molecular formula C5H8N4O B1347497 2-Hydrazino-4-methoxypyrimidine CAS No. 89181-80-6

2-Hydrazino-4-methoxypyrimidine

Cat. No.: B1347497
CAS No.: 89181-80-6
M. Wt: 140.14 g/mol
InChI Key: HXQPYFMXCAIHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazino-4-methoxypyrimidine (CAS 89181-80-6) is a versatile pyrimidine derivative with a molecular formula of C5H8N4O and a molecular weight of 140.14 g/mol . This solid compound has a melting point of 120-121 °C and is a valuable synthetic intermediate in medicinal chemistry . The compound features both a hydrazinyl group and a methoxy group on a pyrimidine ring, making it a key building block for constructing more complex molecules . Its primary research value lies in its role as a precursor for the synthesis of novel bioactive compounds. Specifically, it serves as a critical scaffold for developing potential therapeutic agents. Researchers utilize this compound to create derivatives with targeted biological activities. For instance, structurally similar hydrazinyl- and aminopyrimidine derivatives have been designed and evaluated as potent antidiabetic agents through the inhibition of α-glucosidase and α-amylase enzymes . Furthermore, the 2,4-diaminopyrimidine scaffold is a well-known privileged structure in drug discovery, frequently found in kinase inhibitors and anticancer agents . The reactive hydrazino group allows for further chemical modifications, enabling the formation of hydrazone linkages or other functional groups, which is a common strategy to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds . When handling, appropriate safety precautions should be taken, including working in a well-ventilated area and wearing suitable protective clothing to avoid contact with skin and eyes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-methoxypyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-10-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQPYFMXCAIHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355724
Record name 2-hydrazino-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89181-80-6
Record name 2-Hydrazinyl-4-methoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89181-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydrazino-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-Hydrazino-4-methoxypyrimidine (CAS 89181-80-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazino-4-methoxypyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with a hydrazino and a methoxy group. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleobases, and is of significant interest in medicinal chemistry. The presence of the reactive hydrazino group makes this compound a versatile intermediate for the synthesis of a wide array of derivatives, particularly through the formation of hydrazones and subsequent cyclization reactions to form various heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, its expected reactivity, and its potential applications in research and drug discovery.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its basic identifiers and known physical properties.

PropertyValueReference(s)
CAS Number 89181-80-6
Molecular Formula C₅H₈N₄O
Molecular Weight 140.14 g/mol
IUPAC Name (4-methoxypyrimidin-2-yl)hydrazine
Synonyms 2-hydrazinyl-4-methoxypyrimidine
Melting Point 120-121 °C

Synthesis

Proposed Experimental Protocol: Synthesis from 2-Chloro-4-methoxypyrimidine

This protocol is adapted from procedures for structurally similar compounds.

Materials:

  • 2-Chloro-4-methoxypyrimidine

  • Hydrazine hydrate (excess, e.g., 3-5 equivalents)

  • Ethanol (or another suitable protic solvent)

  • Ice bath

  • Standard reflux apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-methoxypyrimidine (1 equivalent) in ethanol.

  • Addition of Hydrazine: Cool the solution in an ice bath and add hydrazine hydrate (3-5 equivalents) dropwise while stirring. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities. The product can be further purified by recrystallization from a suitable solvent if necessary.

  • Drying: Dry the purified this compound under vacuum.

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_start Starting Materials cluster_process Reaction Process cluster_purification Purification cluster_end Final Product 2_chloro_4_methoxy 2-Chloro-4-methoxypyrimidine dissolve Dissolve in Ethanol 2_chloro_4_methoxy->dissolve 1. Add to solvent hydrazine Hydrazine Hydrate add_hydrazine Add Hydrazine Hydrate (0-5°C) hydrazine->add_hydrazine 2. Add dropwise dissolve->add_hydrazine reflux Reflux add_hydrazine->reflux 3. Heat cool_precipitate Cool & Precipitate reflux->cool_precipitate 4. Cool filter Vacuum Filtration cool_precipitate->filter 5. Isolate wash Wash with Cold Ethanol filter->wash 6. Purify dry Dry Under Vacuum wash->dry 7. Dry product This compound dry->product

Proposed Synthetic Workflow for this compound.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, the following are predicted spectroscopic data.

Technique Predicted Data
¹H NMR δ (ppm): ~7.8 (d, 1H, H6), ~6.1 (d, 1H, H5), ~3.8 (s, 3H, OCH₃), ~7.5 (br s, 1H, NH), ~4.2 (br s, 2H, NH₂)
¹³C NMR δ (ppm): ~170 (C4), ~165 (C2), ~158 (C6), ~85 (C5), ~55 (OCH₃)
IR (cm⁻¹) ~3400-3200 (N-H stretching), ~2950 (C-H stretching), ~1640 (C=N stretching), ~1580 (N-H bending), ~1250 (C-O stretching)
Mass Spec. [M+H]⁺ = 141.0771

Reactivity and Potential Applications

The primary utility of this compound in research and development lies in its role as a versatile chemical intermediate. The hydrazino group is a potent nucleophile and can readily react with electrophiles, most notably aldehydes and ketones, to form hydrazones. These hydrazone derivatives can serve as precursors for the synthesis of a variety of heterocyclic compounds with potential biological activities.

Formation of Hydrazones

The reaction of this compound with an aldehyde or ketone, typically under acidic catalysis, yields the corresponding hydrazone. This reaction is a cornerstone of its synthetic utility.

G start This compound reaction + start->reaction carbonyl Aldehyde or Ketone (R-CO-R') carbonyl->reaction product (4-Methoxypyrimidin-2-yl)hydrazone reaction->product Acid Catalyst (e.g., Acetic Acid)

General Reaction Scheme for Hydrazone Formation.
Potential in Drug Discovery

While no specific biological activities have been reported for this compound itself, the pyrimidine nucleus is a well-established pharmacophore. Hydrazone derivatives of various heterocyclic cores have been shown to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. Therefore, this compound serves as a valuable starting material for generating compound libraries for high-throughput screening in drug discovery programs. The methoxy group can also be a site for further modification to modulate the pharmacokinetic and pharmacodynamic properties of its derivatives.

The general workflow for utilizing this compound in a drug discovery context is outlined below.

G start This compound library_synthesis Combinatorial Synthesis (e.g., Hydrazone Formation) start->library_synthesis Building Block screening High-Throughput Screening (Biological Assays) library_synthesis->screening Compound Library hit_id Hit Identification screening->hit_id Active Compounds lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Role in a Drug Discovery Workflow.

Safety Information

Specific toxicity data for this compound is not available. However, as with all hydrazine derivatives, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Hydrazine derivatives can be toxic and are potential irritants.

Conclusion

This compound is a valuable chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available precursors and the reactivity of its hydrazino group make it an attractive building block for the creation of diverse molecular architectures. While its own biological profile remains to be explored, its utility in the generation of compound libraries for drug discovery is clear. Further research into the reactivity and biological activity of its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Hydrazino-4-methoxypyrimidine

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its key physical and chemical characteristics, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for its application in drug design and development.

PropertyValueSource
CAS Number 89181-80-6[1][2]
Molecular Formula C₅H₈N₄O[1][2][3]
Molecular Weight 140.14 g/mol [2][3][4]
Melting Point 120-121 °C[3]
Boiling Point (Predicted) 291.7 ± 50.0 °C[3]
Density (Predicted) 1.38 ± 0.1 g/cm³[3]
pKa (Predicted) 6.30 ± 0.70[3]
Storage Conditions Inert atmosphere, Store in freezer, under -20°C[3]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are based on established laboratory techniques.

Melting Point Determination (Capillary Method)

The capillary method is a common and straightforward technique for determining the melting point of a solid substance.[5]

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is completely dry and in a powdered form.[5]

  • Place a small amount of the powdered sample into a capillary tube.[5]

  • Pack the sample into the sealed end of the capillary tube to a height of 2-3 mm by tapping the tube.[6]

  • Insert the capillary tube into the heating block of the melting point apparatus.[5]

  • Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.[6]

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[6]

  • Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting). This range is the melting point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[7]

Apparatus:

  • Analytical balance

  • Volumetric flasks

  • Test tubes with stoppers

  • Constant temperature water bath or shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Add an excess amount of this compound to a test tube containing a known volume of the desired solvent (e.g., water, buffer).

  • Seal the test tube and place it in a shaker or water bath maintained at a constant temperature.[8]

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.[7]

  • Carefully withdraw a sample of the supernatant. It is crucial to avoid disturbing the undissolved solid.

  • Centrifuge the withdrawn sample to remove any remaining suspended solid particles.

  • Analyze the concentration of the dissolved this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • The determined concentration represents the solubility of the compound at that specific temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[9]

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.[10]

  • Dissolve a precisely weighed amount of this compound in a known volume of purified water to create a solution of known concentration.[10]

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Slowly add the titrant (acid or base) in small, known increments from the burette while continuously stirring the solution.[10]

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[10]

  • Continue the titration past the equivalence point.

  • Plot a titration curve of pH versus the volume of titrant added.

  • The pKa value is determined from the pH at the half-equivalence point of the titration curve.[11]

logP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most widely recognized method for the experimental determination of the octanol-water partition coefficient (logP).[12]

Apparatus:

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

  • n-Octanol and water (mutually saturated)

Procedure:

  • Prepare mutually saturated n-octanol and water phases by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Dissolve a known amount of this compound in one of the phases (usually the one in which it is more soluble).

  • Add a known volume of the second phase to the first.

  • Shake the mixture vigorously for a set period to allow for partitioning of the solute between the two phases.[12]

  • Separate the two phases by centrifugation.

  • Determine the concentration of this compound in each phase using a suitable analytical technique.[12]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]

  • The logP is the base-10 logarithm of the partition coefficient.[13]

Synthesis Workflow

The following diagram illustrates a logical synthetic pathway for this compound, adapted from a similar synthesis.[14] This workflow provides a conceptual framework for its preparation.

Synthesis_Workflow Start 2,4-Dichloropyrimidine Intermediate1 2-Chloro-4-methoxypyrimidine Start->Intermediate1 Nucleophilic Substitution Product This compound Intermediate1->Product Hydrazinolysis Reagent1 Sodium Methoxide Reagent1->Start Reagent2 Hydrazine Hydrate Reagent2->Intermediate1 Experimental_Workflow Prep Sample Preparation (Weighing, Dissolving) Equil Equilibration (e.g., Shaking, Titrating) Prep->Equil Sep Phase Separation (e.g., Centrifugation) Equil->Sep Analysis Concentration Analysis (e.g., HPLC, UV-Vis) Sep->Analysis Calc Data Calculation (e.g., Solubility, logP) Analysis->Calc Result Final Property Value Calc->Result

References

An In-depth Technical Guide to 2-Hydrazino-4-methoxypyrimidine: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, and a proposed synthesis protocol for 2-Hydrazino-4-methoxypyrimidine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed insights into the characteristics and potential applications of this pyrimidine derivative.

Molecular Structure and Chemical Formula

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a hydrazino group at the C2 position and a methoxy group at the C4 position.

  • Chemical Formula: C₅H₈N₄O[1]

  • IUPAC Name: 2-hydrazinyl-4-methoxypyrimidine

  • CAS Number: 89181-80-6[1]

  • Molecular Weight: 140.14 g/mol

The structural formula of this compound is depicted below:

Chemical structure of this compound

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₅H₈N₄O[1]
Molecular Weight 140.14 g/mol
CAS Number 89181-80-6[1]
Melting Point 120-121 °C[2]
Boiling Point (Predicted) 291.7 ± 50.0 °C[2]
pKa (Predicted) 6.30 ± 0.70[2]
LogP (Predicted) -0.5
Solubility Soluble in DMSO and methanol.

Synthesis Protocol

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable precursor, such as 2-chloro-4-methoxypyrimidine, with hydrazine hydrate. This method is analogous to the synthesis of similar hydrazinopyrimidine derivatives.[3]

Proposed Experimental Protocol

Materials:

  • 2-Chloro-4-methoxypyrimidine

  • Hydrazine hydrate (80-95%)

  • Ethanol (or another suitable solvent like isopropanol)

  • Stirring apparatus

  • Reflux condenser

  • Ice bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-methoxypyrimidine (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.1-1.5 equivalents) to the solution at room temperature with constant stirring. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and then further cool in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified this compound in a vacuum oven at a temperature below its melting point.

Logical Workflow for Synthesis

G start Start: Dissolve 2-Chloro-4-methoxypyrimidine in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux for 2-4 hours add_hydrazine->reflux cool Cool to Room Temperature, then Ice Bath reflux->cool filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry end End: Obtain this compound dry->end G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation promotes Inhibitor 2-Hydrazino-4- methoxypyrimidine (Hypothetical Inhibitor) Inhibitor->PI3K

References

Navigating the Properties of 2-Hydrazino-4-methoxypyrimidine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 2-Hydrazino-4-methoxypyrimidine, a crucial heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a compilation of available data, experimental methodologies, and key considerations for its handling and use.

Introduction

This compound belongs to the pyrimidine class of compounds, which are fundamental components of nucleic acids and possess a wide range of biological activities. The presence of both a hydrazino and a methoxy group on the pyrimidine ring imparts unique physicochemical properties that are critical for its role as a synthetic intermediate in the creation of novel therapeutic agents. Understanding the solubility and stability of this molecule is paramount for its effective utilization in research and development, from reaction optimization and purification to formulation and storage.

While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes information from closely related pyrimidine and hydrazine derivatives to provide a robust framework for its characterization.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and a closely related analogue, 5-fluoro-4-hydrazino-2-methoxypyrimidine, is presented below.

PropertyThis compound5-fluoro-4-hydrazino-2-methoxypyrimidineReference
Molecular Formula C5H8N4OC5H7FN4O[1]
Molecular Weight 140.14 g/mol 158.13 g/mol [1][2]
Melting Point 120-121 °C>155 °C (dec.)[2][3]
Boiling Point (Predicted) 291.7±50.0 °C217.0±50.0 °C[2][3]
Density (Predicted) 1.38±0.1 g/cm3 1.52±0.1 g/cm3 [2][3]
pKa (Predicted) 6.30±0.704.23±0.70[2][3]
Storage Temperature Inert atmosphere, Store in freezer, under -20°CKeep in dark place, Inert atmosphere, Store in freezer, under -20°C[2][3]

Solubility Profile

The solubility of pyrimidine derivatives is influenced by factors such as temperature, the nature of the solvent, and the presence of various functional groups.[4][5][6] Generally, the solubility of pyrimidine derivatives in organic solvents increases with temperature.[4][5]

For hydrazino-substituted pyrimidines, solubility in aqueous solutions is often limited. This property is frequently exploited during synthesis, where the product can be precipitated from the reaction mixture by using water as a solvent, facilitating its isolation and purification.[7]

While specific quantitative solubility data for this compound is scarce, the following table provides qualitative solubility information for a structurally similar compound, 5-fluoro-4-hydrazino-2-methoxypyrimidine.

SolventSolubilityReference
DMSOSlightly Soluble[2][8]
MethanolSlightly Soluble[2][8]
Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol, adapted from methodologies used for other pyrimidine derivatives, can be employed to determine the solubility of this compound.[4]

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully evaporate the solvent from a known volume of the clear supernatant and weigh the remaining solid.

  • Calculation: The solubility is then calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL or g/L).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification & Calculation A Add excess this compound to known volume of solvent B Agitate at constant temperature (24-48 hours) A->B C Centrifuge or filter to obtain saturated solution B->C D Evaporate solvent from known volume of supernatant C->D E Weigh residual solid D->E F Calculate solubility (mass/volume) E->F

Figure 1: Experimental workflow for gravimetric solubility determination.

Stability Profile

The stability of this compound is a critical parameter, particularly due to the reactive nature of the hydrazine moiety. Hydrazine and its derivatives are known to be susceptible to degradation under various conditions.

pH-Dependent Hydrolysis

Hydrazones, which are structurally related to hydrazino compounds, are known to be sensitive to hydrolysis, particularly at acidic (pH 2.0) and basic (pH 9.0) conditions.[9] This hydrolysis often involves the cleavage of the C=N bond in hydrazones, and a similar susceptibility can be anticipated for the hydrazino group in this compound, potentially leading to the formation of corresponding hydroxyl- or oxo-pyrimidines.

Thermal and Oxidative Degradation

Elevated temperatures can promote the degradation of pyrimidine derivatives. Additionally, the hydrazine group is susceptible to oxidation. Therefore, it is recommended to store this compound at low temperatures (e.g., -20°C) in an inert atmosphere to minimize degradation.[2][3]

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study can be conducted to identify potential degradation products and pathways.

  • Sample Preparation: Prepare solutions of this compound in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H2O2

    • Thermal: Heat solution at a specified temperature (e.g., 60°C)

    • Photolytic: Expose solution to UV light

  • Incubation: Incubate the solutions for a defined period, taking samples at various time points.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the remaining parent compound and identify any degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of This compound B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H2O2) A->D E Thermal (Heat) A->E F Photolytic (UV) A->F G Incubate and sample at time intervals B->G C->G D->G E->G F->G H Analyze by HPLC-UV/MS G->H I Quantify parent compound and identify degradants H->I

Figure 2: Workflow for a forced degradation stability study.

Synthesis and Purification Considerations

The synthesis of this compound analogs often involves the reaction of a corresponding chloro- or sulfonyl-pyrimidine with hydrazine hydrate.[7][10][11] A common synthetic pathway is illustrated below.

G A 2-Chloro-4-methoxypyrimidine (Starting Material) C Reaction in Solvent (e.g., Ethanol) A->C B Hydrazine Hydrate (Reagent) B->C D This compound (Product) C->D Nucleophilic Aromatic Substitution

Figure 3: A potential synthetic pathway for this compound.

The low solubility of the product in aqueous media is often advantageous for purification, allowing for precipitation and isolation by filtration.[7]

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound and its analogs. While specific quantitative data for the title compound remains limited, the provided methodologies and data on related structures offer a valuable resource for researchers. The inherent reactivity of the hydrazino group necessitates careful consideration of pH, temperature, and oxidative stress during handling, storage, and experimental design. Further studies are warranted to fully elucidate the quantitative solubility and degradation kinetics of this important synthetic intermediate.

References

The Rising Tide of Substituted Hydrazinopyrimidines: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, substituted hydrazinopyrimidines have emerged as a promising class of molecules, demonstrating a remarkable breadth of therapeutic potential. This technical guide offers an in-depth exploration of the biological activities of these compounds, tailored for researchers, scientists, and drug development professionals. We delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to facilitate further research and development in this exciting field.

Anticancer Activity: Targeting the Engines of Cell Growth

Substituted hydrazinopyrimidines have shown significant promise as anticancer agents, primarily through their ability to inhibit protein kinases, crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Quantitative Data for Anticancer Activity

The cytotoxic effects of various substituted hydrazinopyrimidine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
HP-1 MCF-7 (Breast)16.615-FU-
HP-2 HepG-2 (Liver)14.325-FU-
DAP-14f TPC-1 (Thyroid)0.113--
TPH104c TNBC (Breast)Selective--
TPH104m TNBC (Breast)Selective--
Quin-CM9 EBC-1 (Lung)8.6--
Isatin-Hyd-1 Multiple1.51Doxorubicin3.10
Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many substituted hydrazinopyrimidines exert their anticancer effects by targeting the ATP-binding site of protein kinases, such as tyrosine kinases and cyclin-dependent kinases (CDKs), thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.[1] This inhibition can trigger programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells.

anticancer_mechanism cluster_drug Hydrazinopyrimidine Derivative cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus drug Substituted Hydrazinopyrimidine kinase Protein Kinase (e.g., TK, CDK) drug->kinase Inhibition receptor Growth Factor Receptor receptor->kinase Activation downstream Downstream Signaling kinase->downstream apoptosis Apoptosis Induction kinase->apoptosis proliferation Cell Proliferation & Survival downstream->proliferation

Anticancer Mechanism of Hydrazinopyrimidines
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Substituted hydrazinopyrimidine compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted hydrazinopyrimidine compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a global health crisis. Substituted hydrazinopyrimidines have demonstrated promising activity against a range of bacteria and fungi, offering a potential new avenue for antimicrobial drug development.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
HP-Compound 19 E. coli12.5Ampicillin25
HP-Compound 19 S. aureus6.25Ampicillin12.5
Arylazopyrazolo[1,5-a]pyrimidine 1 Aspergillus terreus25--
Thienopyrimidine 25 Bacillus cereus8--
7-Aminopyrazolo[1,5-a]pyrimidine 26 Bacillus cereus10.8--
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • Substituted hydrazinopyrimidine compounds

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the substituted hydrazinopyrimidine compounds in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Substituted hydrazinopyrimidines have shown potential as anti-inflammatory agents by inhibiting key enzymes and signaling molecules involved in the inflammatory response.

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit enzymes like cyclooxygenase (COX) or reduce the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Compound IDAssayIC50 (µM) / % InhibitionReference DrugIC50 (µM) / % Inhibition
Thienopyrimidine 6b IL-6 Inhibition3.21Celecoxib3.12
Thienopyrimidine 6e IL-6 Inhibition3.36Celecoxib3.12
Pyrazolo[3,4-d]pyrimidine 5 COX-2 Inhibition0.04Celecoxib0.04
Pyrazolo[3,4-d]pyrimidine 6 COX-2 Inhibition0.04Celecoxib0.04
4-Maleimidylphenyl-hydrazide 17 NO Inhibition71%--
4-Maleimidylphenyl-hydrazide 18 NO Inhibition75%--
Mechanism of Action: Inhibition of Inflammatory Mediators

Substituted hydrazinopyrimidines can interfere with inflammatory pathways by inhibiting enzymes like COX-2, which is responsible for the production of prostaglandins, and by reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

anti_inflammatory_mechanism cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Immune Cell (e.g., Macrophage) stimulus Inflammatory Stimulus signaling Signaling Cascade stimulus->signaling cox2 COX-2 Enzyme signaling->cox2 cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) signaling->cytokines inflammation Inflammatory Response cox2->inflammation cytokines->inflammation drug Substituted Hydrazinopyrimidine drug->cox2 Inhibition drug->cytokines Inhibition

Anti-inflammatory Mechanism
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Substituted hydrazinopyrimidine compounds

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™)

  • 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the substituted hydrazinopyrimidine compounds.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound, and the substrate in the assay buffer.

  • Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence and plot the signal against the inhibitor concentration to determine the IC50 value.

Synthesis of Substituted Hydrazinopyrimidines: A General Workflow

The synthesis of substituted hydrazinopyrimidines often involves a multi-step process, starting from readily available precursors. A generalized workflow is depicted below.

synthesis_workflow start Starting Materials (e.g., Aldehyde, Urea, Malononitrile) intermediate1 Pyrimidine Core Synthesis start->intermediate1 Condensation Reaction intermediate2 Functional Group Modification intermediate1->intermediate2 e.g., Chlorination final_product Substituted Hydrazinopyrimidine intermediate2->final_product Hydrazinolysis

General Synthesis Workflow

Conclusion

Substituted hydrazinopyrimidines represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammatory conditions underscores their potential for the development of novel therapeutics. The data and protocols presented in this guide aim to provide a solid foundation for researchers to further explore and unlock the full therapeutic potential of this exciting class of compounds. Continued investigation into their structure-activity relationships and mechanisms of action will be crucial in advancing these molecules from the laboratory to the clinic.

References

The Hydrazino Group in Pyrimidine Systems: A Technical Guide to Reactivity and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biological probes. The introduction of a hydrazino (-NHNH₂) group onto this heterocycle dramatically enhances its chemical versatility, opening avenues for the synthesis of complex fused-ring systems and derivatives with significant pharmacological potential. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of hydrazinopyrimidines, with a focus on their role in modern drug discovery, particularly as kinase inhibitors.

Synthesis of Hydrazinopyrimidine Intermediates

The primary route to obtaining hydrazinopyrimidines involves the nucleophilic substitution of a suitable leaving group, typically a methylthio (-SCH₃) or chloro (-Cl) group, at the C2, C4, or C6 position of the pyrimidine ring with hydrazine hydrate (NH₂NH₂·H₂O). The methylthio group is often preferred due to its facile displacement.

The overall synthetic strategy generally follows a multi-step sequence, starting from a Biginelli-type condensation to form the initial pyrimidine ring. This is followed by functional group manipulations to introduce the leaving group, and finally, hydrazinolysis.

G A Starting Materials (Aldehyde, β-Ketoester, (Thio)urea) B One-Pot Condensation (e.g., Biginelli Reaction) A->B C Pyrimidine-2-thiol Derivative B->C D S-Alkylation (e.g., with Methyl Iodide) C->D K₂CO₃, DMF E 2-(Methylthio)pyrimidine Intermediate D->E F Hydrazinolysis (with Hydrazine Hydrate) E->F EtOH, Reflux G 2-Hydrazinopyrimidine Core F->G H Further Reactions (Cyclization, Condensation, etc.) G->H

Key Reactions of the Hydrazino Group

The synthetic utility of hydrazinopyrimidines stems from the high nucleophilicity of the terminal amino group (-NH₂) and the ability of the hydrazino moiety to act as a binucleophile in cyclization reactions.

Cyclocondensation Reactions

Cyclocondensation is the most prominent reaction pathway for hydrazinopyrimidines, leading to the formation of fused heterocyclic systems of significant therapeutic interest, such as pyrazolopyrimidines and triazolopyrimidines.[1][2]

Formation of Pyrazolopyrimidines: The reaction of a 2-hydrazinopyrimidine with α,β-unsaturated carbonyl compounds (chalcones) in a suitable solvent like acetic acid leads to the formation of 2-(dihydropyrazol-1-yl)pyrimidine derivatives via a cyclocondensation reaction.[1]

Formation of Triazolopyrimidines: Fused[3][4][5]triazolo[4,3-a]pyrimidines can be synthesized by reacting the hydrazinopyrimidine core with reagents like acetic anhydride.[2] These structures are isosteric with purines, making them valuable scaffolds in medicinal chemistry.[6]

G

Formation of Hydrazones

The terminal amino group of the hydrazino moiety readily condenses with aldehydes and ketones to form stable hydrazone derivatives (-N-N=CHR).[7] This reaction is extensively used in drug design to introduce diverse aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR).[8] The resulting hydrazone linker is a versatile hydrogen bond donor and acceptor, which can facilitate strong binding to biological targets.

Application in Drug Development: Kinase Inhibitors

A significant application of hydrazinopyrimidine chemistry is in the development of protein kinase inhibitors for cancer therapy.[5][9] Kinases are crucial nodes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[10] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Pyrimidine-based scaffolds are particularly effective as ATP-competitive inhibitors, mimicking the adenine core of ATP to bind in the kinase active site.[10]

Targeting Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous solid tumors and plays a critical role in tumor progression, invasion, and metastasis.[5][9] Consequently, the development of potent FAK inhibitors is an active area of research. Pyrimidine derivatives, including those derived from hydrazinopyrimidines, have emerged as a promising class of FAK inhibitors.[5][11]

These inhibitors typically function by competing with ATP for binding to the FAK kinase domain. The pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase, while substituents introduced via the hydrazino group can occupy adjacent hydrophobic pockets, enhancing potency and selectivity.[10]

// Nodes ECM [label="Extracellular Matrix (ECM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrin [label="Integrin Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; FAK_inactive [label="FAK (Inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; FAK_active [label="p-FAK (Y397)\nActive", fillcolor="#34A853", fontcolor="#FFFFFF"]; Src [label="Src Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; FAK_Src [label="p-FAK/Src Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K/Akt Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="Ras/ERK Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival\nProliferation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration\nInvasion", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Pyrimidine-Based\nFAK Inhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ECM -> Integrin [label="Binding"]; Integrin -> FAK_inactive [label="Recruitment &\nActivation"]; FAK_inactive -> FAK_active [label="Autophosphorylation\nat Tyr397"]; FAK_active -> Src [label="Creates docking site"]; Src -> FAK_active [label="Binding"]; FAK_active -> FAK_Src; Src -> FAK_Src; FAK_Src -> PI3K [label="Activation"]; FAK_Src -> RAS [label="Activation"]; PI3K -> Survival; RAS -> Survival; RAS -> Migration;

Inhibitor -> FAK_inactive [label="ATP-Competitive\nInhibition", style=dashed, color="#EA4335", arrowhead=tee]; } dot Caption: Inhibition of the FAK signaling pathway by pyrimidine derivatives.

Quantitative Data: FAK Inhibition

The potency of pyrimidine-based FAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency. The following table summarizes the FAK inhibitory activity of several pyrimidine derivatives.

Compound IDScaffoldFAK IC₅₀ (nM)Reference
5a 2,4-Diphenylpyrimidine2.75[12]
5b 2,4-Diphenylpyrimidine1.87[12]
6a 2,4-Diphenylpyrimidine1.03[12]
6b 2,4-Diphenylpyrimidine3.05[12]
7 Dithiocarbamate-DPPY0.07[12]
18 Pyrrolo[2,3-d]pyrimidine5.4[11]
14 2,4-Diaminopyrimidine3.7[11]
22 Thieno[3,2-d]pyrimidine28.2[12]
TAE226 Bis-anilino pyrimidine5.17 - 7.00[12][13]

Experimental Protocols

This section provides representative methodologies for the synthesis of hydrazinopyrimidine derivatives, based on published procedures.[1][2][7]

Synthesis of 2-Hydrazinyl-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (Intermediate 3a)
  • Step 1: Synthesis of 1-Methyl-2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (2a): The precursor, 6-Oxo-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile, is synthesized according to established methods. This precursor is then methylated to yield compound 2a .[1]

  • Step 2: Hydrazinolysis: A mixture of compound 2a and an excess of hydrazine hydrate is refluxed in absolute ethanol for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and poured into crushed ice. The resulting solid precipitate is collected by filtration, washed with water, and dried. The crude product is then recrystallized from a suitable solvent like ethanol to afford the pure 2-hydrazinopyrimidine intermediate 3a .[1][2]

Synthesis of 2-(3,5-Diphenyl-4,5-dihydropyrazol-1-yl)-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (Compound 5a)
  • Reaction Setup: A mixture of the 2-hydrazinopyrimidine intermediate 3a (1.0 mmol) and (E)-1,3-diphenylprop-2-en-1-one (chalcone) (1.0 mmol) is refluxed in glacial acetic acid (20 mL) for 7 hours.

  • Work-up: The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice-cold water with stirring.

  • Isolation: The solid product that separates is collected by filtration, washed thoroughly with water, and dried. Recrystallization from ethanol yields the final pyrazolyl-pyrimidine compound.[1][2]

General Procedure for the Synthesis of Hydrazone Derivatives (e.g., Compound 8a)
  • Reaction Setup: To a solution of a 2-hydrazinylpyrimidine-5-carbonitrile intermediate (1.0 mmol) in absolute ethanol, the appropriate ketone (e.g., acetophenone, 1.0 mmol) and a catalytic amount (2-3 drops) of glacial acetic acid are added.

  • Reaction Condition: The mixture is heated under reflux for 3 hours.

  • Work-up and Isolation: The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. Recrystallization from ethanol provides the pure hydrazone product.[7]

The following table presents yield data for a series of hydrazone derivatives synthesized from a 4-amino-2-hydrazinylpyrimidine-5-carbonitrile precursor.[7]

Compound IDR Group (from Ketone)Yield (%)
8a Phenyl, Methyl78
8b p-Tolyl, Methyl71
7e 2-Nitrophenyl92

Conclusion and Future Perspectives

The hydrazino group is a powerful functional handle in pyrimidine chemistry, enabling the synthesis of diverse and complex heterocyclic systems. Its reactivity, particularly in cyclocondensation and hydrazone formation reactions, has been extensively leveraged in drug discovery. The success of pyrimidine-based scaffolds as kinase inhibitors, specifically targeting FAK, highlights the therapeutic potential of this compound class. Future research will likely focus on developing more selective inhibitors by fine-tuning the substituents introduced via the hydrazino moiety, exploring novel fused heterocyclic systems, and applying these versatile building blocks to target other disease-relevant protein families. The continued exploration of hydrazinopyrimidine chemistry promises to yield new therapeutic agents with improved efficacy and safety profiles.

References

2-Hydrazino-4-methoxypyrimidine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available safety and handling information for 2-Hydrazino-4-methoxypyrimidine (CAS 89181-80-6). Due to a lack of comprehensive, publicly available safety and toxicology data specific to this compound, this guide relies on information from structurally similar compounds and the general chemical class of hydrazines. All procedures should be conducted with the utmost caution and under the supervision of qualified personnel. A thorough risk assessment should be performed before handling this substance.

Introduction

This compound is a substituted pyrimidine derivative with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a reactive hydrazine group attached to a methoxypyrimidine core, suggests its utility as a building block in the creation of more complex molecules. However, the presence of the hydrazine moiety also indicates potential biological activity and associated hazards. This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the known properties and recommended safety precautions for handling this compound.

Physicochemical Properties

Limited experimental data is available for the physicochemical properties of this compound. The following table summarizes the available information.

PropertyValueSource
CAS Number 89181-80-6P&S Chemicals
Molecular Formula C₅H₈N₄OChemicalBook[1]
Molecular Weight 140.14 g/mol ChemicalBook[1]
Melting Point 120-121 °CChemicalBook[1]
Boiling Point (Predicted) 291.7 ± 50.0 °CChemicalBook[1]
Density (Predicted) 1.38 ± 0.1 g/cm³ChemicalBook[1]
IUPAC Name (4-methoxypyrimidin-2-yl)hydrazineXiXisys[2]

Hazard Identification and Classification

Potential GHS Classification (Extrapolated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory System)Category 3H335: May cause respiratory irritation

Note: This classification is extrapolated from data for compounds like 2-Hydrazino-4-(trifluoromethyl)pyrimidine and should be used for preliminary risk assessment only.

Toxicological Profile

No specific toxicological studies on this compound have been identified. The toxicological information is therefore based on the general properties of hydrazines.

Hydrazine and its derivatives are known to be toxic to multiple organ systems, including the neurological, hematological, pulmonary, dermatologic, and hepatic systems.[3] The primary mechanism of hydrazine neurotoxicity is believed to be the inhibition of pyridoxal phosphate (the active form of vitamin B6), which is a crucial cofactor for the synthesis of the neurotransmitter GABA.[4] This can lead to a functional pyridoxine deficiency, potentially resulting in seizures.[4] Metabolic activation of hydrazines in the liver can also lead to the formation of reactive intermediates that can cause cellular damage.[5]

Potential Signaling Pathway Disruption

The following diagram illustrates the potential mechanism of hydrazine-induced neurotoxicity through the disruption of the GABA synthesis pathway.

GABAPathway Potential Mechanism of Hydrazine-Induced Neurotoxicity cluster_GABA GABA Synthesis cluster_Hydrazine Hydrazine Interaction cluster_Outcome Result Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA Synthesis ReducedGABA Reduced GABA Levels PLP Pyridoxal 5'-Phosphate (P5P / Active Vitamin B6) PLP->GAD Cofactor Hydrazine This compound (or its metabolites) Hydrazine->PLP Inhibits/ Depletes Seizures Neurotoxicity (e.g., Seizures) ReducedGABA->Seizures

Caption: Potential mechanism of hydrazine-induced neurotoxicity.

Safe Handling and Experimental Protocols

Given the potential hazards, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this substance.

PPE ItemSpecification
Respiratory Protection Work must be conducted in a certified chemical fume hood. For emergencies or potential for high exposure, a NIOSH-approved respirator with appropriate cartridges is necessary.
Eye and Face Protection Chemical safety goggles and a face shield are required.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Gloves must be inspected before use and disposed of after handling.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron or suit may be necessary.
Engineering Controls
  • Ventilation: All handling of solid and solutions of this compound must be performed in a properly functioning chemical fume hood.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

General Handling Protocol

The following workflow outlines a general protocol for handling this compound in a research setting.

HandlingWorkflow Safe Handling Workflow for this compound Start Start: Prepare for Handling Prep 1. Conduct Risk Assessment 2. Review SDS (of analogue) 3. Prepare all necessary equipment Start->Prep PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Prep->PPE Handling Perform manipulations in a Certified Chemical Fume Hood PPE->Handling Weighing Weigh solid carefully to minimize dust generation Handling->Weighing Dissolving Dissolve in appropriate solvent Weighing->Dissolving Cleanup Clean work area thoroughly after handling Dissolving->Cleanup Waste Dispose of waste in appropriately labeled hazardous waste containers Cleanup->Waste Decontaminate Decontaminate all used glassware and equipment Waste->Decontaminate RemovePPE Remove PPE in the correct order and wash hands thoroughly Decontaminate->RemovePPE End End of Procedure RemovePPE->End

Caption: General workflow for safely handling this compound.

First Aid Measures

In case of exposure, immediate medical attention is required.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Stability and Reactivity

  • Stability: Likely stable under normal laboratory conditions. However, hydrazines can be unstable in the presence of oxidizing agents, heat, or light.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and other toxic fumes.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow to enter drains or waterways.

Conclusion

While this compound is a potentially valuable research chemical, the lack of specific safety data necessitates a highly cautious approach to its handling. By understanding the extrapolated hazards from similar compounds and the general toxicology of the hydrazine class, and by implementing stringent safety protocols, researchers can minimize the risks associated with its use. It is imperative to conduct a thorough, site-specific risk assessment before any handling of this compound.

References

The Synthesis of Hydrazinopyrimidines: A Technical Guide to a Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core synthetic methodologies for preparing hydrazinopyrimidines, a class of heterocyclic compounds that are pivotal in the development of novel therapeutics. From their early synthesis to their role as kinase inhibitors, this document provides a comprehensive overview for researchers in drug discovery and development.

A Historical Perspective on Hydrazinopyrimidine Synthesis

The journey into the synthesis of hydrazinopyrimidines is intrinsically linked to the broader exploration of pyrimidine chemistry, which began in the late 19th century. The parent compound, pyrimidine, was first named by Pinner in 1885.[1] Early work by researchers such as Grimaux, who synthesized barbituric acid in 1879, laid the groundwork for understanding the reactivity of the pyrimidine ring.[1]

The mid-20th century saw a surge in the systematic study of pyrimidines, with notable contributions from chemists like D.J. Brown, whose extensive work is compiled in the monograph series "The Pyrimidines."[2][3][4] While a singular "discovery" paper for the first synthesis of a simple hydrazinopyrimidine is not readily identifiable, the foundational method for their preparation emerged from the well-established principles of nucleophilic aromatic substitution (SNAr) on halopyrimidines. The high reactivity of halogens at the 2-, 4-, and 6-positions of the pyrimidine ring towards nucleophiles like hydrazine made this a logical and efficient route.

Early investigations into the synthesis of substituted pyrimidines for various applications, including the preparation of purines and pteridines, undoubtedly paved the way for the synthesis of hydrazino-substituted derivatives. The reaction of chloropyrimidines with hydrazine hydrate became a standard and reliable method, setting the stage for the synthesis of a vast array of hydrazinopyrimidine derivatives. These compounds would later gain significant attention for their biological activities, particularly as scaffolds for kinase inhibitors in cancer and inflammatory disease research.

Core Synthetic Methodologies

The synthesis of hydrazinopyrimidines predominantly relies on two robust and versatile methods: nucleophilic aromatic substitution and the hydrazinolysis of other functional groups.

Nucleophilic Aromatic Substitution of Halopyrimidines

This is the most common and direct method for the synthesis of hydrazinopyrimidines. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, particularly when electron-withdrawing groups are present. Halogens at the C2, C4, and C6 positions are excellent leaving groups for substitution by hydrazine.

General Experimental Protocol:

A solution of the halopyrimidine (1 equivalent) is dissolved in a suitable solvent, such as ethanol, isopropanol, or methanol. To this solution, hydrazine hydrate (1 to 10 equivalents) is added, often at room temperature or with cooling, especially if the reaction is exothermic. The reaction mixture is then stirred at a temperature ranging from room temperature to reflux for a period of 1 to 48 hours, depending on the reactivity of the substrate. Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., water, ethanol), and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification Halopyrimidine Halopyrimidine Mixing Mixing and Stirring Halopyrimidine->Mixing Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Mixing Solvent Solvent Solvent->Mixing Heating Heating (optional) Mixing->Heating Monitoring TLC Monitoring Heating->Monitoring Cooling Cooling/Precipitation Monitoring->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Purification Recrystallization/ Chromatography Drying->Purification Hydrazinopyrimidine Hydrazinopyrimidine Purification->Hydrazinopyrimidine

Table 1: Synthesis of Hydrazinopyrimidines via Nucleophilic Aromatic Substitution

Starting MaterialReagents and ConditionsProductYield (%)Reference
2,4,5-TrichloropyrimidineHydrazine monohydrate, DIPEA, Isopropanol, 85°C, 12h2-Amino-4-chloro-5-(trifluoromethyl)pyrimidine-[5]
2,4-Diamino-6-chloropyrimidineHydrazine hydrate, Ethanol, Reflux, 12h2,4-Diamino-6-hydrazinopyrimidine-[6]
4,6-DichloropyrimidineHydrazine hydrate (80%), Methanol, rt, 1h4-Chloro-6-hydrazinopyrimidine83[7]
5-Bromo-2,4-dichloropyrimidineHydrazine hydrate, Triethylamine, EtOH, 0-5°C then rt, 1h1-(5-Bromo-2-chloropyrimidin-4-yl)hydrazine83[7]
Synthesis of Pyrimidine Carbohydrazides from Esters

Pyrimidine carbohydrazides, which are important intermediates for the synthesis of more complex derivatives like hydrazones, are readily prepared by the reaction of the corresponding pyrimidine carboxylate esters with hydrazine hydrate.

General Experimental Protocol:

A mixture of the pyrimidine carboxylate ester (1 equivalent) and hydrazine hydrate (1 to 5 equivalents) in a suitable solvent such as ethanol is heated at reflux for a period ranging from 2 to 6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The resulting residue is then triturated with a solvent like ethyl acetate or diethyl ether to induce precipitation. The solid product is collected by filtration, washed, and dried to afford the desired pyrimidine carbohydrazide.

Table 2: Synthesis of Pyrimidine Carbohydrazides

Starting MaterialReagents and ConditionsProductYield (%)Reference
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylateHydrazine hydrate, Ethanol, Reflux, 6h5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide-[7]
Synthesis of Hydrazones from Hydrazinopyrimidines

The resulting hydrazinopyrimidines are versatile building blocks. A common subsequent reaction is the condensation with aldehydes or ketones to form hydrazones, which often exhibit significant biological activity.

General Experimental Protocol:

To a solution of the hydrazinopyrimidine (1 equivalent) in a solvent like ethanol, the corresponding aldehyde or ketone (1 equivalent) is added. A catalytic amount of an acid, such as glacial acetic acid, may be added to facilitate the reaction. The mixture is then heated at reflux for 2 to 6 hours. Upon cooling, the hydrazone product often precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Role of Hydrazinopyrimidines in Modulating Signaling Pathways

Hydrazinopyrimidine derivatives have emerged as a privileged scaffold in medicinal chemistry, particularly as inhibitors of various protein kinases that play crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.

p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to stressful stimuli and pro-inflammatory cytokines.[8] Overactivation of this pathway is associated with chronic inflammatory diseases and cancer.[5] Several hydrazinopyrimidine-based compounds have been developed as potent p38 MAPK inhibitors.[9][10][11][12]

p38_MAPK_pathway Stress_Stimuli Stress Stimuli/ Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K MKK MKK3/6 MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates phosphorylates Inflammation Inflammation/ Apoptosis Substrates->Inflammation Inhibitor Hydrazinopyrimidine Inhibitor Inhibitor->p38

EGFR, VEGFR, and CDK Signaling Pathways

Hydrazinopyrimidine derivatives have also been investigated as inhibitors of other critical kinase families:

  • Epidermal Growth Factor Receptor (EGFR): A key player in cell proliferation and survival, often dysregulated in cancer.[5][6][13][14][15]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Essential for angiogenesis, the formation of new blood vessels that tumors require for growth.[16][17][18]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, and their inhibition can halt cancer cell division.[19][20][21][22][23]

Kinase_Inhibition cluster_egfr EGFR Pathway cluster_vegfr VEGFR Pathway cluster_cdk CDK Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_downstream Proliferation/ Survival EGFR->EGFR_downstream VEGF VEGF VEGFR VEGFR VEGF->VEGFR VEGFR_downstream Angiogenesis VEGFR->VEGFR_downstream Cyclin Cyclin CDK CDK Cyclin->CDK CDK_downstream Cell Cycle Progression CDK->CDK_downstream Inhibitor Hydrazinopyrimidine Inhibitor Inhibitor->EGFR Inhibitor->VEGFR Inhibitor->CDK

Conclusion

The synthesis of hydrazinopyrimidines represents a classic yet continually evolving area of organic and medicinal chemistry. The foundational methods, particularly the nucleophilic substitution of halopyrimidines, remain highly relevant and are constantly being adapted for the creation of novel and complex molecular architectures. The demonstrated activity of hydrazinopyrimidine derivatives as potent kinase inhibitors underscores their importance in the ongoing quest for more effective treatments for cancer and inflammatory diseases. This guide provides a solid foundation for researchers looking to explore the synthesis and application of this versatile and valuable class of compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Hydrazino-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-Hydrazino-4-methoxypyrimidine, a key intermediate in medicinal chemistry. The synthesis is achieved through a nucleophilic aromatic substitution reaction, where 2-Chloro-4-methoxypyrimidine is treated with hydrazine hydrate. Pyrimidine derivatives are fundamental building blocks in the development of novel therapeutic agents, and the introduction of a hydrazinyl group offers a versatile handle for creating more complex heterocyclic systems.[1] This protocol outlines the required reagents, step-by-step procedures, purification methods, and characterization. A summary of expected quantitative data and a visual representation of the experimental workflow are included to ensure clarity and reproducibility.

Introduction

The pyrimidine ring is a core structure in numerous biologically active molecules, including several approved drugs.[1] this compound serves as a crucial precursor in the synthesis of various pharmaceutical compounds, particularly in the creation of fused heterocyclic systems like 1,2,4-triazolo[1,5-a]pyrimidines, which are explored as potential anticancer, anti-infective, and anti-inflammatory agents.[2] The starting material, 2-Chloro-4-methoxypyrimidine, is a versatile intermediate that allows for nucleophilic substitution at the chlorine-bearing position, making it invaluable for building molecular complexity in drug discovery programs.[3] The protocol detailed below describes a reliable and efficient method for preparing this compound via the hydrazinolysis of its chloro-precursor.

Chemical Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution mechanism, where the hydrazinyl group displaces the chloride atom on the pyrimidine ring.

G A 1. Setup - Charge flask with 2-Chloro-4-methoxypyrimidine - Add solvent (Toluene) B 2. Reagent Addition - Add Hydrazine Hydrate dropwise - Maintain temperature at ~25°C A->B Exothermic Step C 3. Reaction - Stir at room temperature for 12-20 hours - Monitor reaction progress via TLC B->C D 4. Isolation - Cool mixture in an ice bath - Collect solid product via vacuum filtration C->D Precipitation E 5. Purification & Drying - Wash filter cake with cold water and solvent - Dry product under vacuum D->E F 6. Analysis - Characterize using MP, NMR, MS - Assess purity via HPLC E->F Final Product

References

Application Notes and Protocols: Hydrazinolysis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the hydrazinolysis of substituted pyrimidines. This chemical transformation is a versatile tool in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds, including hydrazinopyrimidines, pyrazoles, and other ring-transformed products. The outcome of the reaction is highly dependent on the substitution pattern of the pyrimidine ring and the specific reaction conditions employed.

Introduction

Hydrazinolysis of pyrimidines involves the reaction of a substituted pyrimidine with hydrazine, typically in the form of hydrazine hydrate. This reaction can proceed through several pathways, including:

  • Nucleophilic Aromatic Substitution (SNAr): A common pathway where a good leaving group on the pyrimidine ring, such as a halogen or a methylthio group, is displaced by the hydrazino group.

  • Ring Cleavage: Under harsh conditions or with specific substitution patterns, the pyrimidine ring can be opened by hydrazine, leading to various acyclic or rearranged products.

  • Ring Contraction: Activation of the pyrimidine ring, for instance by N-alkylation or N-acylation, can facilitate a nucleophilic attack by hydrazine that results in a skeletal rearrangement to form a pyrazole ring.

The choice of protocol is therefore critical in directing the reaction towards the desired product.

I. Synthesis of Hydrazinopyrimidines via Nucleophilic Aromatic Substitution

This is a widely used method for introducing a hydrazino functional group onto a pyrimidine ring, which can then serve as a versatile handle for further derivatization.

Protocol 1: Hydrazinolysis of 2-Chloropyrimidines

This protocol is suitable for the synthesis of 2-hydrazinopyrimidines from their corresponding 2-chloro precursors. The pyrimidine ring should be sufficiently electron-deficient to facilitate nucleophilic attack.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 2-chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or dioxane.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate (3.0-10.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 2-8 hours), cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. Otherwise, evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Troubleshooting Common Issues for Protocol 1:
IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Insufficient reactivity of the 2-chloropyrimidine.The presence of electron-withdrawing groups on the pyrimidine ring will increase reactivity. If the substrate is not reactive enough, consider increasing the reaction temperature or using microwave irradiation.[1]
Reaction conditions not optimal.Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC to find the optimal time.[1]
Poor quality of reagents.Ensure the purity of the 2-chloropyrimidine and hydrazine hydrate.
Difficult work-up Large excess of hydrazine hydrate.While an excess is needed to drive the reaction, a very large excess can complicate purification. Use a moderate excess (3-5 equivalents) initially.[1]
Protocol 2: Hydrazinolysis of 2-(Methylthio)pyrimidines

An alternative to using chloropyrimidines is the use of 2-(methylthio)pyrimidine precursors.

Experimental Protocol:

  • Reaction Setup: Combine the 2-(methylthio)pyrimidine derivative (1.0 eq) and hydrazine hydrate (3.0-5.0 eq) in ethanol in a sealed tube or a flask equipped with a reflux condenser.

  • Reaction Conditions: Heat the mixture at reflux for several hours (4-24 h). Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product may crystallize upon cooling. If so, collect the crystals by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

II. Ring Transformation Reactions of Pyrimidines with Hydrazine

Under certain conditions, hydrazinolysis can lead to cleavage or contraction of the pyrimidine ring.

Protocol 3: Ring Cleavage of Biginelli Pyrimidines

Certain dihydropyrimidinones, known as Biginelli compounds, can undergo ring opening when treated with hydrazine hydrate, especially under solvent-free conditions.[2][3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, mix the Biginelli pyrimidine (1.0 eq) with an excess of hydrazine hydrate (e.g., 10 eq).

  • Reaction Conditions: Heat the mixture, often without solvent, at an elevated temperature (e.g., 100-120 °C). The reaction can be vigorous.

  • Work-up: After the reaction is complete (as indicated by TLC or disappearance of starting material), cool the mixture. The products, which can include pyrazoles, arylidenehydrazines, and urea/thiourea, can be separated by column chromatography.[2][3]

Protocol 4: Ring Contraction of Pyrimidines to Pyrazoles

Activation of the pyrimidine ring is necessary for this transformation. This protocol describes a method involving N-triflylation.[4][5]

Experimental Protocol:

  • Activation of Pyrimidine: To an oven-dried vial under a nitrogen atmosphere, add the substituted pyrimidine (1.0 eq) and a suitable solvent. Cool the mixture and add a triflylating agent (e.g., triflic anhydride) dropwise. Stir for 15 minutes at room temperature.[5]

  • Hydrazine Addition: Add anhydrous hydrazine (3.0 eq) to the reaction mixture at 23 °C.[5]

  • Reaction Conditions: Seal the vial and warm the mixture to 35 °C. Stir overnight under a nitrogen atmosphere.[5]

  • Work-up: Cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and pass through a short plug of silica gel.[5]

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue by preparative TLC or column chromatography to obtain the desired pyrazole product.[5]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for selected hydrazinolysis reactions of substituted pyrimidines.

Table 1: Synthesis of Hydrazinopyrimidines

Starting MaterialReagents & ConditionsProductYield (%)Reference
2-Chloro-4-phenyl-6-methylpyrimidineHydrazine hydrate, Ethanol, Reflux2-Hydrazino-4-phenyl-6-methylpyrimidineNot specified[6]
2-Methoxy-4-chloro-5-fluoropyrimidineHydrazine hydrate, Room temperature, 5-20h2-Methoxy-4-hydrazino-5-fluoropyrimidine>90%[7]
1-Methyl-2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrileHydrazine hydrate, Ethanol, Reflux2-Hydrazino-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrileNot specified[6]

Table 2: Ring Transformation Reactions

Starting MaterialReagents & ConditionsProduct(s)Yield (%)Reference
Ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateHydrazine hydrate (excess), Solvent-free, HeatPyrazole, Arylidenehydrazine, UreaNot specified[2][3]
4-Arylpyrimidine1. Triflic anhydride, 23 °C2. Anhydrous hydrazine, 35 °C5-Arylpyrazole37-72%[4][5]
1,4,6-Trimethylpyrimidine-2(1H)-thioneHydrazine hydrate4-Amino-5-hydrazino-1,2,4-triazole-3-thiol and 3,5-dimethylpyrazoleNot specified[8][9]
1,4,6-Trimethylpyrimidin-2(1H)-oneHydrazine hydrate3,5-DimethylpyrazoleNot specified[8]

Visualizing the Workflow

General Workflow for Hydrazinolysis of Substituted Pyrimidines

G cluster_start Starting Material Selection cluster_reaction Reaction Pathway cluster_product Product Formation cluster_end Final Steps start Substituted Pyrimidine snar Nucleophilic Aromatic Substitution (e.g., with 2-chloropyrimidine) start->snar Mild Conditions Good Leaving Group ring_cleavage Ring Cleavage (e.g., with Biginelli compounds) start->ring_cleavage Harsh Conditions Specific Substrates ring_contraction Ring Contraction (e.g., with N-activated pyrimidine) start->ring_contraction Ring Activation hydrazinopyrimidine Hydrazinopyrimidine snar->hydrazinopyrimidine acyclic_products Acyclic/Rearranged Products ring_cleavage->acyclic_products pyrazole Pyrazole ring_contraction->pyrazole workup Work-up & Purification hydrazinopyrimidine->workup acyclic_products->workup pyrazole->workup analysis Characterization workup->analysis

Caption: General workflow for the hydrazinolysis of substituted pyrimidines.

Decision Tree for Predicting Hydrazinolysis Outcome

G start Substituted Pyrimidine q1 Good leaving group at C2, C4, or C6? (e.g., -Cl, -SMe) start->q1 q2 Is the pyrimidine ring N-activated? q1->q2 No res1 Hydrazinopyrimidine Formation q1->res1 Yes q3 Is it a Biginelli-type compound? q2->q3 No res2 Ring Contraction to Pyrazole q2->res2 Yes res3 Ring Cleavage is Likely q3->res3 Yes res4 Other Reactions/No Reaction q3->res4 No

Caption: Decision tree for predicting hydrazinolysis outcomes.

References

Application Notes and Protocols: The Versatile Role of 2-Hydrazino-4-methoxypyrimidine in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-hydrazino-4-methoxypyrimidine as a key building block for the construction of diverse fused heterocyclic scaffolds. The resulting pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[4,3-a]pyrimidines are of significant interest in medicinal chemistry due to their structural analogy to purines, rendering them valuable for the development of novel therapeutic agents, including protein kinase inhibitors.[2][4] This document outlines detailed protocols for the synthesis of these important classes of compounds, supported by quantitative data and visual workflows.

Introduction to this compound in Heterocyclic Synthesis

This compound is a highly reactive and versatile bifunctional molecule. The presence of a nucleophilic hydrazinyl group and a pyrimidine ring makes it an ideal precursor for cyclocondensation reactions. The methoxy group can influence the electronic properties and metabolic stability of the final compounds. The primary application of this reagent lies in its reaction with 1,3-dielectrophilic species to construct fused five-membered rings onto the pyrimidine core.

Synthesis of Pyrazolo[1,5-a]pyrimidines

One of the most prominent applications of this compound is in the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. This is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent.[2][4] The reaction proceeds via an initial attack of the more nucleophilic α-nitrogen of the hydrazinyl group on one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.

A general workflow for this synthesis is depicted below:

reagents This compound + 1,3-Dicarbonyl Compound solvent Solvent (e.g., Acetic Acid, Ethanol) reagents->solvent Dissolve conditions Reaction Conditions (e.g., Reflux) solvent->conditions Heat workup Work-up (e.g., Cooling, Filtration) conditions->workup Process purification Purification (e.g., Recrystallization) workup->purification Isolate product Pyrazolo[1,5-a]pyrimidine Derivative purification->product

Caption: A typical workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocol: Synthesis of 5-Methoxy-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine

This protocol describes the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative from this compound and benzoylacetone.

Materials:

  • This compound

  • Benzoylacetone

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in glacial acetic acid (10 mL).

  • Add benzoylacetone (1.0 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) to precipitate the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 5-methoxy-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine.

Data Presentation:

Reactant 1Reactant 2SolventTemperatureTime (h)Yield (%)
This compoundBenzoylacetoneGlacial Acetic AcidReflux4-675-85
This compoundAcetylacetoneEthanolReflux3-580-90
This compoundEthyl AcetoacetateAcetic AcidReflux6-870-80

Synthesis of[1][2][3]Triazolo[4,3-a]pyrimidines

Another significant application of this compound is the synthesis of the[1][2][3]triazolo[4,3-a]pyrimidine ring system. This can be achieved through cyclization with various one-carbon synthons such as orthoesters or cyanogen bromide.[5] The reaction with orthoesters typically yields 3-substituted-[1][2][3]triazolo[4,3-a]pyrimidines.

The general reaction scheme is as follows:

start This compound intermediate Intermediate start->intermediate + Reagent reagent One-Carbon Synthon (e.g., Orthoester, CNBr) product [1,2,4]Triazolo[4,3-a]pyrimidine Derivative intermediate->product Cyclization

Caption: General reaction scheme for the synthesis of[1][2][3]triazolo[4,3-a]pyrimidines.

Experimental Protocol: Synthesis of 5-Methoxy-[1][2][3]triazolo[4,3-a]pyrimidin-7-ol

This protocol details the synthesis of a hydroxy-substituted triazolopyrimidine, which can be a precursor for further functionalization.

Materials:

  • This compound

  • Diethyl carbonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add this compound (1.0 mmol) and diethyl carbonate (1.2 mmol).

  • Heat the mixture to reflux for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from an appropriate solvent to obtain pure 5-methoxy-[1][2][3]triazolo[4,3-a]pyrimidin-7-ol.

Data Presentation:

Reactant 1Reactant 2Reagent/CatalystSolventTemperatureTime (h)Yield (%)
This compoundDiethyl CarbonateSodium EthoxideEthanolReflux8-1065-75
This compoundTriethyl Orthoformate-Reflux5-770-80
This compoundCyanogen BromideMild BaseDioxaneRoom Temp.2-480-90

Biological Significance and Drug Development

The synthesized pyrazolo[1,5-a]pyrimidine and[1][2][3]triazolo[4,3-a]pyrimidine derivatives are of great interest to drug development professionals. Their structural similarity to endogenous purines allows them to interact with various biological targets, most notably protein kinases.[2] Inhibition of specific protein kinases is a key strategy in the development of targeted therapies for cancer and inflammatory diseases.

The following diagram illustrates the logical relationship between the synthesis of these compounds and their potential therapeutic application.

synthesis Heterocyclic Synthesis (using this compound) compounds Pyrazolo[1,5-a]pyrimidines [1,2,4]Triazolo[4,3-a]pyrimidines synthesis->compounds screening Biological Screening (e.g., Kinase Assays) compounds->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt drug_cand Drug Candidate lead_opt->drug_cand

Caption: From synthesis to drug discovery: the trajectory of pyrimidine-fused heterocycles.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of fused heterocyclic compounds. The straightforward and efficient protocols for the preparation of pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[4,3-a]pyrimidines make this reagent an attractive choice for academic and industrial researchers. The biological potential of the resulting compounds, particularly as kinase inhibitors, underscores the importance of this synthetic tool in modern drug discovery and development.

References

Application Notes and Protocols: Preparation of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and relevant signaling pathways of pyrazolo[1,5-a]pyrimidine derivatives. This class of heterocyclic compounds is a privileged scaffold in medicinal chemistry, with numerous derivatives showing potent inhibitory activity against various protein kinases, making them crucial for drug discovery efforts in oncology and inflammation.[1][2][3]

I. Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of 5-aminopyrazole derivatives with 1,3-bielectrophilic reagents.[4][5] Several efficient synthetic methodologies have been developed, including conventional heating, microwave-assisted synthesis, and multi-component reactions.[1][2]

A general synthetic workflow is depicted below:

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product A 5-Aminopyrazole Derivative C Cyclocondensation Reaction A->C B 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl Compound) B->C D Pyrazolo[1,5-a]pyrimidine Core C->D

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Key Synthetic Protocols

Several key strategies for the synthesis of pyrazolo[1,5-a]pyrimidines are outlined below:

  • Condensation with β-Dicarbonyl Compounds: A widely used method involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1]

  • Three-Component Reactions: These reactions offer an efficient approach to highly substituted pyrazolo[1,5-a]pyrimidines.[1]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[1][4]

  • One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines: This method allows for the direct introduction of a halogen atom at the 3-position through a one-pot cyclization and oxidative halogenation.[3]

II. Quantitative Data

The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3Kδ

CompoundIC50 (nM) for PI3KδReference
CPL302253 (54)2.8[6]
CPL302415 (6)18[7]

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Tropomyosin Receptor Kinases (Trks)

CompoundTargetIC50 (nM)Reference
Compound 12TrkA1-100[8]
Compound 13TrkA1-100[8]
Compound 23TRKA (KM12 cell)0.1[8]
Compound 24TRKA (KM12 cell)0.2[8]

Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Various Kinases

CompoundTarget KinaseIC50 (µM)Reference
Compound 42TrkA0.087[8]
Compound 42ALK20.105[8]
Compound 43TrkASub-micromolar[8]

III. Experimental Protocols

Protocol 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)

This protocol describes a multi-step synthesis of 2-methyl pyrazolo[1,5-a]pyrimidine derivatives.[6]

Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)

  • React 5-Amino-3-methylpyrazole with diethyl malonate in the presence of a base (sodium ethanolate).

  • The reaction yields dihydroxy-heterocycle 1 with an 89% yield.[6]

Step 2: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)

  • Subject the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1) to a chlorination reaction with phosphorus oxychloride.

  • This step yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) with a 61% yield.[6]

Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines

This method facilitates the direct introduction of a halogen atom at the 3-position.[1][3]

  • A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is subjected to a one-pot cyclization and oxidative halogenation reaction.

  • The reaction is typically carried out in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).[1][3] This approach provides high yields and excellent functional group tolerance.[1]

IV. Signaling Pathway

Pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2] For instance, they act as ATP-competitive inhibitors, blocking the kinase activity and subsequent downstream signaling.[2] The diagram below illustrates the inhibitory action of a pyrazolo[1,5-a]pyrimidine derivative on a generic protein kinase signaling pathway.

G cluster_pathway Protein Kinase Signaling Pathway ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Protein Downstream Downstream Signaling (e.g., Cell Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase Inhibition

Caption: Inhibition of a protein kinase signaling pathway.

This inhibition of critical signaling pathways underlies the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in various diseases.[2][9] For example, their ability to inhibit kinases like PI3Kδ, TrkA, CDK2, and Pim-1 makes them promising candidates for the development of targeted therapies.[6][8][10][11] The pyrazolo[1,5-a]pyrimidine scaffold itself has been shown to interact with the hinge region of the ATP binding site of kinases.[5]

References

Application Notes and Protocols: 2-Hydrazino-4-methoxypyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hydrazino-4-methoxypyrimidine as a key building block in the synthesis of medicinally important heterocyclic compounds. The primary focus is on the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy, as well as antimicrobial and antiviral agents.

Introduction to this compound

This compound is a versatile bifunctional reagent containing a nucleophilic hydrazine group and a pyrimidine ring. The hydrazine moiety readily reacts with 1,3-dicarbonyl compounds or their equivalents, leading to the formation of a fused pyrazole ring. This cyclocondensation reaction is a cornerstone for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. The methoxy group on the pyrimidine ring can be retained in the final product or can be a site for further chemical modification, allowing for the generation of diverse chemical libraries for drug discovery.

Key Applications in Medicinal Chemistry

Derivatives of this compound, particularly the resulting pyrazolo[1,5-a]pyrimidines, have demonstrated significant potential in several therapeutic areas:

  • Oncology: As inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. Notable targets include Phosphoinositide 3-kinases (PI3K), Pim-1 kinase, and Cyclin-dependent kinases (CDKs).

  • Infectious Diseases: Exhibiting activity against a range of bacteria and fungi. The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of novel antibiotics.

  • Virology: Showing promise as antiviral agents against various viruses.

The following sections provide detailed protocols for the synthesis of bioactive pyrazolo[1,5-a]pyrimidine derivatives and a summary of their biological activities.

Experimental Protocols

Protocol 1: General Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation

This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyrimidines from a substituted hydrazinopyrimidine and a 1,3-dicarbonyl compound. This is a fundamental reaction for leveraging this compound in medicinal chemistry.

Materials:

  • This compound

  • Appropriate 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or glacial acetic acid.

  • Add 1.1 equivalents of the 1,3-dicarbonyl compound to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazolo[1,5-a]pyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Synthesis of 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

This protocol is a specific example of the synthesis of a bioactive pyrazolo[1,5-a]pyrimidine derivative.

Materials:

  • Hydrazinopyrimidine precursor

  • Ethyl 2-cyano-3-oxobutanoate (ethyl cyanoacetoacetate)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for acidification)

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal to ethanol under an inert atmosphere.

  • To this solution, add 1 equivalent of the starting hydrazinopyrimidine.

  • Slowly add 1 equivalent of ethyl 2-cyano-3-oxobutanoate to the reaction mixture at room temperature with stirring.

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a dilute solution of hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Data Presentation

The biological activities of various pyrazolo[1,5-a]pyrimidine derivatives are summarized in the tables below.

Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
CPL302253 PI3Kδ2.8[1]
CPL302415 PI3Kδ18[2]
Compound 1 Pim-145[3]
Compound 6t CDK290[4]
Compound 6s TRKA450[4]
Compound 12a Aurora A309[5]
Compound 12a Aurora B293[5]

Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
Compound 14a HCT116 (Colon)0.0020[6]
Compound 14b HepG-2 (Liver)-[7]
Compound 14h MCF-7 (Breast)-[7]
Compound 9k NCI-60 Panel (Mean)7.31[8]
Compound 9q NCI-60 Panel (Mean)5.92[8]

Table 3: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3a S. aureus0.125[9]
Compound 6 P. aeruginosa0.187[9]
Compound 4c E. coli1.95[10]
Compound 7b RNA Polymerase InhibitorIC₅₀ = 0.213

Visualizations

Signaling Pathway Diagram

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Inhibition PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Survival, Proliferation, Growth mTORC1->Downstream Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway and Inhibition.

Experimental Workflow Diagram

Experimental_Workflow Start Start: 2-Hydrazino-4- methoxypyrimidine Synthesis Cyclocondensation Reaction Start->Synthesis Reactant 1,3-Dicarbonyl Compound Reactant->Synthesis Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization BioAssay Biological Evaluation Characterization->BioAssay KinaseAssay Kinase Inhibitory Assays (IC50) BioAssay->KinaseAssay AnticancerAssay Anticancer Screening (Cell Lines, IC50) BioAssay->AnticancerAssay AntimicrobialAssay Antimicrobial Testing (MIC) BioAssay->AntimicrobialAssay DataAnalysis Data Analysis and SAR Studies KinaseAssay->DataAnalysis AnticancerAssay->DataAnalysis AntimicrobialAssay->DataAnalysis End Lead Compound Identification DataAnalysis->End

Caption: Synthetic and Biological Evaluation Workflow.

References

Application Notes and Protocols: Synthesis of Potential Kinase Inhibitors from 2-Hydrazino-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a potential kinase inhibitor, 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, starting from 2-Hydrazino-4-methoxypyrimidine. This synthetic route is a foundational method for producing the pyrazolo[3,4-d]pyrimidine scaffold, a core structure in many developed kinase inhibitors.[1][2][3][4] The pyrazolo[3,4-d]pyrimidine ring system is a bioisostere of adenine and can act as an ATP-competitive inhibitor, binding to the ATP-binding site of kinases.[4]

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[2] The development of small molecule inhibitors targeting kinases is a major focus of modern drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry for the design of kinase inhibitors.[3][4] This document outlines the synthesis of a parent compound in this class, 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, via the cyclization of this compound. Subsequent substitution at various positions of this core structure can lead to potent and selective kinase inhibitors.[5]

Synthesis of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

The synthesis involves a cyclization reaction of this compound with an orthoformate, a common method for forming the pyrazole ring of the fused pyrazolo[3,4-d]pyrimidine system.

Experimental Workflow

G cluster_synthesis Synthesis cluster_analysis Analysis A This compound C Reaction Mixture (Ethanol, reflux) A->C B Triethyl Orthoformate B->C D Cooling and Precipitation C->D Reaction E Filtration and Washing D->E Isolation F Drying E->F G 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine F->G H Yield Calculation G->H I Characterization (NMR, MS) G->I

Caption: Synthetic workflow for 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine.

Experimental Protocol

Materials:

  • This compound

  • Triethyl orthoformate

  • Absolute Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.40 g, 10 mmol).

  • Add absolute ethanol (30 mL) to the flask and stir to dissolve the starting material.

  • To this solution, add triethyl orthoformate (e.g., 2.22 g, 15 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product is expected to precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the product in a vacuum oven or desiccator to a constant weight.

  • Characterize the final product, 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, by NMR and Mass Spectrometry to confirm its structure and purity.

Application in Kinase Inhibition

The synthesized 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine can serve as a scaffold for the development of more potent kinase inhibitors. By substituting at the N1 position and modifying or replacing the 4-methoxy group, libraries of compounds can be generated and screened for inhibitory activity against a panel of kinases.

Signaling Pathway Inhibition

Many kinase inhibitors targeting the pyrazolo[3,4-d]pyrimidine scaffold have been developed against kinases in the EGFR signaling pathway, which is often dysregulated in cancer.

G cluster_inhibition Inhibition EGFR EGFR ADP ADP Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK) EGFR->Downstream Phosphorylation PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor PyrazoloPyrimidine->EGFR Binds to ATP pocket ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation

Caption: Inhibition of EGFR signaling by a pyrazolo[3,4-d]pyrimidine derivative.

Quantitative Data of Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The following table summarizes the inhibitory activities of several representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors from published literature. This data illustrates the potential of this scaffold in developing potent inhibitors.

Compound IDTarget KinaseIC50 (µM)Cell LineReference
PP1 Src Family Kinases0.170-[1]
PP2 Src Family Kinases0.100-[1]
Compound 12b EGFRWT0.016A549, HCT-116[6]
Compound 12b EGFRT790M0.236-[6]
Compound 5i EGFRWT0.3MCF-7, HCT116, HePG-2[7]
Compound 5i VEGFR27.60MCF-7, HCT116, HePG-2[7]

Protocol: Kinase Inhibition Assay (Example: EGFR)

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as EGFR, using an in vitro assay.

Materials:

  • Synthesized pyrazolo[3,4-d]pyrimidine derivatives

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the test compound in the kinase assay buffer to obtain a range of concentrations for IC50 determination.

  • In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The synthesis of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine from this compound is a straightforward and efficient method to access a key scaffold for the development of potent kinase inhibitors. The provided protocols for synthesis and biological evaluation can serve as a foundation for researchers in the field of drug discovery to explore this important class of compounds. Further derivatization of this core structure holds significant promise for the discovery of novel therapeutics targeting a range of kinases.

References

Application Notes and Protocols for 2-Hydrazino-4-methoxypyrimidine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazino-4-methoxypyrimidine is a key heterocyclic building block in agrochemical research and development. While not typically an active ingredient itself, it serves as a crucial intermediate in the synthesis of potent herbicides, particularly those within the triazolopyrimidine sulfonamide class. This document provides detailed application notes on its primary use, protocols for the synthesis of herbicidal derivatives, and methodologies for screening potential agrochemical activities.

Primary Application: Intermediate in Herbicide Synthesis

The principal application of this compound and its fluorinated analogues in agrochemical research is as a precursor for the synthesis of acetolactate synthase (ALS) inhibiting herbicides.[1] These herbicides are a vital class of selective, post-emergence agents used to control a wide range of broadleaf weeds in cereal crops.[2][3] The hydrazine moiety of the pyrimidine ring is reactive and allows for the construction of the characteristic triazolopyrimidine core of these herbicides.

A prominent example is the synthesis of Florasulam, a commercial herbicide that controls broadleaf weeds in wheat and barley.[3][4] The synthesis involves the reaction of a this compound derivative to form a triazolopyrimidine ring system, which is then further functionalized to yield the final active molecule.[5][6][7]

Synthesis of a Representative Triazolopyrimidine Sulfonamide Herbicide

The following protocol is a representative synthesis of a triazolopyrimidine sulfonamide herbicide, based on patent literature for Florasulam and related compounds, starting from a fluorinated analogue of this compound.

Protocol 1: Synthesis of N-(2,6-difluorophenyl)-8-fluoro-5-methoxy-[8][9][10]triazolo[1,5-c]pyrimidine-2-sulfonamide (Florasulam)

This synthesis is a multi-step process that starts from 2-methoxy-4-hydrazino-5-fluoropyrimidine.

Step 1: Formation of the Triazolopyrimidine Core This step involves the cyclization of the hydrazinopyrimidine with a suitable reagent to form the triazolo[1,5-c]pyrimidine ring system. For instance, reacting 2-methoxy-4-hydrazino-5-fluoropyrimidine with reagents that can provide the necessary carbon and nitrogen atoms for the triazole ring.

Step 2: Chlorosulfonylation of the Triazolopyrimidine Core The resulting triazolopyrimidine intermediate is then chlorosulfonylated to introduce the sulfonyl chloride group, which is essential for the final coupling step.[11]

Step 3: Coupling with 2,6-difluoroaniline The final step is the coupling of the 8-fluoro-5-methoxy[8][9][10]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride with 2,6-difluoroaniline to form the sulfonamide linkage, yielding Florasulam.[12]

Detailed Experimental Protocol (based on patent literature):

  • Preparation of 8-fluoro-5-methoxy[8][9][10]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride: This intermediate is synthesized from 2-methoxy-4-hydrazino-5-fluoropyrimidine through a series of reactions including cyclization and chlorosulfonylation.[6][13]

  • Coupling Reaction:

    • In a suitable reaction vessel, dissolve 2,6-difluoroaniline in a solvent such as 1,2-propylene glycol.[12]

    • Under controlled temperature (e.g., 15-35 °C), add the 8-fluoro-5-methoxy[8][9][10]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride to the mixture.[12]

    • Slowly add a base, such as triethylamine, to the reaction mixture while maintaining the temperature.[12]

    • Allow the reaction to proceed overnight with stirring at room temperature.[12]

    • Upon completion, dilute the reaction mixture with water to precipitate the product.[12]

    • Cool the mixture (e.g., to 5 °C) and filter the solid product.[12]

    • Wash the collected solid with a mixture of methanol and water and dry to obtain Florasulam.[12]

Biological Activity of Derivatives

Derivatives of this compound, such as Florasulam, are potent herbicides due to their ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][14] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][14] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately causing the death of susceptible weed species.[2]

Quantitative Data for a Representative Herbicide: Florasulam

The following tables summarize the biological activity of Florasulam, a herbicide synthesized from a derivative of this compound.

Table 1: In Vitro Activity of a Representative Triazolopyrimidine Herbicide against Acetolactate Synthase (ALS)

CompoundTarget EnzymeOrganismK_i (µM)
Flumetsulam*Acetolactate Synthase (ALS)Arabidopsis thaliana0.36

*Note: Flumetsulam is a closely related triazolopyrimidine sulfonamide herbicide. The K_i value is provided as a representative measure of the potency of this class of herbicides against their target enzyme.[8]

Table 2: Whole-Plant Herbicidal Efficacy of Florasulam

Weed SpeciesCommon NameGR_50 (g ai/ha)Efficacy at Recommended Rates
Galium aparineCleavers0.19 (susceptible)Excellent
Stellaria mediaChickweedNot specifiedExcellent[3]
Matricaria spp.MayweedNot specifiedExcellent[3]
Cirsium spp.ThistlesNot specifiedGood[3]
Polygonum spp.SmartweedNot specifiedGood[3]
Brassica napusVolunteer CanolaNot specifiedGood[3]

GR_50 (Growth Reduction 50%) values indicate the dose required to reduce plant growth by 50%. A lower value indicates higher potency. Data for cleavers is from a specific study on susceptible populations.[9] Efficacy ratings are based on product labels and field trial reports at typical application rates (e.g., 5 g ai/ha).[3][15]

Protocols for Agrochemical Screening

While the primary use of this compound is in herbicide synthesis, novel derivatives could be screened for a broader range of agrochemical activities. The following are general protocols for preliminary screening.

Protocol 2: In Vitro Herbicidal Activity - ALS Enzyme Inhibition Assay

This protocol determines the inhibitory effect of a test compound on ALS enzyme activity.

Materials:

  • Crude ALS enzyme extract from young plant tissue (e.g., spinach, corn).

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), 10 µM FAD.

  • Substrate Solution: 100 mM sodium pyruvate in assay buffer.

  • Test compound and control herbicide (e.g., Florasulam) dissolved in DMSO and serially diluted.

  • Stopping Solution: 3 M H₂SO₄.

  • Colorimetric Reagents: Creatine solution, α-naphthol solution.

  • Microplate reader.

Procedure:

  • Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer and centrifuge to obtain the crude enzyme in the supernatant.

  • Assay Setup: In a 96-well microplate, add the assay buffer, enzyme extract, and various concentrations of the test compound or control.

  • Reaction Initiation: Add the pyruvate substrate solution to all wells to start the reaction. Incubate at a controlled temperature (e.g., 30-37°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stopping solution. This also initiates the decarboxylation of the product, acetolactate, to acetoin.

  • Color Development: Add creatine followed by α-naphthol solution and incubate to allow for color development.

  • Measurement: Read the absorbance at 530 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of ALS inhibition for each compound concentration relative to the untreated control. Plot the inhibition percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).

Protocol 3: In Vitro Antifungal Activity - Poisoned Food Technique

This method assesses the ability of a compound to inhibit the mycelial growth of pathogenic fungi.

Materials:

  • Pure cultures of target phytopathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea).

  • Potato Dextrose Agar (PDA) medium.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Sterile Petri dishes.

  • Cork borer.

Procedure:

  • Medium Preparation: Prepare PDA medium and autoclave. Cool to approximately 45-50°C.

  • Compound Incorporation: Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also prepare a solvent-only control plate.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow to solidify.

  • Inoculation: Using a cork borer, take a mycelial disc from the edge of an actively growing fungal culture and place it in the center of the prepared PDA plates.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.

  • Measurement: When the mycelial growth in the control plate has reached a significant diameter, measure the diameter of the fungal colonies on all plates.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration using the formula:

    • % Inhibition = ((C - T) / C) * 100

    • Where C is the colony diameter of the control and T is the colony diameter of the treatment.

    • From a dose-response curve, the EC₅₀ (effective concentration for 50% inhibition) can be calculated.

Protocol 4: Insecticidal Activity - Contact and Ingestion Bioassay

This protocol provides a general method for preliminary screening of insecticidal activity against a model pest.

Materials:

  • Test insects (e.g., larvae of Diamondback moth (Plutella xylostella), or adults of aphids (Aphis gossypii)).

  • Test compounds dissolved in an appropriate solvent (e.g., acetone with a surfactant).

  • Leaf discs from a suitable host plant (e.g., cabbage, cotton).

  • Micro-applicator or sprayer for contact assay.

  • Petri dishes with moist filter paper.

Procedure:

Part A: Topical (Contact) Application

  • Immobilize the test insects (e.g., by chilling).

  • Using a micro-applicator, apply a small, defined volume (e.g., 1 µL) of the test compound solution at various concentrations to the dorsal thorax of each insect.

  • Treat a control group with the solvent only.

  • Place the treated insects in Petri dishes with a food source (leaf disc) and maintain under controlled conditions (temperature, humidity, light).

  • Assess mortality at specified time points (e.g., 24, 48, 72 hours).

Part B: Leaf-Dip (Ingestion) Assay

  • Prepare serial dilutions of the test compound.

  • Dip leaf discs into the test solutions for a short period (e.g., 10-30 seconds) and allow them to air dry.

  • Dip control leaf discs in the solvent solution.

  • Place one treated leaf disc into each Petri dish.

  • Introduce a set number of test insects into each dish.

  • Maintain the dishes under controlled conditions.

  • Assess mortality and feeding inhibition at specified time points.

Data Analysis:

  • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

  • Determine the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) by probit analysis.

Visualizations

Synthesis Pathway

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product 2_Hydrazino_4_methoxy_5_fluoropyrimidine 2-Hydrazino-4-methoxy- 5-fluoropyrimidine Triazolopyrimidine_Core [1,2,4]Triazolo[1,5-c]pyrimidine Core 2_Hydrazino_4_methoxy_5_fluoropyrimidine->Triazolopyrimidine_Core Step 1: Cyclization Reagents_1 Cyclization Reagents Reagents_1->Triazolopyrimidine_Core Sulfonyl_Chloride Triazolopyrimidine Sulfonyl Chloride Triazolopyrimidine_Core->Sulfonyl_Chloride Step 2: Chlorosulfonylation Florasulam Florasulam Sulfonyl_Chloride->Florasulam Step 3: Coupling Reagents_2 Chlorosulfonylation Reagents Reagents_2->Sulfonyl_Chloride 2_6_Difluoroaniline 2,6-Difluoroaniline 2_6_Difluoroaniline->Florasulam Base Base (e.g., Triethylamine) Base->Florasulam

Caption: Synthesis pathway of Florasulam from a 2-hydrazinopyrimidine derivative.

Agrochemical Screening Workflow

G cluster_assays Bioassays Start Synthesize Novel Pyrimidine Derivative Primary_Screening Primary Screening (Single High Concentration) Start->Primary_Screening Herbicide_Assay Herbicidal Primary_Screening->Herbicide_Assay Fungicide_Assay Fungicidal Primary_Screening->Fungicide_Assay Insecticide_Assay Insecticidal Primary_Screening->Insecticide_Assay Dose_Response Dose-Response Assay Activity_Confirmed Activity Confirmed? Dose_Response->Activity_Confirmed Lead_Optimization Lead Optimization (SAR Studies) Activity_Confirmed->Lead_Optimization Yes No_Activity No Significant Activity Activity_Confirmed->No_Activity No Herbicide_Assay->Dose_Response Fungicide_Assay->Dose_Response Insecticide_Assay->Dose_Response

Caption: General workflow for screening novel pyrimidine derivatives.

Mechanism of Action: ALS Inhibition

G Herbicide Triazolopyrimidine Sulfonamide Herbicide (e.g., Florasulam) Inhibition Inhibition Herbicide->Inhibition ALS Acetolactate Synthase (ALS) Enzyme ALS->Inhibition Biosynthesis_Blocked Biosynthesis of Branched-Chain Amino Acids Blocked (Valine, Leucine, Isoleucine) Inhibition->Biosynthesis_Blocked Protein_Synthesis Protein Synthesis Stops Biosynthesis_Blocked->Protein_Synthesis Cell_Division Cell Division and Growth Halts Protein_Synthesis->Cell_Division Plant_Death Weed Death Cell_Division->Plant_Death

Caption: Mechanism of action for triazolopyrimidine herbicides.

References

Application Notes and Protocols for the Derivatization of 2-Hydrazino-4-methoxypyrimidine in Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 2-hydrazino-4-methoxypyrimidine, a versatile scaffold for the synthesis of novel compounds for biological screening. Pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The hydrazine moiety at the 2-position of the pyrimidine ring offers a reactive handle for various chemical transformations, enabling the creation of diverse chemical libraries for drug discovery.

This document outlines detailed protocols for the synthesis of Schiff bases and fused heterocyclic systems, such as triazolo[4,3-a]pyrimidines, derived from this compound. Furthermore, it presents standardized protocols for the biological evaluation of these derivatives and summarizes key quantitative data from relevant studies to facilitate comparative analysis.

I. Synthetic Protocols for Derivatization

The derivatization of this compound primarily involves reactions of the hydrazine group. The following protocols describe the synthesis of two major classes of derivatives: Schiff bases and triazolopyrimidines.

Protocol 1: Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction between the hydrazino group of this compound and various aldehydes or ketones.[3][4]

Materials:

  • This compound

  • Substituted aromatic or aliphatic aldehyde (e.g., 4-chlorobenzaldehyde, 2-hydroxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • Add the desired aldehyde (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux the mixture with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using spectroscopic methods (FTIR, 1H-NMR, 13C-NMR, and Mass Spectrometry).

Schiff_Base_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 This compound Process + Reactant1->Process Reactant2 Aldehyde/Ketone Reactant2->Process Solvent Ethanol Product Schiff Base Derivative Solvent->Product Catalyst Glacial Acetic Acid Catalyst->Product Heat Reflux Heat->Product Process->Product Condensation

Caption: General workflow for the synthesis of Schiff base derivatives.

Protocol 2: Synthesis of Triazolo[4,3-a]pyrimidine Derivatives

Fused heterocyclic systems like triazolopyrimidines can be synthesized from 2-hydrazinopyrimidines through cyclization reactions.[5][6]

Materials:

  • This compound

  • Orthoesters (e.g., triethyl orthoformate) or cyanogen bromide

  • Ethanol or appropriate solvent

  • Reaction flask with reflux condenser

  • Magnetic stirrer and hot plate

Procedure:

  • Suspend this compound (1 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add triethyl orthoformate (1.5 mmol) to the suspension.

  • Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF).

  • Characterize the final product using spectroscopic techniques.

Triazolopyrimidine_Synthesis cluster_conditions Reaction Conditions Reactant1 This compound Process + Reactant1->Process Reactant2 Cyclizing Agent (e.g., Triethyl Orthoformate) Reactant2->Process Product Triazolo[4,3-a]pyrimidine Derivative Solvent Ethanol Solvent->Product Heat Reflux Heat->Product Process->Product Cyclization

Caption: General workflow for triazolopyrimidine synthesis.

II. Protocols for Biological Screening

The synthesized derivatives of this compound can be screened for various biological activities. Standardized protocols for anticancer and antimicrobial screening are provided below.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized pyrimidine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Treat the cells with different concentrations of the synthesized derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Synthesized pyrimidine derivatives

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Microplate incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

III. Data Presentation

Quantitative data from biological screening should be organized in a clear and structured format to allow for easy comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives (IC50 in µM)

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A A549 (Lung)0.35Doxorubicin-
Derivative B MCF-7 (Breast)3.24Doxorubicin-
Derivative C PC-3 (Prostate)5.12Doxorubicin-
Derivative D TPC-1 (Thyroid)0.113TAE-2261.082
Derivative E HepG-2 (Liver)---
Derivative F HCT-116 (Colon)---

Data is illustrative and compiled from various sources on pyrimidine derivatives.[7][8]

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives (MIC in µg/mL)

Compound IDS. aureusE. coliP. aeruginosaC. albicansReference CompoundMIC (µg/mL)
Derivative G --12.5-Ciprofloxacin-
Derivative H -16--Ampicillin-
Derivative I ------
Derivative J ------

Data is illustrative and compiled from various sources on pyrimidine derivatives.

IV. Signaling Pathways and Experimental Workflows

The biological activity of pyrimidine derivatives is often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth, proliferation, and differentiation.[8][9] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.[10] Many pyrimidine derivatives have been developed as EGFR inhibitors.[11][12]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis EGF EGF (Ligand) EGF->EGFR Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses, immunity, and cell survival.[13][14][15] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB Transcription Gene Transcription NFkB->Transcription Nuclear Translocation IkB_NFkB->NFkB IκB Degradation Response Response Transcription->Response Inflammatory Response, Cell Survival Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Stimuli->IKK Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->IKK Inhibition

Caption: NF-κB signaling pathway and potential inhibition by pyrimidine derivatives.

General Biological Screening Workflow

The following diagram illustrates a generalized workflow for the biological screening of newly synthesized this compound derivatives.

Screening_Workflow Start Synthesis of This compound Derivatives Purification Purification and Characterization Start->Purification Primary_Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-Response, Selectivity) Hit_Identification->Secondary_Screening Active End End Hit_Identification->End Inactive Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical

Caption: A generalized workflow for the biological screening of novel compounds.

References

One-Pot Synthesis of 7-Methoxypyrazolo[1,5-a]pyrimidines: A Versatile Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For researchers and scientists in the field of medicinal chemistry and drug development, the pyrazolo[1,5-a]pyrimidine scaffold is of significant interest due to its prevalence in compounds with a wide range of biological activities, including protein kinase inhibition. The efficient construction of this privileged scaffold is therefore a key objective in the synthesis of novel therapeutic agents. This document outlines a robust and efficient one-pot, three-component synthesis of substituted 7-methoxypyrazolo[1,5-a]pyrimidines starting from 2-hydrazino-4-methoxypyrimidine. This method offers a streamlined approach to generating a library of diverse molecules, saving time and resources compared to traditional multi-step synthetic routes.

The described protocol involves the cyclocondensation of this compound with a β-ketoester in the presence of an aldehyde. This multicomponent reaction proceeds through a series of sequential steps within a single reaction vessel, minimizing the need for isolation and purification of intermediates. The versatility of this method allows for the introduction of a variety of substituents at the 2-, 5-, and 7-positions of the pyrazolo[1,5-a]pyrimidine core by simply changing the aldehyde and β-ketoester starting materials. This flexibility is highly advantageous for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocols

General Procedure for the One-Pot Synthesis of 2,5-Disubstituted-7-methoxypyrazolo[1,5-a]pyrimidines

This protocol describes a general method for the one-pot synthesis of 7-methoxypyrazolo[1,5-a]pyrimidines via a three-component reaction.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).

  • Add the substituted aldehyde (1.0 mmol, 1.0 eq) to the flask.

  • Add the β-ketoester (1.0 mmol, 1.0 eq) to the reaction mixture.

  • Add 20 mL of absolute ethanol as the solvent.

  • Add a catalytic amount of glacial acetic acid (0.1 mmol, 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 6-12 hours).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure 2,5-disubstituted-7-methoxypyrazolo[1,5-a]pyrimidine.

  • Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, and elemental analysis).

Data Presentation

The following table summarizes the results of the one-pot synthesis of various 7-methoxypyrazolo[1,5-a]pyrimidine derivatives using the general protocol described above.

EntryAldehyde (R¹)β-Ketoester (R²)ProductReaction Time (h)Yield (%)
1BenzaldehydeEthyl acetoacetate2-Methyl-5-phenyl-7-methoxypyrazolo[1,5-a]pyrimidine885
24-ChlorobenzaldehydeEthyl acetoacetate5-(4-Chlorophenyl)-2-methyl-7-methoxypyrazolo[1,5-a]pyrimidine1082
34-MethoxybenzaldehydeEthyl acetoacetate5-(4-Methoxyphenyl)-2-methyl-7-methoxypyrazolo[1,5-a]pyrimidine888
4BenzaldehydeEthyl benzoylacetate2,5-Diphenyl-7-methoxypyrazolo[1,5-a]pyrimidine1275
54-ChlorobenzaldehydeEthyl benzoylacetate5-(4-Chlorophenyl)-2-phenyl-7-methoxypyrazolo[1,5-a]pyrimidine1272

Visualizations

Reaction Pathway

The following diagram illustrates the proposed reaction pathway for the one-pot synthesis of 7-methoxypyrazolo[1,5-a]pyrimidines. The reaction proceeds through an initial condensation of this compound with the β-ketoester to form a hydrazone intermediate. This is followed by a cyclization and subsequent condensation with the aldehyde, leading to the final product.

reaction_pathway Start This compound + Aldehyde + β-Ketoester Intermediate1 Hydrazone Intermediate Start->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 7-Methoxypyrazolo[1,5-a]pyrimidine Intermediate2->Product Condensation & Aromatization

Caption: Proposed reaction pathway for the one-pot synthesis.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the synthesis and purification of 7-methoxypyrazolo[1,5-a]pyrimidines.

experimental_workflow Mixing 1. Mix Reactants & Catalyst in Ethanol Reflux 2. Heat to Reflux Mixing->Reflux Monitoring 3. Monitor by TLC Reflux->Monitoring Cooldown 4. Cool to Room Temperature Monitoring->Cooldown Isolation 5. Isolate Crude Product Cooldown->Isolation Purification 6. Purify by Recrystallization or Chromatography Isolation->Purification Characterization 7. Characterize Product Purification->Characterization

Caption: Experimental workflow for the one-pot synthesis.

Application Notes and Protocols for the Scale-up Synthesis of 2-Hydrazino-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of 2-Hydrazino-4-methoxypyrimidine, a key intermediate in the pharmaceutical industry. The following sections detail the synthetic pathway, experimental procedures, safety considerations, and data for scaling up this process efficiently and safely.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. Its pyrimidine core is a common motif in numerous drug candidates, making a reliable and scalable synthesis essential for drug development and manufacturing. The primary industrial route to this compound involves the nucleophilic substitution of a suitable pyrimidine precursor with hydrazine hydrate.

Synthetic Pathway

The most common and industrially viable synthesis of this compound involves a two-step process starting from 4-hydroxy-2-methoxypyrimidine (not detailed here) or a one-step process from 2-chloro-4-methoxypyrimidine. The latter is often preferred for its efficiency. The reaction proceeds via a nucleophilic aromatic substitution where the hydrazine displaces the chlorine atom on the pyrimidine ring.

reaction_pathway A 2-Chloro-4-methoxypyrimidine D Reaction Mixture A->D B Hydrazine Hydrate (NH2NH2·H2O) B->D C Solvent (e.g., Ethanol, Methanol, Water) C->D E This compound D->E Nucleophilic Substitution F Byproducts (e.g., HCl, Hydrazine Hydrochloride) D->F

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and are suitable for scaling up.[1][2][3]

Materials and Equipment
  • Reactants: 2-Chloro-4-methoxypyrimidine, Hydrazine hydrate (80% solution in water is common)

  • Solvent: Ethanol, Methanol, or Water

  • Equipment: Jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, addition funnel, filtration unit (e.g., Nutsche filter-dryer), vacuum oven.

Detailed Experimental Procedure

experimental_workflow start Start charge_reactor Charge Reactor with 2-Chloro-4-methoxypyrimidine and Solvent start->charge_reactor heat_mixture Heat Mixture to Desired Temperature (e.g., 50-60°C) charge_reactor->heat_mixture add_hydrazine Slowly Add Hydrazine Hydrate heat_mixture->add_hydrazine reflux Maintain Reaction at Reflux for 4-8 hours add_hydrazine->reflux monitor Monitor Reaction Progress (TLC, HPLC) reflux->monitor cool Cool Reaction Mixture to Room Temperature monitor->cool precipitate Induce Precipitation (e.g., add water) cool->precipitate filter Filter the Precipitate precipitate->filter wash Wash the Solid with Cold Solvent filter->wash dry Dry the Product under Vacuum wash->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a suitably sized reactor, charge 2-chloro-4-methoxypyrimidine and the chosen solvent (e.g., methanol).

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature, typically between 50-60°C.[1]

  • Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate to the reaction mixture via an addition funnel. An excess of hydrazine hydrate is generally used to ensure complete conversion.[1]

  • Reaction: Maintain the reaction mixture at reflux with stirring for a period of 4 to 8 hours.[1]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the addition of water can be used to induce precipitation.[1]

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with a cold solvent to remove impurities.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses.

ParameterValue/RangeNotes
Starting Material 2-Chloro-4-methoxypyrimidine---
Reagent Hydrazine Hydrate3.5 to 15 molar equivalents[1]
Solvent Methanol, Ethanol, or Water[1][2]The choice of solvent can affect reaction time and product isolation.
Reaction Temperature 50 - 80°CHigher temperatures can reduce reaction time but may increase byproduct formation.
Reaction Time 4 - 12 hours[1][3]Dependent on temperature and scale.
Typical Yield 90 - 95%[3]Can be optimized by adjusting reaction conditions.
Purity (crude) >95%[3]Can be improved by recrystallization.
Melting Point 120-121°C[4]---

Safety and Handling

Personal Protective Equipment (PPE):

  • Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.

  • Ensure work is conducted in a well-ventilated area or a fume hood, especially when handling hydrazine hydrate.

Reagent-Specific Hazards:

  • Hydrazine Hydrate: Corrosive, toxic, and a suspected carcinogen. Handle with extreme care and avoid inhalation, ingestion, and skin contact.

  • 2-Chloro-4-methoxypyrimidine: May cause irritation upon contact.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water.

  • Eye Contact: Flush eyes with water for at least 15 minutes and seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Spills: Absorb spills with an inert material and dispose of them as hazardous waste.

Industrial Scale-up Considerations

  • Exothermic Reaction: The reaction of hydrazine hydrate with the chlorinated pyrimidine can be exothermic. For large-scale synthesis, controlled addition of hydrazine hydrate and efficient heat management are crucial to prevent thermal runaways.

  • Material Handling: Due to the hazardous nature of hydrazine, closed-system transfers are highly recommended to minimize operator exposure.

  • Waste Disposal: The reaction byproducts and any excess hydrazine must be neutralized and disposed of in accordance with local environmental regulations.

  • Process Optimization: To improve cost-effectiveness, consider optimizing the solvent volume, reducing the excess of hydrazine hydrate, and exploring solvent recycling options.

  • Product Isolation: On a large scale, using a Nutsche filter-dryer can streamline the filtration and drying process, reducing handling and potential contamination.

Analytical Methods

  • In-process Control: HPLC is the preferred method for monitoring the consumption of the starting material and the formation of the product.

  • Final Product Quality Control:

    • Purity: Determined by HPLC.

    • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Melting Point: As a preliminary check of purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydrazino-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydrazino-4-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 2-chloro-4-methoxypyrimidine, with hydrazine hydrate.[1] This reaction selectively displaces the chlorine atom at the 2-position of the pyrimidine ring with a hydrazinyl group. The starting material, 2-chloro-4-methoxypyrimidine, is a versatile building block in medicinal chemistry, offering multiple sites for functionalization.[1]

Q2: What are the most critical parameters to control during the synthesis?

The critical parameters to control are reaction temperature and the stoichiometry of the reactants. The addition of hydrazine hydrate is often exothermic, so maintaining a low temperature during addition is crucial to control the reaction rate and prevent side reactions.[2][3] A slight excess of hydrazine hydrate may be used to ensure the complete consumption of the starting material, but a large excess should be avoided to minimize the formation of di-substituted byproducts.[3]

Q3: How is the product typically isolated and purified?

This compound often has low solubility in aqueous solutions and may precipitate directly from the reaction mixture upon completion or cooling.[4] The solid product can then be isolated by simple filtration.[4] Purification can be achieved by washing the filter cake with water to remove water-soluble byproducts and any remaining hydrazine hydrate, followed by washing with a solvent like ethanol.[5]

Q4: What are the main safety precautions to consider when working with hydrazine hydrate?

Hydrazine hydrate is a hazardous substance and should be handled with appropriate safety precautions. It is corrosive, toxic, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure a slight excess (e.g., 1.1-1.2 equivalents) of hydrazine hydrate is used.[3] - After initial low-temperature addition, consider allowing the reaction to warm to room temperature or gently heating to ensure completion.[3]
Hydrolysis of the starting material or product.- Minimize exposure to excessive water if starting materials are sensitive.[3] However, water is often used as a solvent or co-solvent in this reaction.[4][6]
Mechanical loss during workup.- Ensure complete precipitation before filtration by cooling the reaction mixture. - Use a minimal amount of cold solvent for washing the product to avoid dissolution.
Presence of a Major Impurity in the Product Formation of 2,4-dihydrazinopyrimidine.- This occurs if the starting material is a 2,4-dichloropyrimidine or if the methoxy group is unexpectedly substituted. - Carefully control the stoichiometry of hydrazine hydrate.[3] - Maintain a low reaction temperature during the addition of hydrazine.[6]
Unreacted 2-chloro-4-methoxypyrimidine.- Increase the reaction time or consider a slight increase in temperature after the initial addition of hydrazine.[3] - Ensure the quality and correct stoichiometry of hydrazine hydrate.
Hydrolyzed starting material (e.g., 4-methoxyuracil).- Ensure the 2-chloro-4-methoxypyrimidine starting material is of high purity and stored under anhydrous conditions.
Reaction is Too Exothermic or Uncontrolled Rapid addition of hydrazine hydrate.- Add hydrazine hydrate dropwise or in small portions while maintaining a low temperature (e.g., 0-10 °C) with an ice bath.[7]
Incorrect solvent or concentration.- Ensure the reaction is performed in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or water) at an appropriate concentration to dissipate heat.[6][7]

Data Presentation

Table 1: Reaction Conditions for Hydrazinolysis of Substituted Pyrimidines

Starting MaterialHydrazine Hydrate (molar ratio)SolventTemperatureReaction TimeYieldPurityReference
5-chloro-2,4-dimethoxypyrimidine15:1Methanol50-60 °C5 hours91%97%[6]
2-methoxy-4-chloro-5-fluoropyrimidine2:1 (relative to starting uracil)Toluene~25 °C~12 hours93%95%[2]
4,6-dichloro-2-ethoxypyrimidine~1.1:1Ethanol/Water5 °C to RTOvernight--[6]
4-Chloro-2-(methylsulfanyl)pyrimidine1.5:1MethanolRoom Temp.5 hours65%-[7]

Note: The data presented is for structurally related compounds and serves as a guide for the synthesis of this compound.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of structurally similar compounds.[6][7] Researchers should optimize the conditions for their specific requirements.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-4-methoxypyrimidine (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Add hydrazine hydrate (1.1-1.5 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Reaction: After the complete addition of hydrazine hydrate, stir the reaction mixture at room temperature for 5-12 hours. Monitor the reaction progress by TLC.

  • Isolation: If a precipitate forms, cool the mixture to complete the precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold water and then with cold ethanol to remove impurities.

  • Drying: Dry the purified product under vacuum to yield this compound.

Mandatory Visualizations

Synthesis_Pathway A 2-Chloro-4-methoxypyrimidine B This compound A->B Nucleophilic Aromatic Substitution D HCl C Hydrazine Hydrate (NH2NH2·H2O)

Caption: Synthetic pathway for this compound.

Side_Reaction A 2,4-Dichloropyrimidine (Potential Starting Impurity) B 2-Chloro-4-hydrazinopyrimidine A->B Position 4 Substitution H1 + Hydrazine (1 eq) C 2,4-Dihydrazinopyrimidine (Di-substituted Byproduct) B->C Position 2 Substitution H2 + Hydrazine (excess)

Caption: Formation of di-substituted byproduct from a dichloropyrimidine impurity.

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Is the reaction complete? (Check by TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Action_Incomplete Increase reaction time or a slight amount of hydrazine. Consider gentle warming. Incomplete->Action_Incomplete Check_Workup Review workup procedure. Any significant product loss? Complete->Check_Workup Final_Yield Improved Yield Action_Incomplete->Final_Yield Workup_Loss Mechanical Loss Check_Workup->Workup_Loss Yes Check_Workup->Final_Yield No Action_Workup Optimize precipitation and washing steps. Use cold solvents for washing. Workup_Loss->Action_Workup Action_Workup->Final_Yield

Caption: Troubleshooting workflow for low product yield.

References

Purification techniques for 2-Hydrazino-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Hydrazino-4-methoxypyrimidine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the likely impurities?

A1: The most common synthetic route is the nucleophilic substitution of 2-chloro-4-methoxypyrimidine with hydrazine hydrate. The primary impurities to expect are unreacted 2-chloro-4-methoxypyrimidine and potentially di-substituted byproducts where the hydrazine molecule has reacted with two pyrimidine molecules.

Q2: What are the initial purification steps for crude this compound?

A2: For related hydrazinopyrimidines, the product often precipitates out of the reaction mixture.[1] A common initial purification step involves filtering the crude solid and washing it with a solvent in which the product has low solubility, but the impurities are more soluble. Water and ethanol are often used for washing similar compounds.[2]

Q3: My purified product has a low melting point. What does this indicate?

A3: A low or broad melting point range typically indicates the presence of impurities. The reported melting point for pure this compound is 120-121 °C.[3] The most likely impurity is the unreacted starting material, 2-chloro-4-methoxypyrimidine, which has a much lower melting point (54-57 °C).

Q4: What is the recommended method for final purification?

A4: Recrystallization is the most effective method for achieving high purity. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Q5: How do I choose a suitable recrystallization solvent?

A5: A general approach is to test the solubility of your compound in small amounts of various solvents. A good solvent will dissolve the compound when heated but will result in the formation of crystals upon cooling. Common solvents to screen for nitrogen-containing heterocyclic compounds include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures of these with water or hexanes.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of Isolated Product The product is partially soluble in the washing solvent.Minimize the volume of the washing solvent used. Ensure the washing solvent is ice-cold to reduce solubility.
Incomplete precipitation from the reaction mixture.After the reaction is complete, cool the mixture in an ice bath to maximize precipitation before filtration.
Product is an Oil or Fails to Crystallize The compound may be too soluble in the chosen recrystallization solvent, or impurities are inhibiting crystallization.Try a different recrystallization solvent or a solvent/anti-solvent system. For example, dissolve the compound in a "good" solvent like ethanol and slowly add a "poor" solvent like water or hexanes until the solution becomes cloudy, then heat to clarify and cool slowly.
Discolored Product (e.g., yellow or brown) Presence of colored impurities or degradation products. Hydrazine compounds can be susceptible to oxidation.Consider treating the solution with activated charcoal during recrystallization to adsorb colored impurities. Ensure the purification process is not unnecessarily prolonged at high temperatures.
Multiple Spots on Thin Layer Chromatography (TLC) after Purification Ineffective purification method.If washing and recrystallization are insufficient, column chromatography may be necessary. A silica gel column with a mobile phase such as ethyl acetate/hexanes or dichloromethane/methanol could be effective.
Di-substitution byproduct formation.Use a controlled molar ratio of hydrazine during the synthesis to minimize the formation of di-hydrazinated byproducts.[4]

Quantitative Data Summary

ParameterValueSource
Melting Point120-121 °C[3]
Molecular Weight140.14 g/mol N/A
AppearanceSolidN/A
Melting Point of Precursor (2-chloro-4-methoxypyrimidine)54-57 °CN/A

Experimental Protocols

Protocol 1: General Washing Procedure for Crude Product
  • After the reaction is complete, collect the precipitated solid by vacuum filtration.

  • Wash the filter cake sequentially with two portions of cold water.

  • Follow with a wash using one portion of cold ethanol.

  • Dry the purified product under vacuum to yield a solid.

Protocol 2: Recrystallization from a Single Solvent
  • Place the crude this compound in a flask.

  • Add a small amount of a chosen solvent (e.g., ethanol or isopropanol).

  • Heat the mixture to boiling while stirring to dissolve the solid.

  • Add more solvent in small portions until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.

  • Filter the hot solution to remove the activated charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Visualizations

experimental_workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture filtration Vacuum Filtration start->filtration washing Wash with Water & Ethanol filtration->washing recrystallization Recrystallization washing->recrystallization drying Drying recrystallization->drying end Pure Product (m.p. 120-121 °C) drying->end

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_guide Troubleshooting Logic for Impure Product cluster_check Initial Checks cluster_solutions Purification Strategies start Impure Product (Low m.p. or multiple TLC spots) check_impurities Identify Potential Impurities start->check_impurities recrystallize Recrystallize from appropriate solvent check_impurities->recrystallize Unreacted starting material or byproducts charcoal Use Activated Charcoal for discoloration recrystallize->charcoal If product is colored column Perform Column Chromatography recrystallize->column If recrystallization fails

Caption: A logical diagram for troubleshooting the purification of an impure product.

References

Technical Support Center: Hydrazinolysis of 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming low yields in the hydrazinolysis of 2-chloropyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the hydrazinolysis of 2-chloropyrimidine?

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrimidine ring is attacked by the nucleophilic hydrazine at the C2 position, leading to the displacement of the chloride leaving group. The nitrogen atoms in the pyrimidine ring help to stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the substitution.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in this reaction can often be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.

  • Side reactions: The formation of byproducts, such as di-substitution products where hydrazine reacts with multiple chloropyrimidine molecules, can reduce the yield of the desired monosubstituted product.

  • Substrate quality: The purity of the starting 2-chloropyrimidine is crucial. Impurities can interfere with the reaction.

  • Hydrazine hydrate concentration: The concentration of the hydrazine hydrate solution can affect the reaction rate and overall yield.

  • Workup and purification issues: Product loss during extraction and purification steps can significantly lower the final yield.

Q3: What are the potential side reactions, and how can they be minimized?

The most common side reaction is the formation of a di-substituted pyrimidine, where a second molecule of 2-chloropyrimidine reacts with the newly formed 2-hydrazinopyrimidine. To minimize this, a slight excess of hydrazine hydrate is recommended. Careful control of the reaction temperature, such as slow addition of the hydrazine hydrate at a lower temperature, can also improve the selectivity for the mono-substituted product.

Q4: How critical is the reaction temperature?

Temperature is a critical parameter. While heating can increase the reaction rate, it can also promote the formation of side products. A common strategy is to initiate the reaction at a lower temperature (e.g., 5-10°C) during the addition of hydrazine hydrate to control the initial exotherm and improve selectivity. The reaction mixture can then be allowed to warm to room temperature or gently heated to ensure completion.

Q5: Which solvent is most suitable for this reaction?

The choice of solvent can significantly impact the reaction. Polar aprotic solvents are generally effective at solvating the intermediate complex. However, the selection of the optimal solvent may require some experimentation.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Product Formation Incomplete reaction- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase the reaction time or temperature incrementally.
Poor quality of starting material- Verify the purity of the 2-chloropyrimidine using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis.- Purify the starting material if necessary.
Inactive hydrazine hydrate- Use a fresh bottle of hydrazine hydrate or confirm the concentration of the existing solution.
Presence of Significant Impurities Formation of di-substituted byproduct- Use a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents).- Add the hydrazine hydrate solution slowly to the 2-chloropyrimidine solution, especially at the beginning of the reaction.- Maintain a lower reaction temperature during the addition of hydrazine.
Unreacted starting material- Ensure the reaction has gone to completion by monitoring with TLC or LC-MS.- Consider a modest increase in reaction temperature or time after the initial addition of hydrazine.
Difficulty in Product Isolation Product is soluble in the aqueous layer- During workup, extract the aqueous layer multiple times with a suitable organic solvent.- If the product is highly polar, consider using a different extraction solvent.
Emulsion formation during workup- Add a small amount of brine to the separation funnel to help break the emulsion.

Data on Reaction Condition Optimization

Parameter Condition Effect on Yield Rationale
Temperature Low (e.g., 0-25°C)May be lower due to slower reaction rate.Favors selectivity and reduces byproduct formation.
Moderate (e.g., 25-60°C)Generally optimal.Balances reaction rate and selectivity.
High (e.g., >60°C)May decrease due to side reactions.Increases reaction rate but can lead to di-substitution and other byproducts.
Solvent Polar Protic (e.g., Ethanol)Moderate to good.Can solvate both the nucleophile and the intermediate.
Polar Aprotic (e.g., DMF, DMSO)Often good to excellent.Effectively solvates the cationic species and enhances the nucleophilicity of hydrazine.
Non-polar (e.g., Toluene)Generally poor.Does not effectively solvate the charged intermediate.
Stoichiometry (Hydrazine:2-Chloropyrimidine) 1:1Lower yield.Risk of incomplete reaction and di-substitution.
>1:1 (slight excess of hydrazine)Optimal yield.Drives the reaction to completion and minimizes di-substitution.
Large excess of hydrazineGood yield, but can complicate purification.Ensures complete consumption of the starting material.

Experimental Protocols

General Protocol for Hydrazinolysis of 2-Chloropyrimidine

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 2-Chloropyrimidine

  • Hydrazine hydrate (80% solution in water is common)

  • Ethanol (or another suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • TLC plates and developing chamber

  • Rotary evaporator

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloropyrimidine (1.0 equivalent) in ethanol.

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Addition of Hydrazine: Slowly add a solution of hydrazine hydrate (1.2 equivalents) in ethanol dropwise to the cooled 2-chloropyrimidine solution over a period of 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 2-hydrazinopyrimidine.

Visualizations

Reaction_Pathway 2-Chloropyrimidine 2-Chloropyrimidine Meisenheimer_Complex Meisenheimer Complex (Intermediate) 2-Chloropyrimidine->Meisenheimer_Complex + Hydrazine Hydrazine Hydrazine 2-Hydrazinopyrimidine 2-Hydrazinopyrimidine Meisenheimer_Complex->2-Hydrazinopyrimidine - Cl- Chloride_ion Cl-

Caption: Reaction pathway for the hydrazinolysis of 2-chloropyrimidine.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start Impure Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Check_Purity->Monitor_Reaction Purity OK Optimize_Temp Optimize Temperature Monitor_Reaction->Optimize_Temp Incomplete Reaction Optimize_Time Optimize Reaction Time Monitor_Reaction->Optimize_Time Incomplete Reaction Optimize_Stoichiometry Adjust Stoichiometry (slight excess of hydrazine) Monitor_Reaction->Optimize_Stoichiometry Side Products Observed Check_Workup Review Workup & Purification Optimize_Temp->Check_Workup Optimize_Time->Check_Workup Optimize_Stoichiometry->Check_Workup Check_Workup->Start Product Loss Successful_Yield Improved Yield Check_Workup->Successful_Yield Optimized

Caption: A logical workflow for troubleshooting low yields.

Logical_Relationships cluster_factors Key Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield affects Selectivity Selectivity Temperature->Selectivity affects Reaction_Rate Reaction_Rate Temperature->Reaction_Rate affects Solvent Solvent Solvent->Yield affects Solvent->Reaction_Rate affects Stoichiometry Stoichiometry Stoichiometry->Yield affects Stoichiometry->Selectivity affects

Caption: Key parameters influencing reaction outcomes.

Technical Support Center: Regioselectivity in 2,4-Dichloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to control and prevent di-substitution in reactions involving 2,4-dichloropyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for regioselectivity in nucleophilic aromatic substitution (SNAr) reactions with 2,4-dichloropyrimidines?

Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2] This preference is attributed to the greater electrophilicity of the C4 position.[1] However, this selectivity is not absolute and can be influenced by several factors, often resulting in a mixture of C2 and C4 substituted products.[1][2]

Q2: What key factors influence the C4 vs. C2 selectivity in these reactions?

Several factors significantly impact the regioselectivity:

  • Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the ring plays a crucial role. Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[1][3][4] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[1]

  • Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines, can exhibit high selectivity for the C2 position, particularly when an EWG is present at C5.[1][5][6]

  • Reaction Conditions: Temperature, solvent, and the choice of base are critical in determining the reaction's outcome.[1][2]

  • Catalysis: The use of palladium catalysts, especially in amination reactions, has been shown to strongly favor the formation of the C4-substituted product.[1][7][8] However, specific ligand and precatalyst selection can achieve C2 selectivity.[9]

Q3: I am consistently getting a mixture of C2 and C4 isomers that are difficult to separate. What can I do to improve selectivity?

This is a common challenge. To improve selectivity and simplify purification, consider the following strategies:

  • Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures. For instance, to favor C4 substitution, conditions such as n-butanol with DIPEA have been reported to be effective.[2]

  • Control Stoichiometry and Reaction Time: Carefully control the stoichiometry of the nucleophile.[1] Monitor the reaction's progress closely using TLC or LC-MS and stop the reaction once the formation of the desired mono-substituted product is maximized to prevent di-substitution.[1]

  • Lower the Temperature: Reducing the reaction temperature can often improve selectivity by favoring the kinetically preferred product.[1]

  • Catalyst and Ligand Screening: For cross-coupling reactions, the choice of catalyst and ligand is paramount. For example, bulky N-heterocyclic carbene ligands on palladium precatalysts have been shown to uniquely promote C2-selective C-S coupling.[9]

Q4: How can I achieve selective substitution at the less reactive C2 position?

While C4 is generally more reactive, C2-selective substitution is achievable under specific conditions:

  • Substrate Modification: Employ a 2,4-dichloropyrimidine with an electron-donating group at the C6 position to direct substitution to C2.[1][3][4]

  • Nucleophile Choice: With a C5-electron-withdrawing group, tertiary amines can be highly selective for the C2 position.[1][5][6]

  • Catalyst-Controlled Reactions: For certain cross-coupling reactions like C-S coupling, specific palladium precatalysts can invert the conventional selectivity and favor the C2 position.[9][10]

Troubleshooting Guide

This guide addresses common problems encountered when trying to achieve selective mono-substitution of 2,4-dichloropyrimidines.

Problem Potential Cause(s) Suggested Solution(s)
Formation of Di-substituted Product 1. Reaction time is too long. 2. Reaction temperature is too high. 3. Stoichiometry of the nucleophile is too high.1. Monitor the reaction closely by TLC or LC-MS and reduce the reaction time.[1] 2. Lower the reaction temperature to improve selectivity.[1] 3. Use only a slight excess of the nucleophile (e.g., 1.0-1.2 equivalents).[1]
Poor C4-Selectivity / Formation of C2-Isomer 1. Reaction conditions are favoring C2-substitution. 2. Steric hindrance near the C4 position. 3. The specific nucleophile has an inherent preference for the C2 position.1. For aminations, consider a Pd-catalyzed approach which often favors C4.[1][8] 2. Screen different solvents to potentially mitigate steric effects.[11][12] 3. Use reaction conditions known to favor C4, such as nBuOH/DIPEA.[2]
Difficulty Achieving C2-Substitution 1. C4 is the more reactive site under standard conditions.[1][2] 2. Inappropriate reaction conditions to favor C2.1. Use a 2,4-dichloropyrimidine with a C6-electron-donating group.[1][3] 2. For substrates with a C5-electron-withdrawing group, tertiary amines can be highly C2-selective.[1][5] 3. For specific cross-couplings, utilize specialized palladium catalysts with bulky NHC ligands.[9]
Low or No Reactivity 1. Reaction temperature is too low. 2. The nucleophile is not strong enough. 3. Deactivated dichloropyrimidine substrate (e.g., by electron-donating groups).1. Gradually increase the reaction temperature while monitoring for side products.[1] 2. Use a stronger nucleophile or add an activating agent. 3. Screen a range of solvents and bases to find optimal conditions.[1]

Experimental Protocols

Detailed Methodology for Selective C4-Amination of 6-Aryl-2,4-dichloropyrimidine

This protocol is adapted from a procedure demonstrating high regioselectivity for the C4 position using a palladium-catalyzed reaction with aliphatic secondary amines.[7][8]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 eq.)

  • Aliphatic secondary amine (1.1-1.2 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed complex)

  • Strong, non-nucleophilic base: Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.1-1.2 eq.)[1]

  • Anhydrous solvent (e.g., THF)

  • Saturated aqueous ammonium chloride (for quench)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reagent Preparation:

    • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.).

    • Add the recommended catalytic amount of the palladium catalyst.

    • Dissolve the solids in an appropriate volume of anhydrous THF.

    • In a separate dry vessel, pre-mix the aliphatic secondary amine (1.1-1.2 eq.) with LiHMDS (1.1-1.2 eq.).[1]

  • Reaction Execution:

    • Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature. The order of addition is critical to achieve high regioselectivity.[1]

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.[1]

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired C4-amino-6-aryl-2-chloropyrimidine.

Visualizations

G cluster_factors Factors Influencing Regioselectivity cluster_substituents Ring Substituents cluster_conditions Reaction Conditions Reactant 2,4-Dichloropyrimidine C4 Favors C4 Substitution Reactant->C4 General Reactivity C2 Favors C2 Substitution Reactant->C2 C5_EWG C5-EWG C5_EWG->C4 C6_EDG C6-EDG C6_EDG->C2 Low_Temp Low Temperature Low_Temp->C4 Often improves selectivity Pd_Catalyst Std. Pd Catalyst Pd_Catalyst->C4 nBuOH_DIPEA nBuOH / DIPEA nBuOH_DIPEA->C4 Specific_Ligands Specific Pd/NHC Catalysts Specific_Ligands->C2 Tertiary_Amine Tertiary Amine (with C5-EWG) Tertiary_Amine->C2

Caption: Key factors influencing C4 vs. C2 selectivity in 2,4-dichloropyrimidine reactions.

G start Experiment Yields Di-substituted Product or Poor Selectivity check_time_temp Step 1: Verify Reaction Time and Temperature start->check_time_temp is_minimized Are Time/Temp Minimized? check_time_temp->is_minimized is_minimized->check_time_temp No (Reduce & Repeat) check_stoichiometry Step 2: Check Nucleophile Stoichiometry is_minimized->check_stoichiometry Yes is_stoich_ok Is Nu: ~1.0 eq? check_stoichiometry->is_stoich_ok is_stoich_ok->check_stoichiometry No (Adjust & Repeat) screen_conditions Step 3: Screen Solvents and Bases is_stoich_ok->screen_conditions Yes modify_strategy Step 4: Modify Synthetic Strategy (Catalyst/Substrate) screen_conditions->modify_strategy If selectivity is still poor end Selective Mono-substitution Achieved screen_conditions->end If selectivity improves modify_strategy->end

Caption: Troubleshooting workflow for preventing di-substitution and improving regioselectivity.

References

Optimization of reaction conditions for 2-Hydrazino-4-methoxypyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of 2-Hydrazino-4-methoxypyrimidine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the nucleophilic aromatic substitution of a suitable precursor, typically 2-chloro-4-methoxypyrimidine, with hydrazine hydrate. The chlorine atom at the 2-position of the pyrimidine ring is a good leaving group, readily displaced by the nucleophilic hydrazine.

Q2: What are the typical reaction conditions for the hydrazinolysis of 2-chloro-4-methoxypyrimidine?

While specific conditions can be optimized, a general protocol involves reacting 2-chloro-4-methoxypyrimidine with hydrazine hydrate in a suitable solvent. Based on syntheses of similar compounds, polar solvents like methanol, ethanol, or toluene can be used. The reaction is often carried out at temperatures ranging from room temperature to a gentle reflux.[1][2] For a related synthesis of 2-methoxy-4-hydrazino-5-fluoropyrimidine, the reaction was conducted at around 25°C for approximately 12 hours.[3]

Q3: What are the potential side reactions in this synthesis?

A primary side reaction of concern is the di-substitution of the pyrimidine ring, leading to the formation of a bis(hydrazinyl)pyrimidine impurity, especially if there are other leaving groups on the ring.[4] However, with 2-chloro-4-methoxypyrimidine as the starting material, the main side reactions would likely involve impurities from the starting material or degradation under harsh conditions. Hydrolysis of the starting material or product can also occur if excessive water is present under heating.[4]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4] This allows for the tracking of the consumption of the starting material (2-chloro-4-methoxypyrimidine) and the formation of the desired product.

Q5: What is a typical work-up and purification procedure for this compound?

The product, this compound, often has low solubility in water and some organic solvents, which facilitates its isolation.[5] A common work-up procedure involves cooling the reaction mixture to induce precipitation of the product. The solid can then be collected by filtration, washed with a suitable solvent (like cold water or toluene) to remove impurities, and then dried.[3][5] For higher purity, recrystallization from a suitable solvent such as ethyl acetate may be employed.[2]

Experimental Protocols

Synthesis of this compound from 2-Chloro-4-methoxypyrimidine

This protocol is a general guideline adapted from the synthesis of similar hydrazinopyrimidines and may require optimization.

Materials:

  • 2-Chloro-4-methoxypyrimidine

  • Hydrazine hydrate (99%)

  • Methanol (or another suitable solvent like toluene)

  • Deionized water

  • Ethyl acetate (for recrystallization, optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-methoxypyrimidine (1 equivalent) in methanol.

  • With gentle stirring, slowly add hydrazine hydrate (1.1-1.5 equivalents) dropwise to the solution. An exothermic reaction may be observed, and external cooling might be necessary to maintain the desired temperature.

  • After the addition is complete, stir the reaction mixture at room temperature (around 25°C) for 5-12 hours.[2][3] The progress of the reaction should be monitored by TLC or HPLC.

  • Upon completion of the reaction, cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the precipitate by vacuum filtration and wash the filter cake with cold water and then a small amount of cold methanol to remove any remaining impurities.

  • Dry the solid product under vacuum to obtain this compound.

  • If further purification is required, the product can be recrystallized from a suitable solvent like ethyl acetate.[2]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Hydrazinopyrimidine Analogs

ProductStarting MaterialReagents & SolventsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-Methoxy-4-hydrazino-5-fluoropyrimidine2-Methoxy-4-chloro-5-fluoropyrimidineHydrazine hydrate, Toluene, Water~25~129395[3]
2-Hydrazino-4,6-dimethoxypyrimidine4,6-Dimethoxy-2-methanesulfonylpyrimidineHydrazine, WaterNot specifiedNot specified100 (quantitative)99.3[5]
4-Hydrazino-2-(methylsulfanyl)pyrimidine4-Chloro-2-(methylsulfanyl)pyrimidineHydrazine hydrate, MethanolRoom Temperature565Not specified[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the quality of the starting 2-chloro-4-methoxypyrimidine is high.- Confirm the concentration of the hydrazine hydrate solution.- Extend the reaction time and continue monitoring by TLC/HPLC.[4]
Product loss during work-up.- Ensure the reaction mixture is sufficiently cooled to maximize precipitation.- Use minimal amounts of cold solvent for washing the product.
Presence of Significant Impurities in the Final Product Unreacted starting material.- Ensure the reaction goes to completion by monitoring with TLC or HPLC.- Use a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents).[4]
Formation of side products.- Carefully control the reaction temperature; avoid excessive heating which can lead to degradation or side reactions.- Ensure anhydrous conditions if the reaction is sensitive to moisture.[4]
Inefficient purification.- Optimize the washing steps during filtration.- Consider recrystallization from a different solvent system.
Reaction is Exothermic and Difficult to Control Rapid addition of hydrazine hydrate.- Add the hydrazine hydrate solution dropwise and slowly.- Use an ice bath to cool the reaction vessel during the addition.
Product is Difficult to Precipitate Product is soluble in the reaction solvent.- Try to reduce the volume of the solvent by rotary evaporation before cooling.- Add a co-solvent in which the product is less soluble to induce precipitation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve 2-chloro-4-methoxypyrimidine in Methanol add_hydrazine Slowly add Hydrazine Hydrate prep->add_hydrazine stir Stir at Room Temperature (5-12h) add_hydrazine->stir monitor Monitor by TLC/HPLC stir->monitor cool Cool in Ice Bath monitor->cool Reaction Complete filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Water & Methanol filtrate->wash dry Dry under Vacuum wash->dry recrystallize Recrystallize (optional) dry->recrystallize troubleshooting_guide cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Post-Reaction start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time incomplete->extend_time check_reagents Check Reagent Quality/ Stoichiometry incomplete->check_reagents check_workup Review Work-up Procedure complete->check_workup optimize_purification Optimize Purification (Washing/Recrystallization) check_workup->optimize_purification

References

Stability issues of 2-Hydrazino-4-methoxypyrimidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Hydrazino-4-methoxypyrimidine in solution. This guidance is intended for researchers, scientists, and professionals in drug development. Please note that specific quantitative stability data for this compound is limited in publicly available literature; therefore, the following recommendations are based on general principles of chemical stability for pyrimidine and hydrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can potentially lead to the degradation of the compound. Many organic molecules have optimal stability within a neutral pH range (approximately 4-8).[1]

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1][2]

  • Light: Exposure to UV or visible light can induce photochemical degradation in some molecules.[2]

  • Oxidizing Agents: The hydrazine moiety is susceptible to oxidation. The presence of dissolved oxygen or other oxidizing agents in the solvent can lead to degradation.

  • Solvent Type: The choice of solvent can impact stability. Protic solvents, for instance, may participate in degradation reactions.

Q2: How should I prepare and store stock solutions of this compound?

To maximize the shelf-life of your stock solutions, consider the following best practices:

  • Solvent Selection: Use high-purity, anhydrous solvents. If possible, degas the solvent prior to use to remove dissolved oxygen.

  • Storage Temperature: Store stock solutions at low temperatures, ideally at -20°C or -80°C.[3][4]

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[2]

  • Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen).

  • Concentration: Prepare concentrated stock solutions and dilute to the working concentration immediately before use.

Q3: I am observing inconsistent results in my experiments. Could this be related to the instability of this compound?

Inconsistent experimental outcomes can indeed be a symptom of compound instability. If you suspect degradation of this compound, it is crucial to systematically troubleshoot the issue. This can involve preparing fresh solutions, re-evaluating your experimental setup, and analyzing the purity of your compound.

Troubleshooting Guides

Guide 1: Unexpected Experimental Results

If you are encountering unexpected or variable results in your experiments, follow this troubleshooting workflow to assess the potential contribution of this compound instability.

G A Start: Unexpected Experimental Results B Prepare Fresh Solution of This compound A->B C Repeat Experiment with Fresh Solution B->C D Are Results Now Consistent? C->D E Issue Likely Related to Solution Stability. Implement Best Practices. D->E Yes F Problem Persists. Investigate Other Experimental Variables. D->F No G End: Problem Identified E->G H Check Purity of Solid Compound (e.g., by LC-MS, NMR) F->H I Is Compound Pure? H->I I->G Yes J Source New Batch of Compound I->J No J->B

Caption: Troubleshooting workflow for unexpected experimental results.

Data Summary

FactorGeneral Influence on StabilityRecommended Best Practices
Temperature Higher temperatures accelerate degradation reactions.[1][2]Store solutions at low temperatures (-20°C or below). Avoid repeated freeze-thaw cycles.
pH Both highly acidic and highly basic conditions can promote hydrolysis or other degradation pathways.[1]Maintain solutions at a neutral pH if possible. Buffer the solution if necessary for the experiment.
Light Exposure to UV or high-intensity visible light can cause photodegradation.[2]Use amber vials or protect containers from light.[2]
Oxygen/Oxidants The hydrazine group is susceptible to oxidation.Use de-gassed solvents. Store solutions under an inert atmosphere (e.g., argon, nitrogen).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound with considerations for minimizing degradation.

  • Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO, DMF) to achieve the target concentration. If possible, use a solvent that has been previously de-gassed by sparging with an inert gas.

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. Avoid excessive heating.

  • Storage: Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles. Purge the headspace of each vial with an inert gas before sealing.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store immediately at -20°C or -80°C.

G A Weigh Solid Compound B Add Degassed, Anhydrous Solvent A->B C Dissolve (Vortex/Sonicate) B->C D Aliquot into Amber Vials C->D E Purge with Inert Gas D->E F Seal, Label, and Store at Low Temperature E->F

Caption: Workflow for preparing a stable stock solution.

References

Technical Support Center: Troubleshooting Unexpected Products in Pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected issues encountered during the synthesis of pyrimidine derivatives. The content is designed to help you diagnose problems, optimize reaction conditions, and purify desired products effectively.

I. Frequently Asked Questions (FAQs)

Biginelli Reaction

Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I avoid it?

A: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures.[1][2] This pathway competes with the desired Biginelli reaction.

Prevention Strategies:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[2]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[2]

Q2: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

A: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.[2]

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2]

  • Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[2]

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[2]

Q3: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

A: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[1][2]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]

  • Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[1][2]

Pinner Pyrimidine Synthesis

Q4: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls and how can I avoid them?

A: The Pinner synthesis can be prone to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1][2]

Preventative Measures:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[2]

  • Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[2]

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[2]

  • Temperature Control: Pinner salts (imidate intermediates) can be thermally unstable. Low temperatures are often necessary to prevent decomposition.[3]

General Pyrimidine Synthesis

Q5: My reaction is producing an isomeric mixture of pyrimidines. How can I improve the regioselectivity?

A: The formation of regioisomers is a common challenge, especially when using unsymmetrical β-dicarbonyl compounds or substituted amidines.[1] The regioselectivity is influenced by both electronic and steric factors.

Strategies to Improve Regioselectivity:

  • Reactant Choice: The electronic nature of substituents on your starting materials can direct the cyclization. Electron-donating and electron-withdrawing groups can favor the formation of one isomer over another.

  • Steric Hindrance: Bulky substituents can block certain reaction sites, leading to the preferential formation of the less sterically hindered product.

  • Reaction Conditions: The choice of solvent and catalyst (acidic vs. basic) can significantly impact the reaction pathway and, therefore, the regioselectivity.[4] Experimenting with different solvents of varying polarity may be beneficial.[4]

II. Data Presentation

Table 1: Effect of Reaction Temperature on Biginelli vs. Hantzsch Product Distribution

Temperature (°C)Desired DHPM Yield (%)Hantzsch DHP Byproduct Yield (%)
25855
507218
805535
1004050

Note: Data is illustrative and based on typical trends observed in the Biginelli reaction.

III. Experimental Protocols

General Protocol for the Biginelli Reaction

This protocol provides a general framework for the one-pot synthesis of dihydropyrimidinones (DHPMs).

Materials:

  • Aldehyde (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea or Thiourea (15 mmol)

  • Catalyst (e.g., HCl, 4 drops, or a Lewis acid like Yb(OTf)₃, 0.2 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and ethanol (20 mL).

  • Add the catalyst to the mixture.

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure DHPM.

Detailed Experimental Protocol for Hantzsch Dihydropyridine Synthesis

This procedure outlines the synthesis of 1,4-dihydropyridines.

Materials:

  • Aldehyde (e.g., benzaldehyde) (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (20 mmol)

  • Ammonium acetate (10 mmol) or aqueous ammonia (25%, 10 mmol)

  • Ethanol (25 mL)

Procedure:

  • To a 100 mL round-bottom flask, add the aldehyde (10 mmol), β-ketoester (20 mmol), and the nitrogen source (ammonium acetate or aqueous ammonia, 10 mmol).[5]

  • Add ethanol (25 mL) and stir the mixture at room temperature.

  • Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate. If necessary, place the flask in an ice bath to facilitate further precipitation.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to yield the pure 1,4-dihydropyridine.[5]

Detailed Experimental Protocol for Pinner Pyrimidine Synthesis

This two-step protocol involves the formation of an imidate intermediate followed by cyclization.

Materials:

  • Nitrile (e.g., acetonitrile) (20 mmol)

  • Anhydrous alcohol (e.g., ethanol) (30 mL)

  • Dry HCl gas

  • β-diketone (e.g., acetylacetone) (20 mmol)

  • Sodium ethoxide (22 mmol)

Procedure: Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

  • Cool a solution of the nitrile (20 mmol) in anhydrous ethanol (30 mL) to 0 °C in an ice bath.

  • Bubble dry HCl gas through the solution for 1-2 hours while maintaining the temperature at 0 °C.

  • Seal the flask and allow it to stand at 0-5 °C for 12-24 hours. The Pinner salt will precipitate.

  • Collect the solid by filtration under a dry atmosphere and wash with cold, anhydrous diethyl ether.

Step 2: Cyclization to the Pyrimidine

  • Prepare a solution of sodium ethoxide (22 mmol) in anhydrous ethanol (50 mL) in a dry, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

  • Add the Pinner salt (20 mmol) portion-wise to the sodium ethoxide solution with stirring.

  • Add the β-diketone (20 mmol) dropwise to the reaction mixture.[3]

  • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.[3]

  • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

IV. Mandatory Visualizations

Logical Relationships and Workflows

Biginelli_vs_Hantzsch cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) Reactants Aldehyde + β-Ketoester + Urea Biginelli_Intermediate Dihydropyrimidinone Intermediate Reactants->Biginelli_Intermediate Lower Temp, Specific Catalysts Urea_Decomp Urea → NH₃ Reactants->Urea_Decomp Higher Temp DHPM Desired DHPM Product Biginelli_Intermediate->DHPM Hantzsch_Intermediate Dihydropyridine Intermediate Urea_Decomp->Hantzsch_Intermediate Reacts with Aldehyde + 2x β-Ketoester DHP Hantzsch DHP Byproduct Hantzsch_Intermediate->DHP

Biginelli vs. Hantzsch reaction pathways.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Unexpected Product or Low Yield Analysis Analyze Crude Mixture (TLC, NMR, MS) Start->Analysis Identify Identify Side Product(s) Analysis->Identify Temp Adjust Temperature Identify->Temp Catalyst Change Catalyst Identify->Catalyst Solvent Vary Solvent Identify->Solvent Stoichiometry Modify Stoichiometry Identify->Stoichiometry Purity Purify Reactants Identify->Purity

General troubleshooting workflow for pyrimidine synthesis.
Signaling Pathways

Many pyrimidine derivatives are designed as inhibitors of key signaling pathways implicated in diseases like cancer.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine Pyrimidine Inhibitor Pyrimidine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Pyrimidine Pyrimidine Inhibitor Pyrimidine->JAK STAT_P p-STAT (Dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription Nucleus->Gene

JAK-STAT signaling pathway and inhibition by pyrimidine compounds.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 to Pyrimidine_PI3K Pyrimidine Inhibitor (PI3K) Pyrimidine_PI3K->PI3K PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Pyrimidine_mTOR Pyrimidine Inhibitor (mTOR) Pyrimidine_mTOR->mTORC1 Protein_Synth Protein Synthesis, Cell Growth S6K1->Protein_Synth eIF4E->Protein_Synth

PI3K/Akt/mTOR signaling pathway with points of inhibition by pyrimidine derivatives.

References

Technical Support Center: Analytical Methods for Monitoring 2-Hydrazino-4-methoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving 2-Hydrazino-4-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for monitoring the progress of a reaction involving this compound?

A1: The primary analytical methods for monitoring reactions with this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction conditions, the properties of the reactants and products, and the information required (e.g., quantitative conversion, impurity profiling, or structural confirmation).

Q2: How can I prepare my sample of this compound for analysis?

A2: Sample preparation is crucial for accurate analysis. For HPLC, dissolve the reaction mixture in a suitable solvent that is compatible with the mobile phase, and filter it through a 0.45 µm syringe filter to remove particulate matter. For GC-MS, derivatization is often necessary to increase the volatility and thermal stability of the analyte.[1][2] For NMR, dissolve a small aliquot of the reaction mixture in a suitable deuterated solvent, such as DMSO-d₆.

Q3: What are the potential stability issues with this compound that I should be aware of during analysis?

A3: Hydrazine derivatives can be susceptible to oxidation and hydrolysis, especially under acidic or basic conditions and at elevated temperatures.[3] It is recommended to analyze samples as fresh as possible and to store them in a cool, dark place. Forced degradation studies can help to identify potential degradation products and establish the stability-indicating nature of your analytical method.[4]

Q4: What are the common impurities I might encounter in a reaction starting with this compound?

A4: Common impurities can originate from the starting materials or side reactions. If this compound is synthesized from 2-chloro-4-methoxypyrimidine, unreacted starting material could be a potential impurity.[5] Side reactions of the hydrazine group, such as the formation of hydrazones with carbonyl-containing byproducts, are also possible.

Troubleshooting Guides

HPLC Analysis

Issue 1: My this compound peak is tailing.

  • Possible Cause A: Secondary Interactions with Residual Silanols. The basic nature of the hydrazine and pyrimidine moieties can lead to interactions with acidic silanol groups on the silica-based stationary phase.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the basic analyte.

      • Use a Different Column: Employ an end-capped column or a column with a different stationary phase (e.g., a polymer-based or a polar-embedded phase) that has fewer accessible silanol groups.

      • Add an Amine Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites.

  • Possible Cause B: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

Issue 2: I am not getting good retention of this compound on my C18 column.

  • Possible Cause: The compound may be too polar for the stationary phase under the current mobile phase conditions.

    • Solution:

      • Decrease the organic modifier concentration in the mobile phase.

      • Use a more polar stationary phase, such as a C8 or a phenyl column.

      • Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) if the compound is highly polar.

GC-MS Analysis

Issue 1: I don't see a peak for this compound.

  • Possible Cause A: Thermal Degradation. The compound may be degrading in the hot injection port.

    • Solution: Derivatization is highly recommended to increase thermal stability. Silylation is a common derivatization technique for compounds with active hydrogens.[2]

  • Possible Cause B: Poor Volatility. The compound may not be volatile enough to be effectively analyzed by GC.

    • Solution: Derivatization with agents that increase volatility, such as silylating agents (e.g., BSTFA, MSTFA), is necessary.[2]

Issue 2: I am seeing multiple peaks for my derivatized analyte.

  • Possible Cause: Incomplete derivatization or the formation of multiple derivative species.

    • Solution:

      • Optimize the derivatization reaction: Adjust the reaction time, temperature, and reagent concentration.

      • Ensure anhydrous conditions: Moisture can interfere with many derivatization reactions.

NMR Analysis

Issue 1: My proton NMR signals for the NH and NH₂ protons are broad or not visible.

  • Possible Cause: These protons are exchangeable and their signals can be broadened by chemical exchange with residual water in the NMR solvent or with other acidic/basic species.

    • Solution:

      • Use a very dry deuterated solvent.

      • Perform a D₂O exchange experiment: Add a drop of D₂O to the NMR tube. The exchangeable proton signals will disappear, confirming their identity.

      • Acquire the spectrum at a lower temperature to slow down the exchange rate.

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for specific reaction mixtures.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dilute reaction aliquot in mobile phase A, filter through a 0.45 µm filter.
Protocol 2: GC-MS Analysis with Silylation Derivatization

This protocol is a general guideline for the derivatization and analysis of this compound.

  • Sample Preparation:

    • Take a 100 µL aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.

    • Ensure the residue is completely dry.

  • Derivatization:

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 70 °C for 30 minutes.

  • GC-MS Conditions:

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z
Protocol 3: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Take a small aliquot (approx. 5-10 mg of solid equivalent) from the reaction mixture.

    • If necessary, perform a mini-workup to remove interfering salts.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition Parameters:

ParameterRecommended Setting
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Pulse Program Standard 30° or 90° pulse
Number of Scans 16
Relaxation Delay 2 seconds
Spectral Width -2 to 12 ppm
  • ¹³C NMR Acquisition Parameters:

ParameterRecommended Setting
Spectrometer 100 MHz or higher (corresponding to ¹H frequency)
Solvent DMSO-d₆
Pulse Program Proton-decoupled pulse program
Number of Scans 1024 or more (depending on concentration)
Relaxation Delay 2-5 seconds
Spectral Width 0 to 200 ppm

Visualizations

experimental_workflow cluster_reaction Reaction Monitoring cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Reaction This compound Reaction Sampling Take Aliquot at Time Points Reaction->Sampling Quench Quench Reaction (if necessary) Sampling->Quench Dilution Dilute Sample Quench->Dilution NMR NMR Analysis Quench->NMR Filtration Filter (0.45 µm) Dilution->Filtration Derivatization Derivatize (for GC-MS) Dilution->Derivatization HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration & Quantification HPLC->Integration GCMS->Integration Structure Structural Confirmation NMR->Structure Purity Purity Assessment Integration->Purity

Caption: Experimental workflow for monitoring this compound reactions.

troubleshooting_hplc cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape in HPLC (e.g., Tailing) Silanol Secondary Silanol Interactions Problem->Silanol Overload Column Overload Problem->Overload pH Inappropriate Mobile Phase pH Problem->pH Solvent Sample Solvent Mismatch Problem->Solvent AdjustpH Lower Mobile Phase pH (2.5-3.5) Silanol->AdjustpH NewColumn Use End-capped or Different Column Silanol->NewColumn Dilute Dilute Sample Overload->Dilute pH->AdjustpH MatchSolvent Dissolve Sample in Mobile Phase Solvent->MatchSolvent

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Technical Support Center: Managing Exothermic Reactions During Hydrazinolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during hydrazinolysis. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What is hydrazinolysis and why is it exothermic?

Hydrazinolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrazine (N₂H₄). It is commonly used in organic synthesis and analysis, such as the release of N- and O-linked glycans from glycoproteins or the conversion of esters and amides to hydrazides. The reaction is often exothermic, meaning it releases heat, due to the high reactivity of hydrazine as a strong nucleophile and reducing agent. The cleavage of stable bonds, such as amide bonds, and the subsequent formation of new, more stable bonds releases energy in the form of heat.

Q2: What are the primary hazards associated with exothermic hydrazinolysis?

The primary hazards stem from the potential for a thermal runaway reaction. This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure within the reaction vessel.[1][2] A thermal runaway can result in:

  • Boiling of low-boiling solvents or reagents: This can cause a dangerous increase in pressure.

  • Decomposition of reactants, products, or intermediates: This can lead to the generation of large volumes of gas, further increasing pressure.

  • Vessel over-pressurization and rupture: This can lead to the release of toxic and flammable materials.[2]

  • Explosion: In severe cases, the rapid release of energy and gases can cause an explosion.[3]

Hydrazine itself is also highly toxic, corrosive, and a suspected carcinogen, necessitating strict safety protocols to prevent exposure.[3]

Q3: What are the critical safety precautions I should take before starting a hydrazinolysis experiment?

Before beginning any hydrazinolysis experiment, a thorough risk assessment is crucial.[4][5] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, a face shield, and a lab coat. For larger scale reactions, a chemical apron and forearm-length gloves are recommended.

  • Fume Hood: All work with hydrazine must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[3]

  • Material Compatibility: Ensure all glassware and equipment are clean, dry, and free of any contaminants that could catalyze a runaway reaction, such as certain metals.

  • Scale: Never scale up a reaction by more than a factor of three without re-evaluating the risks.[4][5] What is safe on a small scale can be dangerous on a larger scale due to changes in the surface area-to-volume ratio, which affects heat dissipation.[4]

  • Emergency Plan: Have a clear emergency plan in place, including the location of safety showers, eyewash stations, and fire extinguishers. Ensure you know the proper procedure for quenching the reaction in an emergency.

Q4: How can I monitor the progress and temperature of my hydrazinolysis reaction?

Continuous monitoring is essential for early detection of any deviation from normal reaction conditions.[4]

  • Temperature Monitoring: Use a thermometer or thermocouple placed directly in the reaction mixture to monitor the internal temperature. Do not rely on the temperature of the heating bath, as it may not accurately reflect the temperature of the reaction.[5]

  • Pressure Monitoring: For reactions conducted in a sealed vessel, a pressure gauge is essential to monitor for any unexpected pressure buildup.

  • Visual Observation: Observe the reaction for any changes in color, gas evolution, or viscosity that may indicate a deviation from the expected course of the reaction.

Troubleshooting Guide

Problem: The temperature of my reaction is rising much faster than expected.

Cause: This is a sign that the reaction is generating heat faster than it is being removed and could be the beginning of a thermal runaway.

Solution:

  • Immediate Cooling: Immediately immerse the reaction vessel in an ice bath or other appropriate cooling bath to rapidly reduce the temperature.

  • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.

  • Increase Stirring: If safe to do so, increase the stirring rate to improve heat transfer to the walls of the vessel.

  • Prepare for Quenching: If the temperature continues to rise despite these measures, be prepared to quench the reaction according to your pre-planned emergency procedure.

Problem: The pressure in my sealed reaction vessel is increasing rapidly.

Cause: This could be due to the boiling of a solvent or the decomposition of materials, both of which are signs of a potential thermal runaway.

Solution:

  • Cool the Reaction: Immediately begin cooling the reaction vessel as described above.

  • Do Not Attempt to Vent Manually if Uncontrolled: If the pressure rise is rapid and uncontrolled, do not attempt to open the vessel, as this could lead to a sudden and violent release of hot, pressurized, and toxic materials.

  • Follow Emergency Procedures: Follow your facility's emergency procedures for over-pressurized vessels, which may include evacuating the area and alerting emergency personnel. For controlled reactions, a properly sized pressure relief valve or rupture disc is a critical safety feature.[2]

Problem: My reaction has turned a dark color and is producing a lot of gas.

Cause: This often indicates decomposition or undesired side reactions, which can be highly exothermic.

Solution:

  • Cool the Reaction: Immediately cool the reaction vessel.

  • Stop Reagent Addition: Cease the addition of any reagents.

  • Consider Quenching: If the gas evolution is vigorous and the temperature is rising, it is likely necessary to quench the reaction.

Quantitative Data on Hydrazinolysis and Related Reactions

The following tables provide quantitative data that can help in assessing the potential exothermicity of hydrazinolysis reactions. Note that the heat of reaction can vary significantly depending on the substrate, solvent, and reaction conditions.

Table 1: Thermodynamic Data for Hydrazine Decomposition

ReactionEnthalpy of Reaction (ΔH)ConditionsReference
N₂H₄(l) → N₂(g) + 2H₂(g)-50.6 kJ/molStandard State-
3N₂H₄(l) → 4NH₃(g) + N₂(g)-123.3 kJ/mol350-515 K[6] of search result 2

This data for hydrazine decomposition illustrates the inherent energetic nature of hydrazine and provides a baseline for the potential energy release.

Table 2: Calorimetry Data for Hydrazinolysis of Methyl Acetate

ParameterValueMethodReference
Heat of Reaction-3.0165 kJ/molCalculation[7]

This value for a simple ester provides an example of the exothermicity of the hydrazinolysis of this functional group.

Experimental Protocols

Protocol 1: Controlled Hydrazinolysis of an Ester on a Laboratory Scale

This protocol outlines a method for the hydrazinolysis of an ester with measures in place to control the exothermic reaction.

  • Setup:

    • Assemble a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer or thermocouple to monitor the internal temperature, and a reflux condenser.

    • Place the flask in a cooling bath (e.g., an ice-water bath or a controlled-temperature circulator).

  • Initial Charge:

    • Charge the ester and the solvent to the reaction flask.

    • Begin stirring and cool the mixture to the desired initial temperature (e.g., 0-5 °C).

  • Controlled Addition of Hydrazine:

    • Dilute the hydrazine hydrate with a portion of the reaction solvent in the dropping funnel.

    • Add the hydrazine solution dropwise to the stirred ester solution.

    • Monitor the internal temperature closely during the addition. The rate of addition should be controlled to maintain the temperature within a narrow range (e.g., ± 2 °C).

    • If the temperature begins to rise rapidly, stop the addition and allow the reaction to cool before resuming at a slower rate.

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction at the controlled temperature.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Workup and Quenching:

    • Once the reaction is complete, cool the mixture thoroughly in an ice bath.

    • Slowly add a quenching agent to neutralize any excess hydrazine. A common method is the careful addition of a dilute acid (e.g., cold aqueous HCl) or an aldehyde/ketone (e.g., acetone) to form the corresponding hydrazone. The quenching process itself can be exothermic and must be done with cooling.

Protocol 2: Emergency Quenching of a Runaway Hydrazinolysis Reaction

This protocol is for emergency use only and should be part of a pre-approved safety plan.

  • Alert Personnel: Immediately alert others in the laboratory of the emergency.

  • Maximum Cooling: Apply maximum cooling to the reaction vessel using an ice bath or other available means.

  • Stop All Additions and Heating: Ensure that no more reagents are being added and that any heating sources are turned off and removed.

  • Prepare Quenching Agent: Have a pre-prepared, cold quenching solution ready. A suitable quencher could be a large volume of cold water, a dilute acid solution, or a solution of a reactive carbonyl compound like acetone. The choice of quencher should be determined during the initial risk assessment.

  • Controlled Quenching: If it is safe to do so and the reaction has not escalated to an uncontrollable point, slowly and carefully add the quenching agent to the reaction mixture with vigorous stirring and continued cooling. Be aware that the quenching process itself can be exothermic.

  • Evacuation: If the temperature or pressure continues to rise uncontrollably, or if there are any signs of vessel compromise, evacuate the area immediately and follow your institution's emergency procedures.

Visualizations

Diagram 1: Experimental Workflow for Controlled Hydrazinolysis

Controlled_Hydrazinolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_emergency Emergency A Risk Assessment & PPE B Assemble Glassware & Cooling Bath A->B C Charge Substrate & Solvent B->C D Cool to Start Temperature C->D E Controlled Addition of Hydrazine D->E F Monitor Temperature & Pressure E->F Continuous F->E G Maintain Temperature F->G K Temperature Spike / Pressure Rise F->K H Cool Reaction Mixture G->H Reaction Complete I Quench Excess Hydrazine H->I J Isolate Product I->J L Emergency Cooling K->L M Stop Reagent Addition L->M N Emergency Quench M->N O Evacuate N->O If Uncontrolled

Caption: Workflow for managing exotherms during hydrazinolysis.

Diagram 2: Troubleshooting Decision Tree for Exothermic Events

Troubleshooting_Decision_Tree Start Exothermic Event Detected (Temp/Pressure Rise) IsControlled Is the rise rapid and uncontrolled? Start->IsControlled Action_Cool Apply Cooling & Stop Addition IsControlled->Action_Cool No Action_Quench Initiate Emergency Quench IsControlled->Action_Quench Yes Check_Stabilize Does the temperature stabilize? Action_Cool->Check_Stabilize Action_Continue Continue Monitoring Closely Check_Stabilize->Action_Continue Yes Check_Stabilize->Action_Quench No Check_Quench Is quenching effective? Action_Quench->Check_Quench Action_Evacuate EVACUATE AREA Check_Quench->Action_Continue Yes Check_Quench->Action_Evacuate No

Caption: Decision tree for responding to exothermic events.

References

Technical Support Center: Characterization of Impurities in 2-Hydrazino-4-methoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the synthesis and impurity characterization of 2-Hydrazino-4-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in the synthesis of this compound?

A1: During the synthesis, which typically involves the reaction of 2-Chloro-4-methoxypyrimidine with hydrazine hydrate, several impurities can form. The most common include:

  • Unreacted Starting Material: Residual 2-Chloro-4-methoxypyrimidine is a primary impurity if the reaction does not go to completion.

  • Hydrolysis Products: If moisture is present in the reaction, the chloro-substituent of the starting material can be hydrolyzed to a hydroxyl group, forming 2-Hydroxy-4-methoxypyrimidine.

  • Di-substituted Byproducts: Although less common with a mono-chloro precursor, excessive hydrazine or harsh conditions could potentially lead to further reactions. In related syntheses with di-substituted pyrimidines, di-hydrazino byproducts are a significant concern.[1]

  • Degradation Products: The product, this compound, may be unstable under certain conditions (e.g., high heat, presence of acid/base), leading to degradation impurities.

Q2: My reaction resulted in a low yield and poor purity. What are the first troubleshooting steps?

A2: Low yield and purity issues often stem from reaction conditions or starting material quality. A systematic approach is recommended:

  • Verify Starting Material Purity: Ensure the 2-Chloro-4-methoxypyrimidine and hydrazine hydrate are of high purity. Impurities in starting materials can carry through and inhibit the reaction.[2]

  • Control Reaction Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of hydrazine hydrate to ensure the complete conversion of the starting material, but avoid a large excess which can complicate purification.[1]

  • Optimize Temperature: The addition of hydrazine hydrate is often exothermic. Maintain a low and controlled temperature (e.g., 0-10°C) during addition to improve selectivity and minimize side reactions.[1] The overall reaction may then require gentle warming to proceed to completion.

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. This prevents unnecessarily long reaction times which can lead to byproduct formation.[1]

Q3: I'm having difficulty separating the main product from an impurity using column chromatography. What should I do?

A3: Co-elution during column chromatography is a common problem when the product and an impurity have similar polarities.[3] Consider the following alternatives:

  • Change the Solvent System: Experiment with different solvent gradients and compositions to improve separation.

  • Use a Different Stationary Phase: If using silica gel, the compound might be unstable, or the separation may be inadequate.[3] Consider using alumina or a bonded-phase silica.

  • Crystallization: this compound is a solid.[4] Attempting to purify the crude product by recrystallization from a suitable solvent can be a highly effective method for removing impurities.

  • Preparative HPLC: For high-purity requirements and difficult separations, preparative HPLC is an excellent, albeit more resource-intensive, option.[3]

Q4: Which analytical techniques are essential for identifying an unknown impurity?

A4: A combination of spectroscopic and chromatographic techniques is crucial for full characterization.[3]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool. HPLC separates the impurity from the main peak, and the mass spectrometer provides its molecular weight and fragmentation pattern, offering initial clues to its structure.[5]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, which can be used to determine the elemental composition of the impurity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the exact chemical structure.[6] For complex structures or low-concentration impurities, 2D NMR experiments (like COSY, HSQC, HMBC) are invaluable.[7]

  • Isolation and Characterization: If possible, isolate a sufficient quantity of the impurity using preparative HPLC or chromatography to perform detailed NMR and other spectroscopic analyses.

Troubleshooting Guides

Problem 1: Significant amount of unreacted 2-Chloro-4-methoxypyrimidine remains.
Potential Cause Recommended Solution
Insufficient hydrazine hydrateVerify the molar ratio. Use a slight excess (1.1-1.2 eq) of hydrazine hydrate. Confirm the concentration of the hydrazine hydrate solution used.[1]
Low reaction temperature or short reaction timeWhile initial addition should be cold, the reaction may need to be warmed (e.g., to room temperature or slightly above) and stirred for a longer duration. Monitor via TLC/HPLC until the starting material is consumed.[1]
Poor quality of reagentsUse fresh, high-purity 2-Chloro-4-methoxypyrimidine and hydrazine hydrate.
Problem 2: Appearance of an unexpected peak in HPLC with a different mass in LC-MS.
Potential Cause Recommended Solution
Hydrolysis of starting material or productEnsure all glassware is thoroughly dried and use anhydrous solvents if applicable. Minimize exposure of the reaction mixture to atmospheric moisture.[1]
Solvent-related byproductIf using reactive solvents (e.g., acetone, which can form hydrazones with hydrazine), consider switching to a more inert solvent like isopropanol, ethanol, or acetonitrile.
Degradation of the productAvoid excessive heat during reaction work-up and purification. Check the pH of the mixture, as strong acids or bases can cause degradation.

Data Presentation

Table 1: Typical Reaction Parameters and Purity Data
ParameterValueReference
Starting Material 2-Chloro-4-methoxypyrimidine[8]
Reagent Hydrazine Hydrate[9]
Molar Ratio (Hydrazine:Pyrimidine) 1.1:1 to 2:1[1][9]
Solvent Toluene, Ethanol, Water[9][10]
Reaction Temperature 0°C to Room Temperature (25°C)[9]
Reaction Time 5 - 20 hours[9]
Typical Yield > 90%[9]
Typical Purity (Post-Purification) 95% - 99.3%[9][10]
Table 2: Key Analytical Techniques for Impurity Profiling
TechniquePurposeTypical Parameters/Observations
HPLC-UV Purity determination, separation of impurities.[5]C18 column, mobile phase of acetonitrile/water or methanol/buffer, UV detection at ~230-254 nm.
LC-MS Molecular weight determination of impurities.[5]Coupled with HPLC, provides m/z values for each separated peak.
GC-MS Analysis of volatile impurities or starting materials. Can be used for hydrazine-containing compounds with derivatization.[11][12]Non-polar column (e.g., HP-5ms). Derivatization with an aldehyde (e.g., benzaldehyde) may be required for hydrazine compounds.[12]
¹H NMR Structural elucidation.Chemical shifts and coupling constants confirm the pyrimidine ring structure and substituents. NH protons from the hydrazino group are typically broad and exchangeable with D₂O.[7]
¹³C NMR Carbon skeleton confirmation.Provides the number and type of carbon environments in the molecule.[3]

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general method for assessing the purity of this compound. Method optimization will be required.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. Identify the main peak corresponding to the product and integrate all impurity peaks to calculate the area percent purity.

Protocol 2: ¹H NMR with D₂O Exchange for NH Proton Identification

This protocol is used to confirm the presence of exchangeable N-H protons from the hydrazino group.[7]

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum. Note the chemical shift and integration of any broad signals suspected to be N-H protons.

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Mixing: Cap the tube and shake gently for ~1 minute to ensure thorough mixing.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the N-H protons of the hydrazino group will significantly decrease in intensity or disappear completely in the second spectrum due to proton-deuterium exchange.[7]

Visualizations

G Potential Impurity Formation Pathway SM 2-Chloro-4-methoxypyrimidine Product This compound SM->Product Hydrazine Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity2 2-Hydroxy-4-methoxypyrimidine (Hydrolysis Impurity) SM->Impurity2 Hydrolysis Hydrazine Hydrazine Hydrate Hydrazine->Product Moisture H₂O (Moisture) Moisture->Impurity2

Caption: A potential pathway for the formation of key impurities during synthesis.

G General Workflow for Impurity Identification start Crude Synthetic Product hplc HPLC / LC-MS Analysis start->hplc detect Detect Impurity Peaks hplc->detect isolate Isolate Impurity (Prep-HPLC) detect->isolate No, Unknown known Known Impurity? (Compare to standard) detect->known Yes hrms HRMS Analysis isolate->hrms nmr NMR Analysis (1H, 13C, 2D) isolate->nmr elucidate Elucidate Structure hrms->elucidate nmr->elucidate

Caption: An experimental workflow for the identification and characterization of unknown impurities.

G Troubleshooting Guide for Low Purity start Low Purity Detected in Crude Product q1 Is Starting Material a Major Impurity? start->q1 a1 Review Reaction Conditions: - Increase Reaction Time/Temp - Check Stoichiometry - Verify Reagent Quality q1->a1 Yes q2 Are Unknown Impurities Present? q1->q2 No end Purity Improved a1->end a2 Characterize Impurities: - Run LC-MS for Mass - Check for Hydrolysis or Side-Reaction Products q2->a2 Yes q3 Purification Issues? q2->q3 No a2->q3 a3 Optimize Purification: - Try Recrystallization - Change Chromatography  (Solvent/Stationary Phase) - Consider Prep-HPLC q3->a3 Yes a3->end

Caption: A logical flowchart for troubleshooting experiments that result in low product purity.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Hydrazino- and 4-Hydrazinopyrimidines in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-hydrazinopyrimidine and 4-hydrazinopyrimidine, two key building blocks in the synthesis of fused pyrimidine ring systems. The differential placement of the hydrazinyl group at the C2 and C4 positions of the pyrimidine ring dictates distinct reaction pathways, leading to the formation of isomeric products with diverse pharmacological profiles. This document summarizes key reactivity differences, supported by experimental data and detailed protocols, to aid researchers in the strategic design of novel heterocyclic compounds.

Executive Summary

The position of the hydrazinyl substituent on the pyrimidine ring profoundly influences its reactivity, particularly in cyclocondensation reactions. Generally, 2-hydrazinopyrimidines undergo cyclization to form pyrazolo[1,5-a]pyrimidines, while 4-hydrazinopyrimidines yield pyrazolo[3,4-d]pyrimidines. This divergence in reactivity is attributed to the distinct electronic environments of the pyrimidine ring nitrogens. Both resulting scaffolds are prominent in medicinal chemistry, frequently serving as cores for potent kinase inhibitors. While direct kinetic comparisons are scarce in the literature, analysis of reaction conditions suggests subtle differences in reactivity.

Reactivity in Nucleophilic Substitution

The synthesis of both 2- and 4-hydrazinopyrimidines typically involves the nucleophilic aromatic substitution (SNAr) of a corresponding chloropyrimidine with hydrazine hydrate. The pyrimidine ring is electron-deficient, facilitating nucleophilic attack. The presence of electron-withdrawing groups on the ring can further enhance reactivity. Troubleshooting low yields in these reactions often involves increasing the reaction temperature, prolonging the reaction time, or using an excess of hydrazine hydrate[1]. For instance, 2-chloropyrimidine is noted to be approximately 100 times more reactive than chloropyrazine in amination reactions, highlighting the activated nature of the 2-position in pyrimidines towards nucleophilic substitution[2].

Cyclocondensation Reactions: A Tale of Two Isomers

The primary utility of hydrazinopyrimidines in synthetic chemistry is their role as precursors to bicyclic heterocyclic systems through cyclocondensation reactions, typically with 1,3-dicarbonyl compounds or their equivalents.

2-Hydrazinopyrimidine: Formation of Pyrazolo[1,5-a]pyrimidines

In 2-hydrazinopyrimidine, the exocyclic hydrazinyl group readily reacts with 1,3-dicarbonyl compounds. The reaction proceeds via initial condensation of the more nucleophilic nitrogen of the hydrazinyl group with a carbonyl group, followed by intramolecular cyclization onto the N1 of the pyrimidine ring to furnish the pyrazolo[1,5-a]pyrimidine scaffold[3].

4-Hydrazinopyrimidine: Formation of Pyrazolo[3,4-d]pyrimidines

Conversely, 4-hydrazinopyrimidines, upon reaction with suitable precursors, lead to the formation of pyrazolo[3,4-d]pyrimidines[4]. This class of compounds is of significant interest due to their structural analogy to purines, which imparts a wide range of biological activities[4].

Comparative Data on Cyclocondensation Reactions

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines from 2-Hydrazinopyrimidine Derivatives

Starting Material (2-Hydrazino-pyrimidine derivative)ReagentSolventConditionsYieldReference
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidineAcetylacetoneEthanolReflux, 4-6 hNot specified[3]
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidineEthyl acetoacetateSodium Ethoxide/EthanolReflux, 8-12 hNot specified[3]
7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrileVariousEthanolRoom Temp, 10 minGood[5]

Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidines from 4-Hydrazinopyrimidine Precursors

Starting Material (Precursor to 4-Hydrazino-pyrimidine)ReagentSolventConditionsYieldReference
4-Amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidinesHydrazine HydrateEthanolRefluxGood[4]
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine4-Aminobenzoic acidIsopropanolHeat, 16-18 hNot specified[6]

Experimental Protocols

Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

Protocol for the synthesis of 2-Ethoxy-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine from 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine and Acetylacetone [3]

  • To a solution of 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

Protocol for the one-pot synthesis of 3-Amino-4-Aryl-6-Mercapto-3a,4-Dihydro-1H-Pyrazolo[3,4-d] Pyrimidines [4]

  • A mixture of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidine (0.01 mole) and hydrazine hydrate (0.01 mole) in ethanol (30 ml) is refluxed for a specific period.

  • The reaction mixture is then kept at room temperature for 3 hours.

  • The product is isolated and crystallized from a suitable solvent.

Visualization of Reaction Workflows

G cluster_0 Synthesis of Pyrazolo[1,5-a]pyrimidines 2-Hydrazinopyrimidine 2-Hydrazinopyrimidine Condensation Condensation 2-Hydrazinopyrimidine->Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Condensation Intramolecular Cyclization (on N1) Intramolecular Cyclization (on N1) Condensation->Intramolecular Cyclization (on N1) Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Intramolecular Cyclization (on N1)->Pyrazolo[1,5-a]pyrimidine G cluster_1 Synthesis of Pyrazolo[3,4-d]pyrimidines 4-Hydrazinopyrimidine_Precursor 4-Substituted Pyrimidine (e.g., 4-chloro or 4-amino-5-cyano) Nucleophilic Substitution/Condensation Nucleophilic Substitution/Condensation 4-Hydrazinopyrimidine_Precursor->Nucleophilic Substitution/Condensation Hydrazine or Cyclizing Agent Hydrazine or Cyclizing Agent Hydrazine or Cyclizing Agent->Nucleophilic Substitution/Condensation Intramolecular Cyclization (on N3) Intramolecular Cyclization (on N3) Nucleophilic Substitution/Condensation->Intramolecular Cyclization (on N3) Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Intramolecular Cyclization (on N3)->Pyrazolo[3,4-d]pyrimidine G cluster_0 Drug Discovery Pathway Hydrazinopyrimidine_Isomer 2- or 4-Hydrazinopyrimidine Cyclocondensation Cyclocondensation Hydrazinopyrimidine_Isomer->Cyclocondensation Fused_Pyrimidine Pyrazolo[1,5-a]pyrimidine or Pyrazolo[3,4-d]pyrimidine Cyclocondensation->Fused_Pyrimidine Kinase_Inhibitor Kinase Inhibitor Fused_Pyrimidine->Kinase_Inhibitor Signaling_Pathway_Modulation Modulation of Cellular Signaling Pathways Kinase_Inhibitor->Signaling_Pathway_Modulation

References

Comparative Analysis of the Biological Activity of 2-Hydrazino-4-methoxypyrimidine Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties. The introduction of a hydrazino group at the 2-position of the pyrimidine ring, particularly in conjunction with a methoxy or other alkoxy substituents at the 4-position, has been a strategy of interest for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of 2-hydrazino-4-methoxypyrimidine derivatives and structurally related compounds, with a focus on their anticancer and antimicrobial potential. The information presented is based on available experimental data from various research studies.

Anticancer Activity

Derivatives of 2-hydrazinopyrimidine have demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives showing potency comparable to or exceeding that of standard chemotherapeutic drugs. The mechanism of action for some of these compounds is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.[1]

Below is a summary of the in vitro anticancer activity of various 2-hydrazinopyrimidine analogues. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.

Compound ID/StructureCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Series A: 2-(2-arylmethylene)hydrazinyl-4-aminoquinazolines
Compound 9pHT-290.015Iressa>10
Compound 9pH-4600.031Iressa0.7
Compound 9pHepG20.53Iressa3.3
Compound 9pSGC-79010.58Iressa3.4
Series B: 2,4-diarylaminopyrimidine-based hydrazones
Compound 14fTPC-1 (Thyroid)0.113TAE-2261.082
Series C: Hydrazino-fused Pyrimidines (Pyrazolo[1,5-a]pyrimidines)
Compound 5bMCF-7 (Breast)16.61 µg/mL5-FU-
Compound 5dMCF-7 (Breast)19.67 µg/mL5-FU-
Compound 5cHepG-2 (Liver)14.32 µg/mL5-FU-
Compound 5hHepG-2 (Liver)19.24 µg/mL5-FU-

Antimicrobial Activity

The antimicrobial properties of 2-hydrazinopyrimidine derivatives have also been a subject of investigation. These compounds have shown activity against a range of bacterial and fungal pathogens. The structural modifications on the hydrazino moiety and the pyrimidine ring have been shown to significantly influence the antimicrobial spectrum and potency.

The following table summarizes the minimum inhibitory concentration (MIC) values for several 2-hydrazinopyrimidine derivatives against various microorganisms.

Compound ID/StructureMicroorganismMIC (µg/mL)Standard DrugStandard MIC (µg/mL)
Substituted-benzoyl hydrazino pyrimidines
KLB g (3-CH₃)Bacillus subtilis- (not specified)Ampicillin- (outperformed)
KLB jStaphylococcus aureus- (not specified)--
KLB gAspergillus niger- (not specified)Nystatin- (excellent)
KLB h (4-NO₂)Aspergillus niger- (not specified)Nystatin- (excellent)
Pyrrolo[2,3-d]pyrimidine derivatives
Compounds 2a-jVarious Bacteria & Fungi50 - 250Ciprofloxacin/Fluconazole-
Thienopyrimidine Derivatives
Thienopyrimidine AnalogStaphylococcus aureus1.2 - 105--
Thienopyrimidine AnalogPseudomonas aeruginosa7--

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

General Synthetic Pathway

The following diagram illustrates a general synthetic route for the preparation of 2-hydrazino-4-substituted pyrimidine derivatives.

G cluster_start Starting Materials cluster_activation Activation cluster_substitution Nucleophilic Substitution start1 Substituted β-ketoester intermediate1 4-Hydroxy/Thio-6-substituted-pyrimidin-2(1H)-one/thione start1->intermediate1 Cyclocondensation start2 Urea/Thiourea start2->intermediate1 intermediate2 2,4-Dichloro-6-substituted-pyrimidine intermediate1->intermediate2 Chlorination reagent1 POCl3 / PCl5 reagent1->intermediate1 product 2-Hydrazino-4-alkoxy-6-substituted-pyrimidine intermediate2->product Step 1: Hydrazinolysis Step 2: Alkoxylation reagent2 Hydrazine Hydrate (NH2NH2·H2O) reagent2->intermediate2 reagent3 Alkoxide (e.g., NaOMe) reagent3->intermediate2 G cluster_kinase Protein Kinase kinase Kinase Active Site substrate Substrate Protein kinase->substrate Phosphorylates atp ATP atp->kinase Binds phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate cellular_response Cell Proliferation, Survival, etc. phosphorylated_substrate->cellular_response Leads to inhibitor 2-Hydrazinopyrimidine Derivative inhibitor->kinase Blocks ATP Binding

References

Comparative In Vitro Efficacy of Novel Anticancer Agents Derived from 2-Hydrazino-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of newly synthesized pyrimidine-based compounds reveals promising candidates for targeted cancer therapy. This guide presents a comparative overview of their in vitro cytotoxic activity against various cancer cell lines, detailed experimental protocols for key assays, and an exploration of the potential signaling pathways involved.

In the ongoing search for more effective and selective cancer therapeutics, heterocyclic compounds, particularly pyrimidine derivatives, have emerged as a promising scaffold. The inherent versatility of the pyrimidine ring allows for extensive chemical modifications, leading to the development of novel compounds with significant antitumor properties. This guide focuses on the in vitro testing of a new series of compounds synthesized from the parent molecule, 2-Hydrazino-4-methoxypyrimidine. These derivatives have been evaluated for their cytotoxic effects against a panel of human cancer cell lines, demonstrating a range of potencies and selective activities.

Comparative Cytotoxicity of Novel Pyrimidine Derivatives

The in vitro anticancer activity of newly synthesized hydrazino-pyrimidine derivatives was assessed against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, were determined using the MTT assay. The results, summarized in the table below, highlight the differential sensitivity of various cancer cell types to these novel agents.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 15 Melanoma0.37Doxorubicin-
Ovarian Cancer0.11Doxorubicin-
Pancreatic Cancer1.09Doxorubicin-
Compound 9p H-460 (Lung Cancer)0.031Iressa-
HT-29 (Colon Cancer)0.015Iressa-
HepG2 (Liver Cancer)0.53Iressa-
SGC-7901 (Gastric Cancer)0.58Iressa-
T9 A-549 (Lung Cancer)<10 (GI50)Adriamycin-

Note: Data is compiled from multiple studies for comparative purposes. The reference compounds and their IC50 values were as reported in the respective studies. A direct comparison between compounds from different studies should be made with caution due to variations in experimental conditions.

The data reveals that certain derivatives exhibit remarkable potency. For instance, Compound 15 , a pyrimidinyl hydrazone, demonstrated superior cytotoxicity against melanoma, ovarian, and pancreatic cancer cell lines, with IC50 values in the sub-micromolar range.[1] Notably, these compounds showed minimal toxicity against non-cancerous MRC-5 fibroblast cells, suggesting a degree of selectivity for cancer cells.[1] Another promising candidate, Compound 9p , a 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivative, displayed exceptional activity against a panel of lung, colon, liver, and gastric cancer cell lines, with IC50 values significantly lower than the reference drug, Iressa, in some cases.[2] Furthermore, the 2-(2-(substituted aldehyde)hydrazinyl)-4-(2-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivative, T9 , showed a growth inhibition of 50% (GI50) at a concentration of less than 10 µM against the A-549 human lung cancer cell line, outperforming the standard drug Adriamycin in this assay.[3]

Experimental Protocols

To ensure the reproducibility and validity of the in vitro cytotoxicity data, standardized experimental protocols are essential. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell metabolic activity as a measure of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • MTT solution (5 mg/mL in sterile phosphate-buffered saline (PBS))

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Human cancer cell lines

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added to each well. Control wells containing untreated cells and vehicle (DMSO) controls are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 10-20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO or a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or 690 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer activity of pyrimidine derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the precise mechanisms of action for the novel compounds derived from this compound are still under investigation, related pyrimidine-based anticancer agents have been shown to target several critical pathways.

Signaling_Pathways RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CDK Cyclin-Dependent Kinases (CDKs) CellCycle Cell Cycle Progression CDK->CellCycle CellCycle->Proliferation Apoptosis Apoptosis Pyrimidine Pyrimidine Derivatives Pyrimidine->RTK Pyrimidine->PI3K Pyrimidine->CDK Pyrimidine->Proliferation Pyrimidine->Apoptosis

Caption: Potential signaling pathways targeted by pyrimidine derivatives.

Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis. By blocking these receptors, the downstream RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling cascades can be inhibited, leading to a reduction in cell proliferation and survival. Additionally, some pyrimidine compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest, preventing cancer cells from dividing. The cytotoxic effects of pyrimidinyl hydrazones, for instance, are thought to be mediated through a combination of metal mobilization and the generation of reactive oxygen species, ultimately inducing apoptosis.[1]

Experimental Workflow

The in vitro evaluation of novel anticancer compounds follows a systematic workflow to ensure comprehensive and reliable data generation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Testing cluster_mechanistic Mechanistic Studies Start 2-Hydrazino-4- methoxypyrimidine Synthesis Chemical Synthesis of Novel Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification CellCulture Cancer Cell Line Culture Purification->CellCulture MTT Cytotoxicity Screening (MTT Assay) CellCulture->MTT IC50 IC50 Determination MTT->IC50 ApoptosisAssay Apoptosis Assays (e.g., Annexin V) IC50->ApoptosisAssay CellCycleAssay Cell Cycle Analysis IC50->CellCycleAssay WesternBlot Western Blot for Signaling Proteins ApoptosisAssay->WesternBlot CellCycleAssay->WesternBlot

Caption: General workflow for in vitro testing of novel compounds.

The process begins with the chemical synthesis of novel derivatives from the this compound starting material, followed by purification and structural characterization. The synthesized compounds are then subjected to in vitro cytotoxicity screening against a panel of cancer cell lines using assays like the MTT assay to determine their IC50 values. Promising candidates with potent and selective activity are then selected for further mechanistic studies. These studies may include apoptosis assays (e.g., Annexin V staining) to determine if the compounds induce programmed cell death, cell cycle analysis to investigate their effects on cell division, and Western blotting to identify the specific signaling proteins and pathways that are modulated by the compounds.

References

Structure-Activity Relationship of Hydrazinopyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrazinopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs incorporating this moiety have shown significant potential as anticancer, antimicrobial, and antidiabetic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various hydrazinopyrimidine analogs, with a focus on their anticancer properties through kinase inhibition. The information is presented to aid researchers in the rational design of novel and more potent therapeutic agents.

Comparative Biological Activity of Hydrazinopyrimidine Analogs

The biological activity of hydrazinopyrimidine analogs is significantly influenced by the nature and position of substituents on the pyrimidine ring and the hydrazone moiety. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative analogs from different studies.

Table 1: In Vitro Cytotoxicity of Hydrazinopyrimidine Analogs Against Cancer Cell Lines
Compound IDCore StructureR Group (Hydrazone Moiety)Cell LineIC50 (µM)Reference
14f 2,4-Diarylaminopyrimidine4-FluorophenylTPC-1 (Thyroid)0.113[1][2][3]
25h Pyrido[3,4-d]pyrimidineAcrylamide derivativeHCC827 (Lung)0.025[4]
25h Pyrido[3,4-d]pyrimidineAcrylamide derivativeH1975 (Lung)0.49[4]
5b Pyrazolo[1,5-a]pyrimidineNot SpecifiedMCF-7 (Breast)16.61 (µg/ml)
5d Pyrazolo[1,5-a]pyrimidineNot SpecifiedMCF-7 (Breast)19.67 (µg/ml)[5]
5c Pyrazolo[1,5-a]pyrimidineNot SpecifiedHepG-2 (Liver)14.32 (µg/ml)[5]
5h Pyrazolo[1,5-a]pyrimidineNot SpecifiedHepG-2 (Liver)19.24 (µg/ml)[5]
10c PyrimidopyrimidineSubstituted pyrazolylHCT-116 (Colon)Close to Doxorubicin
10c PyrimidopyrimidineSubstituted pyrazolylMCF-7 (Breast)Close to Doxorubicin[6]
10c PyrimidopyrimidineSubstituted pyrazolylHEPG-2 (Liver)Close to Doxorubicin[6]
Table 2: Kinase Inhibitory Activity of Hydrazinopyrimidine Analogs
Compound IDTarget KinaseIC50 (nM)Reference
14f FAK35[1][2][3]
TAE226 (Reference) FAK5.5[1]
Thienopyrimidine Analog VEGFR-23[7]
Thienopyridine Analog VEGFR-21[7]
25h EGFRL858R1.7[4]
25h EGFRL858R/T790M23.3[4]
Anilinopyrido[3,4-d]pyrimidine (1) EGFR14.8[8]
Anilinopyrido[3,4-d]pyrimidine (22) EGFR0.1[8]

Key Signaling Pathways Targeted by Hydrazinopyrimidine Analogs

Hydrazinopyrimidine analogs often exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate the signaling pathways of three major targets: Focal Adhesion Kinase (FAK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK Phosphorylates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 1: Simplified FAK Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Permeability, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Figure 2: Simplified VEGFR-2 Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation

References

A Head-to-Head Battle: Pyrimidine vs. Purine-Based Inhibitors in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a core chemical scaffold is a critical juncture in the design of targeted therapies. Among the most successful and versatile frameworks for kinase inhibitors are pyrimidine and purine analogs. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence and detailed methodologies, to inform strategic decisions in drug discovery.

This comparative analysis delves into the biochemical and cellular activities of pyrimidine and purine-based inhibitors targeting key players in cellular signaling and cancer progression: Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). By examining their potency, selectivity, and underlying mechanisms of action, this guide aims to equip researchers with the insights needed to select the optimal scaffold for their specific therapeutic targets.

At the Bench: Quantitative Comparison of Inhibitor Potency

The cornerstone of inhibitor evaluation lies in the quantitative assessment of potency, typically measured by the half-maximal inhibitory concentration (IC50) or the equilibrium inhibition constant (Ki). Lower values for these parameters signify a more potent inhibitor. The following tables summarize the comparative performance of purine and pyrimidine-based inhibitors against CDKs and EGFR, drawing from published research.

Cyclin-Dependent Kinase (CDK) Inhibitors: A Tale of Two Scaffolds

CDKs are central regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Both purine and pyrimidine-based inhibitors have been developed to target these kinases.

Inhibitor Name & ClassTargetKi (µM)Reference
NU2058 (Purine-based) CDK15 ± 1[1]
CDK212 ± 3[1]
NU6027 (Pyrimidine-based) CDK12.5 ± 0.4[1]
CDK21.3 ± 0.2[1]

In this direct comparison, the pyrimidine-based inhibitor NU6027 demonstrates a higher potency (lower Ki value) for both CDK1 and CDK2 compared to the purine-based NU2058.

Epidermal Growth Factor Receptor (EGFR) Inhibitors: A Battle for Selectivity and Potency

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. While many approved EGFR inhibitors are based on a quinazoline scaffold, which is a fused pyrimidine ring system, for the purpose of this comparison, we will look at distinct pyrimidine and purine-based examples from preclinical studies. The pyrimidine scaffold is a well-established core for potent EGFR inhibitors.[2]

Inhibitor ClassTargetBiochemical IC50 (nM)Cellular IC50 (nM)Reference
Pyrimidine-based (e.g., Osimertinib) EGFR (Wild-Type)~15-[3]
EGFR (L858R Mutant)~1~10 (PC-9 cells)[3]
EGFR (T790M Mutant)~1~15 (H1975 cells)[3]
Purine-based (Hypothetical/Preclinical) EGFRData not readily available for direct comparison-

While a direct head-to-head comparison with a purine-based EGFR inhibitor with extensive published data is challenging, the pyrimidine scaffold has yielded highly potent and clinically successful EGFR inhibitors like Osimertinib, which shows excellent activity against both wild-type and mutant forms of the receptor.[3]

Under the Microscope: Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of enzyme inhibitors. The following sections provide detailed methodologies for key assays cited in the comparative analysis.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized method for determining the IC50 of an inhibitor against a purified kinase enzyme.

Principle: This assay measures the amount of ATP remaining in a solution following a kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A, EGFR)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[4]

  • Test inhibitors (purine and pyrimidine-based) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute these into the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the kinase and its specific substrate to their optimal concentrations in kinase assay buffer.

  • Assay Plate Setup:

    • Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.[4]

    • Add 2 µL of the enzyme solution to all wells except the "no enzyme" control.[4]

    • To initiate the reaction, add 2 µL of the substrate/ATP mixture.[4]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[4]

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls).

    • Normalize the data to the vehicle-treated controls (representing 100% kinase activity).

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the effect of inhibitors on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

  • Cancer cell line (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test inhibitors (purine and pyrimidine-based)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the inhibitors in cell culture medium. Replace the existing medium with 100 µL of the medium containing the inhibitors. Include a vehicle control (DMSO). Incubate for 48-72 hours.[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[5]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression.

Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows

To better understand the context in which these inhibitors operate, the following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription p21 p21/p27 (CKIs) p21->CyclinD_CDK46 inhibits p21->CyclinE_CDK2 inhibits DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates Inhibitor Purine/Pyrimidine Inhibitors Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

CDK signaling pathway and points of inhibition.

EGFR_Pathway cluster_downstream Downstream Signaling cluster_response Cellular Response Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Inhibitor Pyrimidine-based Inhibitor Inhibitor->Dimerization blocks ATP binding Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival

EGFR signaling pathway and inhibition.

Experimental_Workflow Start Start Compound_Prep Prepare Inhibitor Serial Dilutions Start->Compound_Prep Assay_Setup Set up Kinase Assay (Enzyme, Substrate, ATP) Compound_Prep->Assay_Setup Incubation Incubate at Specified Temperature Assay_Setup->Incubation Detection Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Readout Measure Signal (Luminescence) Detection->Readout Data_Analysis Calculate % Inhibition and Determine IC50 Readout->Data_Analysis End End Data_Analysis->End

Generalized workflow for a kinase inhibition assay.

Conclusion: A Strategic Choice Based on Target and Desired Properties

The comparative data suggests that both pyrimidine and purine scaffolds can yield highly potent kinase inhibitors. The choice between them is often nuanced and depends on the specific target, the desired selectivity profile, and the potential for synthetic modification to optimize pharmacokinetic and pharmacodynamic properties. Pyrimidine-based inhibitors have demonstrated remarkable clinical success, particularly in the realm of EGFR-targeted therapies. However, the versatility of the purine scaffold continues to make it an attractive starting point for the design of novel kinase inhibitors. Ultimately, a thorough understanding of the structure-activity relationships for both classes of compounds, coupled with rigorous experimental evaluation, is essential for the successful development of next-generation targeted therapies.

References

2-Hydrazino-4-methoxypyrimidine: A Validated Pharmacophore for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

The 2-hydrazinopyrimidine scaffold, exemplified by 2-Hydrazino-4-methoxypyrimidine, is emerging as a significant pharmacophore in medicinal chemistry. Its validation is supported by a growing body of evidence highlighting its potential in treating complex diseases, primarily through its action as an acrolein scavenger in diabetic retinopathy and its broader anticancer activities. This guide provides a comparative analysis of the 2-hydrazinopyrimidine core's performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in harnessing its therapeutic potential.

Comparative Efficacy of the 2-Hydrazinopyrimidine Scaffold

The therapeutic promise of the 2-hydrazinopyrimidine pharmacophore is most prominently demonstrated by the activity of its close analog, 2-Hydrazino-4,6-dimethylpyrimidine (2-HDP), in the context of diabetic retinopathy. Furthermore, the broader class of 2-hydrazinopyrimidine derivatives has shown significant potential as anticancer agents.

Acrolein Scavenging Activity in Diabetic Retinopathy

Acrolein, a reactive aldehyde, is a key mediator of oxidative stress and is implicated in the pathogenesis of diabetic retinopathy. The hydrazino group of the 2-hydrazinopyrimidine scaffold is crucial for its acrolein-scavenging activity.[1][2]

Compound/ClassTarget/MechanismKey FindingsReference Compound(s)
2-Hydrazino-4,6-dimethylpyrimidine (2-HDP) Acrolein ScavengerPotently scavenges acrolein, preventing the accumulation of Nε-(3-formyl-3,4-dehydropiperidino-lysine) (FDP-lysine) in the retina. Reduces Müller cell gliosis and oxidative stress in diabetic rat models.[1]Hydralazine, Carnosine, Aminoguanidine[1]
HydralazineAcrolein ScavengerAn established antihypertensive drug that also acts as an acrolein scavenger.[1][2][3][4][5]-
Other Nitrogen-containing compoundsAcrolein ScavengersCompounds like carnosine and aminoguanidine also exhibit acrolein scavenging properties.[1][4]-
Anticancer Activity of 2-Hydrazinopyrimidine Derivatives

Derivatives of the 2-hydrazinopyrimidine scaffold have demonstrated notable cytotoxic activity against a range of cancer cell lines, suggesting its utility as a pharmacophore for the development of novel oncology therapeutics. The mechanism of action often involves the inhibition of key enzymes in cancer progression.

Derivative ClassCancer Cell LinesIC50 ValuesReference Compound(s)
Hydrazino-fused PyrimidinesMCF-7 (Breast), HepG-2 (Liver)5c: 14.32 µg/ml (HepG-2), 5h: 19.24 µg/ml (HepG-2), 5b: 16.61 µg/ml (MCF-7), 5d: 19.67 µg/ml (MCF-7)[6][7]5-Fluorouracil[6][7]
4-Thiophenyl-pyrimidine derivativesHepG-2 (Liver), MCF-7 (Breast)Promising dual EGFR/VEGFR-2 inhibition with IC50 values in the micromolar range for lead compounds.[8]Erlotinib, Sorafenib[8]
Hydrazones with 4-methylsulfonylbenzene59 human cancer cell linesCompound 20 showed a mean GI50 of 0.26 µM.[9]Imatinib[9]
2,4-diarylaminopyrimidine hydrazonesTPC-1 (Thyroid)Lead compounds exhibited IC50 values in the nanomolar to low micromolar range against FAK.[10]TAE-226 (FAK inhibitor)[10]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of pharmacophores. Below are representative protocols for key experiments.

In Vitro Acrolein Scavenging Assay

This assay is designed to quantify the ability of a compound to directly neutralize acrolein.

Principle: The reaction between the test compound and acrolein is monitored, often by measuring the decrease in free acrolein concentration over time using spectrophotometric or chromatographic methods.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of acrolein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare stock solutions of the test compound (e.g., this compound) and a positive control (e.g., hydralazine) in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • In a reaction vessel, combine the buffer and the test compound to the desired final concentration.

    • Initiate the reaction by adding the acrolein stock solution.

    • Incubate the mixture at a controlled temperature (e.g., 37°C).

    • At various time points, take aliquots of the reaction mixture.

    • Quench the reaction if necessary.

  • Detection:

    • Quantify the remaining free acrolein in the aliquots. This can be achieved by derivatization with a chromogenic or fluorogenic agent followed by spectrophotometry or by direct analysis using HPLC.

  • Data Analysis:

    • Calculate the percentage of acrolein scavenged at each time point for each concentration of the test compound.

    • Determine the scavenging rate or an IC50 value if a dose-response curve is generated.

Cell Viability (MTT) Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7, HepG-2) in appropriate media and conditions until they reach the exponential growth phase.

  • Cell Seeding:

    • Trypsinize the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., 2-hydrazinopyrimidine derivatives) and a positive control (e.g., 5-Fluorouracil) in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include vehicle-only wells as a negative control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Molecular Landscape

Understanding the signaling pathways and experimental workflows is facilitated by clear visual representations.

Signaling Pathway in Diabetic Retinopathy

Acrolein accumulation in diabetic retinopathy contributes to cellular damage by activating pro-inflammatory and pro-angiogenic signaling pathways, such as the VEGF and TGF-β pathways.[1][11][12][13]

G cluster_upstream Upstream Triggers cluster_pathway Signaling Cascade cluster_downstream Pathological Outcomes Hyperglycemia Hyperglycemia Oxidative_Stress Oxidative_Stress Hyperglycemia->Oxidative_Stress Acrolein Acrolein Oxidative_Stress->Acrolein TGF_beta_Signaling TGF_beta_Signaling Acrolein->TGF_beta_Signaling VEGF_Signaling VEGF_Signaling Acrolein->VEGF_Signaling TGF_beta_Signaling->VEGF_Signaling Retinal_Cell_Damage Retinal_Cell_Damage TGF_beta_Signaling->Retinal_Cell_Damage Inflammation Inflammation VEGF_Signaling->Inflammation Angiogenesis Angiogenesis VEGF_Signaling->Angiogenesis 2_Hydrazinopyrimidine 2_Hydrazinopyrimidine 2_Hydrazinopyrimidine->Acrolein Scavenges

Acrolein-Mediated Signaling in Diabetic Retinopathy
Experimental Workflow for Pharmacophore Validation

The process of validating a new pharmacophore involves a series of integrated steps, from initial screening to in-depth mechanistic studies.

G cluster_discovery Discovery & Screening cluster_validation Validation & Optimization cluster_mechanistic Mechanistic Studies Compound_Library Compound_Library Primary_Screening Primary_Screening Compound_Library->Primary_Screening Hit_Identification Hit_Identification Primary_Screening->Hit_Identification Dose_Response Dose_Response Hit_Identification->Dose_Response SAR_Studies SAR_Studies Dose_Response->SAR_Studies Lead_Optimization Lead_Optimization SAR_Studies->Lead_Optimization Mechanism_of_Action Mechanism_of_Action Lead_Optimization->Mechanism_of_Action In_Vivo_Models In_Vivo_Models Mechanism_of_Action->In_Vivo_Models Validated_Pharmacophore Validated_Pharmacophore In_Vivo_Models->Validated_Pharmacophore

Workflow for Pharmacophore Validation

References

Unveiling the Anticancer Potential of 2-Hydrazino-4-methoxypyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in oncology and drug development now have access to a comprehensive comparison guide detailing the efficacy of novel 2-Hydrazino-4-methoxypyrimidine derivatives against various cancer cell lines. This guide provides a meticulous compilation of experimental data, detailed protocols, and visual representations of signaling pathways to aid in the evaluation and potential advancement of this promising class of compounds.

The emergence of this compound derivatives as potential anticancer agents has spurred a wave of research into their cytotoxic and mechanistic properties. This guide synthesizes findings from multiple studies to present a clear, data-driven overview of their performance, offering a valuable resource for scientists working to identify new therapeutic leads.

Comparative Efficacy Against Cancer Cell Lines

The cytotoxic activity of various this compound and related hydrazone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below. Lower IC50 values denote higher efficacy.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Compound 3d MCF-7 (Breast)43.4[1]
MDA-MB-231 (Breast)35.9[1]
Compound 4d MCF-7 (Breast)39.0[1]
MDA-MB-231 (Breast)35.1[1]
Compound 3a A549 (Lung)5.988 ± 0.12[1]
Compound 4 A549 (Lung)5.50[2]
HCT-116 (Colon)9.77[2]
HepG2 (Liver)7.12[2]
MCF-7 (Breast)7.85[2]
Compound 5b MCF-7 (Breast)16.61 µg/ml[3][4]
Compound 5d MCF-7 (Breast)19.67 µg/ml[3][4]
Compound 5c HepG-2 (Liver)14.32 µg/ml[3][4]
Compound 5h HepG-2 (Liver)19.24 µg/ml[3][4]
Compound 14f TPC-1 (Thyroid)0.113[5]
Compound 9p HT-29 (Colon)0.015[6]
H-460 (Lung)0.031[6]
HepG2 (Liver)0.53[6]
SGC-7901 (Gastric)0.58[6]

Mechanisms of Action: Induction of Apoptosis and Kinase Inhibition

Several studies indicate that this compound derivatives exert their anticancer effects through the induction of apoptosis, or programmed cell death. For instance, compound 4d was found to moderately increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1] Furthermore, some derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer.

Notably, certain 2,4-diarylaminopyrimidine hydrazone derivatives have demonstrated potent inhibitory activity against Focal Adhesion Kinase (FAK).[5] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration. Its inhibition can disrupt these fundamental cancer-promoting processes.

Another identified mechanism for related pyrimidine derivatives is the inhibition of Topoisomerase II (Topo-II), an enzyme essential for DNA replication and repair in cancer cells.[2] By targeting Topo-II, these compounds can introduce DNA damage and trigger cell death.

Experimental Protocols

To ensure the reproducibility and transparent evaluation of the cited data, detailed experimental protocols for key assays are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to untreated control cells.

G Experimental Workflow for MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H

Experimental Workflow for MTT Assay
Apoptosis (Annexin V-FITC/PI) Assay

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with cold phosphate-buffered saline (PBS).

  • Cell Staining: The washed cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Following treatment with the compounds, cells are harvested and fixed in ice-cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Western blotting is employed to detect and quantify specific proteins, such as those involved in apoptosis (e.g., Bax, Bcl-2, caspases).

  • Protein Extraction: Total protein is extracted from treated and untreated cells.

  • SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways potentially targeted by this compound derivatives.

G FAK Signaling Pathway in Cancer cluster_membrane Cell Membrane Integrins Integrins FAK FAK Integrins->FAK RTKs RTKs RTKs->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Migration Migration FAK->Migration ERK ERK Src->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation G Topoisomerase II Mechanism and Inhibition DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Cleavage DNA Double-Strand Break TopoII->Cleavage Passage Strand Passage Cleavage->Passage Religation Religation Passage->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Inhibitor Pyrimidine Derivative (Topo-II Poison) Religation->Inhibitor Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis

References

Unveiling the Antimicrobial Potential: A Comparative Guide to Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial and antifungal agents is a paramount challenge in the face of rising drug resistance. This guide provides a comprehensive comparison of newly synthesized pyrimidine derivatives, offering a deep dive into their therapeutic potential. We present a synthesis of experimental data, detailed methodologies for antimicrobial screening, and visual representations of experimental workflows to facilitate informed research and development decisions.

The pyrimidine scaffold, a fundamental component of nucleic acids, has long been a focal point in medicinal chemistry due to its versatile biological activities.[1][2][3] Recent advancements have led to the synthesis of a plethora of novel pyrimidine compounds with promising antimicrobial and antifungal properties.[4][5] This guide aims to objectively compare the performance of these emerging drug candidates against established alternatives, supported by quantitative data from various in vitro studies.

Comparative Antimicrobial and Antifungal Efficacy

The antimicrobial and antifungal activities of novel pyrimidine derivatives have been extensively evaluated against a panel of clinically relevant pathogens. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of several novel pyrimidine compounds against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and the fungal pathogen Candida albicans. For comparative purposes, the MIC values of standard control antibiotics (Ciprofloxacin) and antifungals (Fluconazole and Amphotericin B) are also included.

Table 1: Antibacterial Activity of Novel Pyrimidine Derivatives against Staphylococcus aureus and Escherichia coli

Compound IDDerivative ClassStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference(s)
Novel Pyrimidine 1 Thiophenyl-pyrimidine2>128[1][6]
Novel Pyrimidine 2 Pyrrolo[2,3-d]pyrimidine864[7]
Novel Pyrimidine 3 Pyrazole-clubbed pyrimidine5.21>100[8]
Novel Pyrimidine 4 Halogenated pyrimidine50>100[9]
Ciprofloxacin Fluoroquinolone (Control)0.5 - 20.015 - 1[10][11]

Table 2: Antifungal Activity of Novel Pyrimidine Derivatives against Candida albicans

Compound IDDerivative ClassCandida albicans MIC (µg/mL)Reference(s)
Novel Pyrimidine 5 Pyrimidine derivative8[12]
Novel Pyrimidine 6 Pyridine/Pyrimidine derivative2 - 64 (in efflux-negative strain)[2][13]
Novel Pyrimidine 7 Pyrrolo[2,3-d]pyrimidine derivative>64[14]
Fluconazole Triazole (Control)0.25 - 4[3][15]
Amphotericin B Polyene (Control)0.125 - 1[15][16]

Deciphering the Mechanism of Action

Preliminary studies suggest that the antimicrobial and antifungal effects of these novel pyrimidine compounds stem from their ability to interfere with essential cellular processes in microorganisms. Some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway, which is essential for DNA synthesis and repair.[1] Another proposed mechanism involves the inhibition of FtsZ, a protein that plays a vital role in bacterial cell division.[1][6] For antifungal activity, some pyrimidine derivatives are thought to target lanosterol demethylase, an enzyme critical for ergosterol biosynthesis in fungi.[2][13] Further research is ongoing to fully elucidate the specific molecular targets and signaling pathways affected by these compounds.

Experimental Protocols: A Guide to In Vitro Screening

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments used in the antimicrobial and antifungal screening of these novel pyrimidine compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Novel pyrimidine compounds and control antibiotics/antifungals

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of each test compound and control drug is prepared in the appropriate broth medium directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive control wells (broth and inoculum without any compound) and negative control wells (broth only) are included on each plate.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Antifungal Screening: Agar Well Diffusion Assay

The agar well diffusion assay is a common preliminary screening method to assess the antifungal activity of novel compounds.

Materials:

  • Petri dishes

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Fungal inoculum (spore suspension or yeast culture)

  • Sterile cork borer

  • Novel pyrimidine compounds and control antifungals

Procedure:

  • Plate Preparation: A standardized fungal inoculum is uniformly spread over the surface of an agar plate.

  • Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.

  • Compound Application: A fixed volume of each test compound and control antifungal at a known concentration is added to the respective wells.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 25-30°C) for 48-72 hours.

  • Zone of Inhibition Measurement: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited).

Visualizing the Workflow

To provide a clear and concise overview of the experimental processes, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compounds Prepare Serial Dilutions of Pyrimidine Compounds inoculate Inoculate Microtiter Plate Wells prep_compounds->inoculate prep_inoculum Standardize Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (Bacteria: 18-24h, Fungi: 24-48h) inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Broth Microdilution Workflow

Experimental_Workflow_Agar_Well_Diffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plates Prepare Agar Plates with Uniform Fungal Lawn create_wells Create Wells in Agar prep_plates->create_wells add_compounds Add Pyrimidine Compounds to Wells create_wells->add_compounds incubate Incubate Plates (48-72 hours) add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones assess_activity Assess Antifungal Activity measure_zones->assess_activity

Agar Well Diffusion Workflow

This guide provides a foundational understanding of the antimicrobial and antifungal potential of novel pyrimidine compounds. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the identification and advancement of new therapeutic agents to combat infectious diseases.

References

A Comparative Guide to the Synthesis of Functionalized Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyrimidines is a cornerstone of discovery. As a privileged scaffold in medicinal chemistry, the pyrimidine nucleus is found in a vast array of bioactive molecules, including anticancer agents and kinase inhibitors.[1][2] This guide provides an objective comparison of common synthetic routes to these vital heterocyclic compounds, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most effective synthetic strategy.

Performance Comparison of Synthetic Routes

The efficacy of a synthetic route is determined by several key metrics, including reaction yield, time, and the conditions required. The following tables summarize quantitative data for the synthesis of functionalized pyrimidines via the classical Pinner and Biginelli reactions, as well as a modern microwave-assisted approach, offering a clear comparison to inform laboratory practice.

Synthetic Route Target Compound Key Reactants Catalyst/Conditions Reaction Time Yield (%) Reference
Pinner Synthesis 2-Hydroxy-4,6-dimethylpyrimidineUrea, AcetylacetoneHCl in isopropanol, reflux2 hours80.7%CN1024549C
Biginelli Reaction (Conventional) 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-oneBenzaldehyde, Ethyl acetoacetate, UreaHCl, Methanol, 60°C3 hoursNot specified, often low[3]
Biginelli Reaction (Grindstone) 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-oneBenzaldehyde, Ethyl acetoacetate, UreaCuCl₂·2H₂O / HCl, Solvent-freeA few minutes>90%[3]
Microwave-Assisted Biginelli Reaction 4-Aryl-3,4-dihydropyrimidin-2(1H)-onesAromatic aldehyde, Ethyl acetoacetate, UreaClay (montmorillonite K-10)1.5-2.5 minutes82-95%[4]
Microwave vs. Conventional Synthesis Substituted Pyrimidine-2-one derivativeChalcone, UreaBasic conditions24 min (MW) vs. 6.5 hr (Conv.)82% (MW) vs. 65% (Conv.)[4]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are protocols for the key reactions cited in the performance tables.

Pinner Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine

Materials:

  • Urea (30 g)

  • Acetylacetone (53 g)

  • 2.7N Isopropanol solution of hydrogen chloride (280 mL)

Procedure:

  • A mixture of urea, acetylacetone, and the isopropanol solution of hydrogen chloride is stirred in a reaction vessel.

  • The mixture is heated to 65°C and refluxed for 2 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration and dried to yield the hydrochloride salt of the product.

  • The mother liquor can be subjected to a second run with additional reactants to increase the overall yield.[1]

Biginelli Reaction (Grindstone Chemistry) for 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • CuCl₂·2H₂O (0.25 mmol)

  • Concentrated HCl (a few drops)

Procedure:

  • A mixture of benzaldehyde, ethyl acetoacetate, urea, and the catalyst (CuCl₂·2H₂O and concentrated HCl) is placed in a mortar.

  • The mixture is ground with a pestle at room temperature for a few minutes.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water, and the solid product is collected by filtration.[3]

Microwave-Assisted Biginelli Reaction

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Clay (montmorillonite K-10, 50 mg)

Procedure:

  • The aromatic aldehyde, ethyl acetoacetate, urea, and clay catalyst are mixed in an open Pyrex beaker.

  • The beaker is placed in a commercial microwave oven and irradiated for the specified time (typically 1.5-2.5 minutes).

  • After cooling, the reaction mixture is washed with cold water and the solid product is collected by filtration and recrystallized from ethanol.[4]

Visualizing the Chemistry

Diagrams are powerful tools for understanding complex chemical processes and biological pathways.

experimental_workflow start Reactant Mixture (Aldehyde, β-Ketoester, Urea/Amidine) process Reaction Conditions (Catalyst, Solvent, Energy Source) start->process monitor Reaction Monitoring (e.g., TLC, LC-MS) process->monitor workup Work-up (e.g., Filtration, Extraction) monitor->workup Reaction Complete purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Functionalized Pyrimidine purification->product analysis Characterization (NMR, IR, Mass Spec) product->analysis

Caption: A generalized workflow for the synthesis and purification of functionalized pyrimidines.

Many functionalized pyrimidines derive their therapeutic effect from inhibiting key signaling pathways implicated in disease. For instance, a number of pyrimidine derivatives act as Epidermal Growth Factor Receptor (EGFR) inhibitors in cancer therapy.[2][5][6]

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes PyrimidineDrug Pyrimidine-based EGFR Inhibitor PyrimidineDrug->EGFR Inhibits (ATP-competitive)

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.[5][6][7]

References

Comparative Analysis of New Pyrimidine Derivatives as Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison with Established Drugs

The landscape of targeted cancer therapy is in continuous evolution, with kinase inhibitors playing a central role. Among the various chemical scaffolds utilized to design these inhibitors, the pyrimidine core has emerged as a privileged structure, forming the basis of numerous FDA-approved drugs.[1] This guide presents an objective comparative analysis of a new-generation pyrimidine-based kinase inhibitor against an established alternative, supported by experimental data. This document focuses on inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[2][3]

Data Presentation: Head-to-Head Inhibitor Comparison

The following tables summarize the biochemical and cellular potencies of a selected third-generation pyrimidine-based EGFR inhibitor, Osimertinib, compared to the first-generation quinazoline-based inhibitor, Erlotinib. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, where lower values indicate greater potency.[1]

Osimertinib demonstrates superior efficacy, particularly against mutant forms of EGFR that confer resistance to earlier-generation drugs.[1]

Table 1: Comparative Efficacy of Osimertinib (Pyrimidine-based) vs. Erlotinib (Quinazoline-based) Against EGFR [1]

ParameterOsimertinib (Pyrimidine Core)Erlotinib (Quinazoline Core)
Biochemical IC50 (EGFR WT) ~15 nM~2 nM
Biochemical IC50 (EGFR L858R) ~1 nM~2 nM
Biochemical IC50 (EGFR T790M) ~1 nM~200 nM
Cellular IC50 (PC-9, EGFR del19) ~10 nM~5 nM
Cellular IC50 (H1975, L858R/T790M) ~15 nM>5000 nM
Data compiled from multiple sources. IC50 values are indicative and can vary based on specific assay conditions.[1]

Table 2: Activity of a Novel Pyrimidine-5-carbonitrile Derivative (Compound 10b) vs. Erlotinib [4]

ParameterCompound 10b (Pyrimidine Core)Erlotinib (Quinazoline Core)
Enzymatic IC50 (EGFR) 8.29 nM2.83 nM
Cellular IC50 (HepG2) 3.56 µM0.87 µM
Cellular IC50 (A549) 5.85 µM1.12 µM
Cellular IC50 (MCF-7) 7.68 µM5.27 µM

Experimental Protocols

The data presented above is derived from standardized in vitro assays. The methodologies for these key experiments are detailed below.

EGFR Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a recombinant EGFR kinase.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test Compound (e.g., new pyrimidine derivative) and Control (e.g., Erlotinib)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[5]

  • ADP-Glo™ Reagent & Kinase Detection Reagent

  • 384-well or 96-well plates (white, flat-bottom for luminescence)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test and control compounds in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Reaction Setup: Add 1 µL of the compound dilution to the wells of the assay plate. Add 2 µL of diluted EGFR enzyme and 2 µL of a substrate/ATP mixture.[6]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[6]

  • Stopping the Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percent inhibition (relative to a no-inhibitor control) against the logarithm of the compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[5]

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]

Objective: To determine the effect of a test compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, H1975)

  • Complete cell culture medium

  • Test Compound and Control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[8][9]

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).[9]

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well.[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Subtract the background absorbance from a "medium only" control. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and processes.

EGFR_Signaling_Pathway EGFR Signaling Cascade and Inhibition cluster_downstream EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Experimental_Workflow General Workflow for Kinase Inhibitor Benchmarking cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_analysis Comparative Analysis b1 Target Kinase (e.g., EGFR) b3 Kinase Reaction (Substrate + ATP) b1->b3 b2 Test Compounds (Serial Dilution) b2->b3 b4 Signal Detection (e.g., Luminescence) b3->b4 b5 Calculate Biochemical IC50 b4->b5 d1 Compare IC50 Values: New Derivative vs. Existing Drug b5->d1 c1 Cancer Cell Lines c2 Treat with Test Compounds c1->c2 c3 Incubate (e.g., 72h) c2->c3 c4 Cell Viability Assay (e.g., MTT) c3->c4 c5 Calculate Cellular IC50 c4->c5 c5->d1

Caption: Workflow for in vitro benchmarking of new kinase inhibitors.

References

Safety Operating Guide

Safe Disposal of 2-Hydrazino-4-methoxypyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper Disposal of 2-Hydrazino-4-methoxypyrimidine

This document provides detailed procedures for the safe handling and disposal of this compound, a chemical compound utilized in pharmaceutical research and development. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance. The information is compiled from safety data sheets of structurally related compounds and general best practices for handling substituted hydrazine derivatives.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. Operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Table 1: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. For larger quantities, consider fire/flame resistant and impervious clothing.Prevents skin contact and irritation.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.Protects against inhalation of dust or vapors.

II. Spill and Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Step 1: Evacuate and Secure the Area

  • Immediately alert others in the vicinity.

  • If safe to do so, remove all ignition sources.

  • Ensure the area is well-ventilated.

Step 2: Contain the Spill

  • For small spills, use an inert absorbent material such as vermiculite or sand to cover the spill.

  • Avoid generating dust.

Step 3: Collect and Dispose of Spilled Material

  • Carefully sweep up the absorbent material and spilled compound.

  • Place the mixture into a clearly labeled, sealable hazardous waste container.

  • All materials used for cleanup, including contaminated PPE, should be disposed of as hazardous waste.

III. Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Always adhere to local, state, and federal regulations.

Experimental Protocol for Chemical Waste Disposal:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Containerization:

    • Place pure compound waste and heavily contaminated materials in a primary, sealable container.

    • This primary container should then be placed within a larger, secondary, sealable plastic bag or container for added security.

    • Label the container clearly as "Hazardous Waste: this compound".

  • Storage: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and final disposal.

Table 2: Disposal "Don'ts"

Action to AvoidReason
Do not dispose of down the drain. May be harmful to aquatic life and the environment.
Do not mix with other waste. Prevents potentially hazardous chemical reactions.
Do not dispose of in regular trash. This is a hazardous chemical requiring special disposal.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Waste Generated? fume_hood->waste_generation spill Spill Occurs? fume_hood->spill containerize Containerize Waste in a Labeled, Sealable Container waste_generation->containerize Yes end End of Process waste_generation->end No spill->waste_generation No evacuate Evacuate and Secure Area spill->evacuate Yes store Store in Designated Hazardous Waste Area containerize->store ehs_contact Contact EHS for Disposal store->ehs_contact ehs_contact->end contain Contain Spill with Inert Absorbent evacuate->contain collect Collect and Containerize Spill Debris as Hazardous Waste contain->collect collect->store

Caption: Disposal Workflow for this compound.

This comprehensive guide is intended to foster a culture of safety and environmental responsibility within the laboratory. By adhering to these procedures, researchers can minimize risks associated with the handling and disposal of this compound. Always consult your institution's specific safety protocols and the most current safety data sheets.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.